molecular formula C25H26N9O8S2- B10828580 Cefobis

Cefobis

Cat. No.: B10828580
M. Wt: 644.7 g/mol
InChI Key: GCFBRXLSHGKWDP-XCGNWRKASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefobis is a useful research compound. Its molecular formula is C25H26N9O8S2- and its molecular weight is 644.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26N9O8S2-

Molecular Weight

644.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/p-1/t15-,16-,22-/m1/s1

InChI Key

GCFBRXLSHGKWDP-XCGNWRKASA-M

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefoperazone on Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects on gram-negative bacteria. The content covers the drug's primary molecular target, its impact on the bacterial cell wall, and the mechanisms by which bacteria develop resistance. Quantitative data on its efficacy are presented, alongside detailed experimental protocols for key assays and visual representations of the underlying pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefoperazone's primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][2] Like other β-lactam antibiotics, its molecular structure mimics the D-Ala-D-Ala moiety of the pentapeptide side chains of peptidoglycan precursors. This structural similarity allows cefoperazone to act as a suicide inhibitor of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1]

The peptidoglycan layer is a critical structural component of the bacterial cell wall, providing mechanical strength and protecting the bacterium from osmotic lysis. In gram-negative bacteria, this layer is located in the periplasmic space between the inner and outer membranes.

Cefoperazone's action unfolds in a series of steps:

  • Penetration of the Outer Membrane: Gram-negative bacteria possess a protective outer membrane that acts as a barrier to many antibiotics. Cefoperazone is capable of traversing this membrane, a crucial step for reaching its target in the periplasm.

  • Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasm, cefoperazone covalently binds to the active site of PBPs.[1] This binding is irreversible and inactivates the enzyme.

  • Inhibition of Transpeptidation: The primary enzymatic activity of many high-molecular-weight PBPs is transpeptidation, the cross-linking of adjacent peptidoglycan chains. By inhibiting this process, cefoperazone prevents the formation of a stable and rigid cell wall.

  • Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the cell. This results in cell lysis and bacterial death.

Signaling Pathway of Cefoperazone Action

The following diagram illustrates the key events in cefoperazone's mechanism of action.

Cefoperazone_Mechanism cluster_outside Outside Gram-Negative Bacterium cluster_periplasm Periplasm Cefoperazone_out Cefoperazone Cefoperazone_in Cefoperazone Cefoperazone_out->Cefoperazone_in Outer Membrane Penetration PBP Penicillin-Binding Proteins (PBPs) Cefoperazone_in->PBP Covalent Binding (Inhibition) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Inhibits Weak_wall Weakened Cell Wall Peptidoglycan_synthesis->Weak_wall Leads to Lysis Cell Lysis Weak_wall->Lysis Results in

Figure 1: Mechanism of action of Cefoperazone.

Quantitative Data on Cefoperazone Activity

The efficacy of cefoperazone against various gram-negative bacteria can be quantified through its binding affinity to PBPs and its minimum inhibitory concentration (MIC).

Penicillin-Binding Protein (PBP) Affinity

Table 1: Relative Binding Affinities of Cefoperazone for PBPs in E. coli and P. aeruginosa

OrganismPBP with Highest AffinityOther PBPs with High AffinityPBPs with Low AffinityReference
Escherichia coliPBP-3PBP-1a, PBP-1b, PBP-2PBP-4, PBP-5, PBP-6[1][2]
Pseudomonas aeruginosaPBP-3PBP-1a, PBP-1b, PBP-2-[1]

Note: The data presented is qualitative, indicating the order of binding preference.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges for cefoperazone and the combination of cefoperazone/sulbactam against various gram-negative clinical isolates. Sulbactam is a β-lactamase inhibitor that can protect cefoperazone from degradation by bacterial β-lactamases, thereby restoring its activity against resistant strains.

Table 2: MIC Values of Cefoperazone and Cefoperazone/Sulbactam against Gram-Negative Bacteria

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliCefoperazone/Sulbactam0.516[3]
Klebsiella pneumoniaeCefoperazone/Sulbactam832[3]
Pseudomonas aeruginosaCefoperazone>128>128[4]
Pseudomonas aeruginosaCefoperazone/Sulbactam (2:1)32128[4]
Acinetobacter baumannii (Carbapenem-resistant)Cefoperazone>128>128[4]
Acinetobacter baumannii (Carbapenem-resistant)Cefoperazone/Sulbactam (2:1)3264[4]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cefoperazone.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of cefoperazone for specific PBPs by measuring its ability to compete with a radiolabeled penicillin for binding.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Cefoperazone solutions of varying concentrations

  • Radiolabeled penicillin (e.g., [³H]benzylpenicillin)

  • Scintillation fluid

  • SDS-PAGE reagents and equipment

  • Fluorography reagents

  • Ultracentrifuge

  • Sonicator or French press

Protocol:

  • Preparation of Bacterial Membranes:

    • Grow a culture of the test bacterium to mid-log phase.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet with cold lysis buffer.

    • Resuspend the cells in lysis buffer and lyse them by sonication or using a French press.

    • Centrifuge the lysate at a low speed to remove unlysed cells.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Wash the membrane pellet with lysis buffer and resuspend in a minimal volume of the same buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding:

    • In a series of microcentrifuge tubes, incubate a standardized amount of the membrane preparation with serial dilutions of cefoperazone for 30 minutes at 30°C.

    • Add a fixed, saturating concentration of radiolabeled penicillin to each tube and incubate for an additional 10 minutes at 30°C.

    • Terminate the binding reaction by adding a large excess of unlabeled penicillin G.

  • Detection and Quantification:

    • Separate the membrane proteins by SDS-PAGE.

    • Treat the gel with a fluorographic enhancer.

    • Dry the gel and expose it to X-ray film at -80°C.

    • Develop the film and quantify the band intensities corresponding to each PBP using densitometry.

    • Plot the percentage of radiolabeled penicillin binding against the logarithm of the cefoperazone concentration to determine the IC50 value for each PBP.

Broth Microdilution MIC Assay (CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of cefoperazone against a bacterial isolate.

Materials:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefoperazone stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Cefoperazone Dilutions:

    • Prepare serial two-fold dilutions of cefoperazone in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well containing the cefoperazone dilutions and a growth control well (broth only) with 100 µL of the prepared bacterial inoculum.

    • Include a sterility control well containing only uninoculated broth.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of cefoperazone at which there is no visible growth.

Time-Kill Assay

This assay evaluates the bactericidal activity of cefoperazone over time.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefoperazone solutions at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

  • Incubator with shaking capabilities

Protocol:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Exposure to Cefoperazone:

    • Prepare culture tubes or flasks containing CAMHB with the desired concentrations of cefoperazone and a growth control tube without the antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Viable Cell Counting:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each cefoperazone concentration and the growth control. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

Experimental and Logical Workflows

Experimental Workflow for Characterizing Cefoperazone's Mechanism of Action

The following diagram outlines a typical experimental workflow for the in-depth characterization of cefoperazone's mechanism of action.

Experimental_Workflow start Start mic_determination MIC Determination (Broth Microdilution) start->mic_determination pbp_binding PBP Binding Assay (Competitive) mic_determination->pbp_binding time_kill Time-Kill Assay mic_determination->time_kill morphological_analysis Microscopy (Phase Contrast/Electron) mic_determination->morphological_analysis data_analysis Data Analysis and Interpretation pbp_binding->data_analysis time_kill->data_analysis morphological_analysis->data_analysis resistance_studies Resistance Mechanism Studies (e.g., β-lactamase assay) conclusion Conclusion on Mechanism of Action resistance_studies->conclusion data_analysis->resistance_studies data_analysis->conclusion

Figure 2: Experimental workflow for mechanism of action studies.

Mechanisms of Resistance

The clinical efficacy of cefoperazone can be compromised by the development of bacterial resistance. The primary mechanisms of resistance in gram-negative bacteria include:

  • β-Lactamase Production: This is the most common mechanism of resistance. Bacteria acquire genes encoding β-lactamase enzymes, which hydrolyze the β-lactam ring of cefoperazone, rendering it inactive. The co-administration of a β-lactamase inhibitor, such as sulbactam, can overcome this resistance.

  • Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to a decreased binding affinity of cefoperazone for its target, reducing its inhibitory effect.

  • Reduced Outer Membrane Permeability: Changes in the porin channels of the outer membrane can restrict the entry of cefoperazone into the periplasmic space.

  • Efflux Pumps: Some gram-negative bacteria possess efflux pumps that can actively transport cefoperazone out of the cell before it can reach its PBP targets.

This guide provides a comprehensive overview of the mechanism of action of cefoperazone against gram-negative bacteria, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is essential for the effective use of this antibiotic and for the development of new strategies to combat bacterial resistance.

References

Cefoperazone: A Technical Guide to its Antibacterial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of Cefoperazone's antibacterial profile, efficacy, and the experimental methodologies used for its evaluation. The document delves into its activity against Gram-positive, Gram-negative, and anaerobic bacteria, supported by quantitative data. Furthermore, it outlines the fundamental mechanisms of action and resistance, crucial for understanding its clinical application and for the development of future antimicrobial strategies. Detailed experimental protocols for assessing antibacterial efficacy are also provided, alongside visual representations of key pathways and workflows to facilitate comprehension.

Introduction

Cefoperazone, a semi-synthetic beta-lactam antibiotic, distinguishes itself within the cephalosporin class through its potent activity, particularly against challenging Gram-negative organisms like Pseudomonas aeruginosa.[1] Its clinical utility is often enhanced by its combination with sulbactam, a β-lactamase inhibitor, which protects Cefoperazone from degradation by bacterial enzymes, thereby extending its antibacterial spectrum.[2][3] This guide serves as a comprehensive resource for professionals in the field of microbiology and drug development, offering a detailed examination of Cefoperazone's antibacterial properties.

Mechanism of Action

Cefoperazone exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[4][5] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan.[4][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[4]

dot

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Leads to (if inhibited) Cefoperazone Cefoperazone Cefoperazone->PBP Binds to and Inhibits cluster_resistance Mechanisms of Cefoperazone Resistance BetaLactamase β-Lactamase Production AlteredPBP Altered PBPs PBP PBP Target AlteredPBP->PBP Leads to ReducedPermeability Reduced Permeability (Outer Membrane) EffluxPumps Efflux Pumps Cefoperazone Cefoperazone Cefoperazone->BetaLactamase Inactivated by Cefoperazone->ReducedPermeability Blocked by Cefoperazone->EffluxPumps Expelled by Cefoperazone->PBP Fails to bind to cluster_workflow Broth Microdilution MIC Workflow start Start prep_antibiotic Prepare Serial Dilutions of Cefoperazone start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results: Determine MIC incubate->read_results end End read_results->end

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefoperazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Pharmacokinetics

Cefoperazone is administered parenterally, via intravenous or intramuscular injection, as it is not well absorbed from the gastrointestinal tract.[1][2] Its pharmacokinetic profile is characterized by its distribution, metabolism, and excretion pathways.

Absorption and Distribution

Following intravenous administration of a 2-gram dose, peak serum concentrations of Cefoperazone range from 202 to 375 µg/mL.[1][2][3] After a 2-gram intramuscular injection, the mean peak serum level is 111 µg/mL, achieved at 1.5 hours.[1][2] Twelve hours after dosing, mean serum levels are still maintained at 2 to 4 µg/mL.[1][2]

Cefoperazone is approximately 90% bound to serum proteins.[1][2] The apparent volume of distribution is between 10 to 13 liters, indicating its distribution into various body tissues and fluids.[1][2]

Metabolism and Excretion

The elimination half-life of Cefoperazone ranges from 1.6 to 2.4 hours in individuals with normal renal and hepatic function.[1][2] Serum clearance is between 75 and 96 mL/min.[1][2]

A key feature of Cefoperazone's pharmacokinetics is its primary elimination through biliary excretion, leading to high concentrations in the bile—many times higher than serum levels.[1][2] Peak bile concentrations can range from 675 to 6000 µg/mL.[1][2]

Urinary excretion is a secondary route of elimination, with 15% to 36% of the dose recovered in the urine.[1][2] Renal clearance ranges from 14 to 25 mL/min.[1][2] Despite the lower percentage of renal excretion, urine levels of Cefoperazone can exceed 32 µg/mL for at least 12 hours.[1][2]

Pharmacokinetics in Special Populations

Hepatic Impairment: Severe hepatic dysfunction can lead to a two- to four-fold increase in the half-life of Cefoperazone.[1][2] In cases of complete biliary obstruction, over 90% of the dose can be recovered in the urine.[1][2]

Renal Impairment: The serum kinetics of Cefoperazone are not significantly altered in patients with renal impairment.[1][2] Therefore, dosage adjustments are generally not required for renal dysfunction alone.[4]

Concomitant Hepatic and Renal Dysfunction: Dosage modification is recommended in patients with both severe biliary obstruction and renal dysfunction.[1][2]

Critically Ill Patients: In critically ill patients, the volume of distribution at a steady state for both Cefoperazone and Sulbactam (B1307) is significantly increased compared to healthy volunteers. Total clearance for both drugs is significantly lower in this population.

Pharmacodynamics

Mechanism of Action

Cefoperazone is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[5][6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for cell wall synthesis.[7][8] This leads to the arrest of cell wall assembly, resulting in cell lysis and death.[5][6] Cefoperazone shows a high affinity for PBP-3 and PBP-1a, -1b, and -2 in Escherichia coli and Pseudomonas aeruginosa.[7]

Role of Sulbactam

Sulbactam is a beta-lactamase inhibitor that has weak intrinsic antibacterial activity. Its primary role is to protect Cefoperazone from degradation by beta-lactamase enzymes produced by many resistant bacteria. By irreversibly binding to and inactivating these enzymes, Sulbactam broadens the antibacterial spectrum of Cefoperazone to include beta-lactamase-producing strains.

Antimicrobial Spectrum and MIC Values

Cefoperazone is active against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[8] The combination with Sulbactam enhances its activity against many resistant strains.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefoperazone in Adults with Normal Function
ParameterRouteDoseValueReference(s)
Peak Serum Concentration (Cmax) IV2 g202 - 375 µg/mL[1],[2],[3]
IM2 g111 µg/mL[1],[2],[3]
Time to Peak Concentration (Tmax) IM2 g1.5 hours[1],[2]
Half-life (t½) IV/IM2 g1.6 - 2.4 hours[1],[2]
Protein Binding --~90%[1],[2]
Volume of Distribution (Vd) --10 - 13 L[1],[2]
Total Serum Clearance --75 - 96 mL/min[1],[2]
Renal Clearance --14 - 25 mL/min[1],[2]
Urinary Excretion (% of dose) --15 - 36%[1],[2]
Peak Bile Concentration IV2 g675 - 6000 µg/mL[1],[2]
Table 2: Pharmacokinetic Parameters of Cefoperazone in Special Populations
PopulationParameterValueReference(s)
Severe Hepatic Dysfunction Half-life (t½)2- to 4-fold increase[1],[2]
Complete Biliary Obstruction Urinary Excretion>90% of dose[1],[2]
Renal Impairment Serum KineticsNot significantly altered[1],[2],[4]
Cirrhosis Peak Serum Concentration (Cmax)141 µg/mL (vs. 239 µg/mL in normal)
Half-life (t½)4.5 h (vs. 1.5 h in normal)
Renal Excretion50% (vs. 21% in normal)
Volume of Distribution (Vd)15.9 L/1.73 m² (vs. 6.3 L/1.73 m² in normal)
Table 3: Minimum Inhibitory Concentrations (MIC) of Cefoperazone and Cefoperazone/Sulbactam
OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli Cefoperazone--
Cefoperazone/Sulbactam--
Klebsiella pneumoniae Cefoperazone/Sulbactam (1:1)--
Cefoperazone/Sulbactam (2:1)--
Cefoperazone/Sulbactam (3:1)--
Pseudomonas aeruginosa Cefoperazone≥64≥64
Cefoperazone/Sulbactam (2:1)--
Staphylococcus aureus CefoperazoneComparable to other newer cephems-[8]

Experimental Protocols

Determination of Cefoperazone Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for quantifying Cefoperazone in biological matrices. Specific parameters may need optimization based on the matrix and instrumentation.

a. Sample Preparation (Serum/Plasma):

  • To 1.0 mL of serum or plasma, add 2.0 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Based on a standard curve prepared with known concentrations of Cefoperazone.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of Cefoperazone (and Cefoperazone/Sulbactam) in a suitable solvent (e.g., water or DMSO).

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

b. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualization

G Mechanism of Action: Cefoperazone and Sulbactam cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cefoperazone Cefoperazone Cefoperazone->PBP Inhibits by binding to active site Sulbactam Sulbactam BetaLactamase Beta-Lactamase Enzyme Sulbactam->BetaLactamase Irreversibly binds and inactivates BetaLactamase->Cefoperazone Degrades (Resistance) Lysis Cell Lysis and Death Inhibition->Lysis

Caption: Mechanism of Cefoperazone and Sulbactam action.

G Experimental Workflow: Cefoperazone Pharmacokinetic Study cluster_study_design Study Design and Subject Recruitment cluster_drug_admin Drug Administration and Sampling cluster_analysis Sample Processing and Bioanalysis cluster_pk_pd Pharmacokinetic and Pharmacodynamic Analysis A Protocol Development & IRB Approval B Subject Screening & Informed Consent A->B C Subject Enrollment B->C D Cefoperazone Administration (IV or IM) C->D E Serial Blood Sampling (Pre-defined time points) D->E F Urine and/or Bile Collection (As per protocol) D->F G Sample Processing (Centrifugation, Extraction) E->G F->G H HPLC Analysis of Cefoperazone Concentration G->H I Data Acquisition H->I J Pharmacokinetic Modeling (e.g., Non-compartmental analysis) I->J K Calculation of PK Parameters (Cmax, t½, AUC, CL, Vd) J->K M PK/PD Modeling and Simulation K->M L Pharmacodynamic Analysis (e.g., MIC Determination) L->M

Caption: Workflow for a Cefoperazone pharmacokinetic study.

References

Cefoperazone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens, including Pseudomonas aeruginosa.[1] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] This technical guide provides an in-depth overview of the molecular structure and key chemical properties of Cefoperazone, offering valuable data and standardized experimental methodologies for research and development professionals in the pharmaceutical sciences.

Molecular Structure

Cefoperazone possesses a complex molecular architecture that is fundamental to its antibacterial efficacy and pharmacokinetic profile. The core of the molecule is the 7-aminocephalosporanic acid nucleus, which is characteristic of cephalosporin antibiotics.

The IUPAC name for Cefoperazone is (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2]

Key functional groups that contribute to its activity and properties include:

  • Beta-Lactam Ring: This strained four-membered ring is the pharmacophore responsible for inhibiting bacterial transpeptidases.

  • Dihydrothiazine Ring: Fused to the beta-lactam ring, it is a defining feature of cephalosporins.

  • Acyl Side Chain at C-7: The complex side chain, including a piperacine-dione and a p-hydroxyphenyl group, influences the antibacterial spectrum and susceptibility to beta-lactamases.

  • N-methylthiotetrazole (NMTT) Side Chain at C-3: This moiety is associated with the drug's pharmacokinetic properties and can be linked to certain adverse effects, such as hypoprothrombinemia.[3]

Cefoperazone_Structure Beta-Lactam Ring Beta-Lactam Ring Antibacterial Spectrum Antibacterial Spectrum Beta-Lactam Ring->Antibacterial Spectrum Dihydrothiazine Ring Dihydrothiazine Ring Dihydrothiazine Ring->Antibacterial Spectrum Acyl Side Chain (C-7) Acyl Side Chain (C-7) Acyl Side Chain (C-7)->Antibacterial Spectrum NMTT Side Chain (C-3) NMTT Side Chain (C-3) Pharmacokinetics Pharmacokinetics NMTT Side Chain (C-3)->Pharmacokinetics Adverse Effects Adverse Effects NMTT Side Chain (C-3)->Adverse Effects

Figure 1: Key structural components of Cefoperazone and their influence.

Chemical Properties

A comprehensive understanding of the physicochemical properties of Cefoperazone is crucial for its formulation, delivery, and therapeutic efficacy. The following table summarizes its key chemical properties.

PropertyValueReference(s)
Molecular Formula C25H27N9O8S2[2]
Molecular Weight 645.67 g/mol [2]
CAS Number 62893-19-0[2]
Appearance White to off-white crystalline powder[4]
Melting Point 169-171 °C[5]
Solubility Cefoperazone sodium is freely soluble in water and methanol; slightly soluble in ethanol; and insoluble in acetone (B3395972) and ether.[6][6]
pKa 2.6 (uncertain)[7]
InChI Key GCFBRXLSHGKWDP-XCGNWRKASA-N[2]
SMILES CCN1CCN(C(=O)C1=O)C(=O)N--INVALID-LINK--C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O[2]

Experimental Protocols for Determining Chemical Properties

Accurate and reproducible determination of the chemical properties of active pharmaceutical ingredients (APIs) is essential for quality control and regulatory compliance. The following sections outline the standardized methodologies for assessing the key properties of Cefoperazone.

Melting Point Determination

The melting range of a solid is a critical indicator of its purity. The standard method for determining the melting point of a pharmaceutical solid like Cefoperazone is outlined in the United States Pharmacopeia (USP) General Chapter <741>.[1][8]

Methodology:

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a temperature probe, and a means to observe the sample is used.[1]

  • Sample Preparation: A small amount of the dry, finely powdered Cefoperazone is packed into a capillary tube to a height of 2.5-3.5 mm.[9]

  • Procedure (Class Ia): The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1 ± 0.5 °C per minute, starting from a temperature about 5 °C below the expected melting point.[9]

  • Observation: The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[9]

Solubility Determination

Solubility is a fundamental property that influences the bioavailability and formulation of a drug. The equilibrium solubility of Cefoperazone can be determined using the saturation shake-flask method, as detailed in USP General Chapter <1236>.[7][10]

Methodology:

  • Preparation: An excess amount of Cefoperazone is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.[11]

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached. This can be determined by analyzing samples at different time points until the concentration remains constant.[11]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[12]

  • Quantification: The concentration of Cefoperazone in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values. Potentiometric titration is a common and accurate method for pKa determination.[2][14]

Methodology:

  • Apparatus: A calibrated pH meter with a suitable electrode and a precise burette are required.[2]

  • Sample Preparation: A solution of Cefoperazone of a known concentration is prepared in a suitable solvent, often a co-solvent system for sparingly soluble compounds. The ionic strength is typically kept constant with an electrolyte like KCl.[2]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.[15]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the ionizable group is in its ionized form.[15]

Stability Studies

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over time. Stability-indicating methods, typically using HPLC, are developed through forced degradation studies.[16][17]

Methodology:

  • Forced Degradation: Cefoperazone is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation.[17] The extent of degradation is typically targeted to be between 5-20%.[17]

  • HPLC Method Development: A reverse-phase HPLC method is developed to separate the intact Cefoperazone from its degradation products. This involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength.[18][19]

  • Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5]

  • Stability Testing: The validated stability-indicating method is then used to assess the stability of Cefoperazone under various storage conditions (e.g., long-term, intermediate, and accelerated) as per ICH guidelines.

Physicochemical_Characterization_Workflow cluster_synthesis API Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting API Cefoperazone API Structure Structure Elucidation (NMR, MS) API->Structure MeltingPoint Melting Point (USP <741>) API->MeltingPoint Solubility Solubility (USP <1236>) API->Solubility pKa pKa Determination (Potentiometric Titration) API->pKa Stability Stability Studies (Forced Degradation, HPLC) API->Stability Data Compile Physicochemical Profile Structure->Data MeltingPoint->Data Solubility->Data pKa->Data Stability->Data

Figure 2: Workflow for the physicochemical characterization of Cefoperazone.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of Cefoperazone. The presented data, summarized in a clear tabular format, and the outlined standardized experimental methodologies offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is paramount for the continued development, formulation, and effective clinical use of this important third-generation cephalosporin antibiotic.

References

Cefoperazone: A Technical Guide for Researchers on the Sodium Salt versus Free Acid Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of cefoperazone (B1668861) sodium and its free acid form, tailored for researchers and professionals in drug development. This document outlines the core chemical and physical differences, stability profiles, and biological activities of both forms, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research setting.

Introduction to Cefoperazone and its Forms

Cefoperazone is a third-generation semi-synthetic cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] It functions by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs), leading to cell lysis.[3][4] In research and clinical applications, cefoperazone is primarily available in two forms: the crystalline sodium salt and the free acid. The sodium salt is the form predominantly used in pharmaceutical formulations for administration due to its higher aqueous solubility.[5][6] The free acid, on the other hand, often serves as a crucial intermediate in the synthesis and purification of the sodium salt.[7][8] Understanding the distinct characteristics of each form is paramount for their effective use in experimental design and drug development.

Physicochemical Properties: A Comparative Analysis

The primary distinction between cefoperazone sodium and its free acid form lies in their physicochemical properties, which significantly influence their handling, formulation, and biological behavior.

Table 1: Comparison of Physicochemical Properties
PropertyCefoperazone SodiumCefoperazone Free Acid
Molecular Formula C₂₅H₂₆N₉NaO₈S₂C₂₅H₂₇N₉O₈S₂
Molecular Weight 667.65 g/mol [3][9]645.67 g/mol [10][11]
Appearance White to slightly yellow, hygroscopic powder[6]White to off-white crystalline powder[12]
Solubility Freely soluble in water (50 mg/mL); soluble in methanol; slightly soluble in ethanol.[5][6]Slightly soluble in DMSO and methanol.[12]
pKa Not directly applicable (salt form)2.6 (uncertain)[12]
Melting Point Decomposes169-171 °C[12]
pH (in aqueous solution) 4.5 - 6.5 (for a 25% solution in water)[5][6]Acidic

Stability Profiles

The stability of cefoperazone is a critical factor in its storage, formulation, and in vitro experimental use. The sodium salt, being hygroscopic, requires storage in airtight containers protected from moisture.[6]

Solutions of cefoperazone sodium exhibit varying stability depending on the solvent and temperature. For instance, in 5% dextrose and 0.9% sodium chloride injections, cefoperazone sodium solutions are stable for up to 8 days at 25°C and for at least 80 days at 5°C.[13] However, when combined with sulbactam (B1307) sodium in a 5% Glucose and Sodium Chloride Injection, the content of cefoperazone sodium can decrease by 10% within 6 hours.[14]

Cefoperazone free acid is noted to be unstable, with loss of activity reported even during storage at -20°C.[12] This inherent instability of the free acid form further necessitates its conversion to the more stable sodium salt for most applications.

Biological Activity and Pharmacokinetics

While both the free acid and the sodium salt contain the same active moiety, their differing physicochemical properties can influence their biological evaluation and in vivo performance. It is important to note that the vast majority of published literature on the antibacterial activity and pharmacokinetics of cefoperazone pertains to the administration of its sodium salt.

Antibacterial Activity

Cefoperazone exhibits a broad spectrum of antibacterial activity.[1] The antimicrobial efficacy is attributed to the cefoperazone molecule itself, which is the active form. Therefore, in in vitro susceptibility testing where the compound is fully solubilized, the antibacterial activity of the free acid and the sodium salt, when compared on a molar basis, is expected to be equivalent.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Cefoperazone
OrganismMIC Range (µg/mL)
Haemophilus influenzae0.12 - 0.25
Staphylococcus aureus0.125 - 32
Streptococcus pneumoniae≤ 0.007 - 1

Note: This data is for the active cefoperazone moiety and is applicable to both forms in solubilized in vitro assays.[2]

Pharmacokinetics

Pharmacokinetic studies are almost exclusively conducted using cefoperazone sodium due to its suitability for parenteral administration. After intravenous administration, cefoperazone is approximately 90% bound to serum proteins.[15] It has a half-life of 1.6 to 2.4 hours in subjects with normal renal and hepatic function.[15] A unique characteristic of cefoperazone is its primary elimination through biliary excretion, with only 15-36% of the dose recovered in the urine.[15]

Due to its poor solubility, the free acid form is not administered directly. If it were to be administered orally, its low solubility would likely result in poor and variable absorption, leading to suboptimal bioavailability. The conversion to the sodium salt is a critical step to ensure adequate bioavailability for systemic infections.

Table 3: Pharmacokinetic Parameters of Cefoperazone (Administered as Sodium Salt)
ParameterValue
Protein Binding ~90%[15]
Half-life 1.6 - 2.4 hours[15]
Volume of Distribution 10 - 13 L[15]
Primary Route of Elimination Biliary Excretion[15]
Urinary Excretion 15 - 36%[15]

Experimental Protocols

Preparation of Cefoperazone Sodium from Cefoperazone Free Acid

This protocol describes a general method for the preparation of cefoperazone sodium from its free acid form, a common procedure in drug substance manufacturing.

Materials:

  • Cefoperazone free acid

  • Acetone (B3395972)

  • Water for Injection

  • Sodium Bicarbonate (or other suitable sodium source like sodium carbonate)[8]

  • 0.22 µm filter

Procedure:

  • Suspend cefoperazone free acid in a suitable solvent, such as acetone or a mixture of acetone and water.[7]

  • While stirring, add a stoichiometric amount of a sodium-containing base, such as an aqueous solution of sodium bicarbonate, to the suspension.[8]

  • Continue stirring until the cefoperazone free acid is completely dissolved, indicating the formation of the sodium salt.

  • The pH of the resulting solution can be adjusted to a range of 6.0-6.5.[8]

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • The cefoperazone sodium can then be isolated, for example, by freeze-drying the aqueous solution.[8]

High-Performance Liquid Chromatography (HPLC) for Cefoperazone Analysis

This method is suitable for the quantitative analysis of cefoperazone in various samples.

Chromatographic Conditions:

  • Column: RP C18 ODS column (e.g., 150 mm × 4.6 mm, 5 µm)[16]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) solution and acetonitrile (B52724) (e.g., 80:20 v/v)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Detection: UV at 230 nm[16]

  • Injection Volume: 20 µL[16]

Standard Solution Preparation:

  • Accurately weigh a suitable amount of cefoperazone sodium working standard.

  • Dissolve in water for injection (WFI) to obtain a stock solution.

  • Further dilute the stock solution with WFI to achieve a final concentration of approximately 0.1 mg/mL.[16]

Sample Preparation:

  • For pharmaceutical preparations, reconstitute the vial with the appropriate solvent as per the product's instructions.

  • Dilute the reconstituted solution with WFI to a theoretical concentration of 0.1 mg/mL of cefoperazone.[16]

  • Inject the prepared sample into the HPLC system.

Visualizations

Relationship between Cefoperazone Free Acid and Sodium Salt

G cluster_0 Synthesis and Formulation Pathway free_acid Cefoperazone Free Acid (C₂₅H₂₇N₉O₈S₂) - Poorly water-soluble na_salt Cefoperazone Sodium (C₂₅H₂₆N₉NaO₈S₂) - Water-soluble free_acid->na_salt + NaOH or NaHCO₃ (Salt Formation) formulation Pharmaceutical Formulation (e.g., for injection) na_salt->formulation Lyophilization or Crystallization

Caption: Conversion of cefoperazone free acid to its sodium salt for formulation.

Experimental Workflow for Stability Testing

G cluster_1 Comparative Stability Analysis Workflow start Prepare Solutions of: - Cefoperazone Sodium - Cefoperazone Free Acid (in appropriate solvent) stress Incubate under Stress Conditions (e.g., varying temperature, pH, light exposure) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis data Data Analysis: - Degradation kinetics - Half-life determination analysis->data

Caption: A typical workflow for comparing the stability of cefoperazone forms.

Conclusion

In the context of research and drug development, cefoperazone sodium is the preferred form for in vivo studies and the development of parenteral formulations due to its significantly higher aqueous solubility and greater stability compared to the free acid. The free acid form of cefoperazone is primarily utilized as a precursor in the synthesis of the sodium salt. For in vitro microbiological assays where the compound can be fully solubilized, both forms are expected to exhibit comparable activity when assessed on a molar basis. The choice between cefoperazone sodium and its free acid form is therefore highly dependent on the specific application, with the sodium salt being the form of practical utility in nearly all biological and pharmaceutical contexts. Researchers should be mindful of these differences to ensure the appropriate selection and handling of cefoperazone for their studies.

References

An In-depth Technical Guide on the Discovery and Development of Cefoperazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, mechanism of action, antibacterial spectrum, and clinical development of Cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic. It includes detailed experimental protocols and quantitative data to support research and development activities.

Discovery and Rationale

Cefoperazone emerged in the late 1970s from research programs aimed at developing broad-spectrum cephalosporins with enhanced activity against challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa. Developed by Toyama Chemical Co., Ltd. in Japan, its synthesis represented a significant advancement in the field.[1] The chemical structure of Cefoperazone is distinguished by two key side chains that confer its unique antibacterial properties and pharmacokinetic profile.

The development of Cefoperazone was driven by the clinical need for antibiotics that could overcome the resistance mechanisms of Gram-negative bacteria, which were becoming increasingly prevalent. Its introduction provided a valuable therapeutic option for serious infections.[2]

Caption: High-level workflow of Cefoperazone's development pipeline.

Mechanism of Action

Like other β-lactam antibiotics, Cefoperazone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves several key steps:

  • Penetration: Cefoperazone penetrates the outer membrane of Gram-negative bacteria to reach its target site.[4]

  • PBP Binding: It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner bacterial cell membrane.[4][5] Cefoperazone shows a particularly high affinity for PBP-3 in E. coli and P. aeruginosa.[6]

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the final transpeptidation step (cross-linking) of peptidoglycan synthesis.[4][7]

  • Cell Lysis: The disruption of cell wall integrity leads to a weakened structure that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3][4]

cefoperazone Cefoperazone pbp Penicillin-Binding Proteins (PBPs) in bacterial cell wall cefoperazone->pbp Binds to & Inactivates transpeptidation Transpeptidation (Peptidoglycan Cross-linking) pbp->transpeptidation Catalyzes cell_wall Cell Wall Synthesis pbp->cell_wall Inhibition leads to disruption of transpeptidation->cell_wall Essential for lysis Weakened Cell Wall & Bacterial Lysis cell_wall->lysis Leads to

Caption: Cefoperazone's mechanism of action via PBP inhibition.

In Vitro Antibacterial Activity

Cefoperazone demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8] Its effectiveness is often enhanced by the addition of sulbactam (B1307), a β-lactamase inhibitor, which protects Cefoperazone from degradation by bacterial enzymes.[7][9]

Table 1: Comparative In Vitro Activity (MIC) of Cefoperazone and Cefoperazone/Sulbactam MIC values are presented as MIC₅₀ / MIC₉₀ in µg/mL. Data is compiled from multiple sources for illustrative purposes.

OrganismCefoperazoneCefoperazone/Sulbactam (2:1 or 1:1 ratio)
Escherichia coli (ESBL-)0.5 / 40.5 / 2
Escherichia coli (ESBL+)64 / >2568 / 32
Klebsiella pneumoniae (ESBL+)128 / >2568 / 32
Pseudomonas aeruginosa8 / 328 / 32
Acinetobacter baumannii32 / 1284 / 16
Staphylococcus aureus (MSSA)2 / 42 / 4
Bacteroides fragilis group16 / 648 / 32

Note: ESBL denotes extended-spectrum β-lactamase producing strains. Susceptibility can vary significantly by region and strain.[2][10][11]

Pharmacokinetics and Pharmacodynamics

Cefoperazone is administered parenterally (intravenously or intramuscularly) as it is not absorbed orally.[8] Its pharmacokinetic profile is characterized by high protein binding and a primary route of elimination through biliary excretion.[12]

Table 2: Key Pharmacokinetic Parameters of Cefoperazone

ParameterValueReference
Administration IV / IM[8]
Half-life (t½) 1.6 - 2.4 hours[12]
Protein Binding ~90%[12][13]
Volume of Distribution (Vd) 10 - 13 L[12]
Primary Elimination Route Biliary Excretion[12]
Urinary Excretion (% of dose) 15 - 36%[12]
Serum Clearance 75 - 96 ml/min[12]

Due to its primary biliary excretion, dosage adjustments are generally not required in patients with renal impairment unless there is concurrent severe hepatic dysfunction.[12]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of Cefoperazone, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]

1. Preparation of Materials:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic: Prepare a stock solution of Cefoperazone (and Sulbactam if applicable) in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

2. Procedure:

  • Dispense 100 µL of the standardized bacterial inoculum into each well of the microtiter plate containing the antibiotic dilutions.

  • Include a growth control well (inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Antibiotic Serial Dilutions C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect Wells for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

Protocol: Cefoperazone Quantification in Plasma by RP-HPLC

This protocol provides a general framework for the quantification of Cefoperazone in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard (e.g., another cephalosporin like cefuroxime).[16]

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common ratio is 3:1 (buffer:methanol).[17][18]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV detector at a wavelength of 254 nm.[17]

  • Injection Volume: 20-100 µL.

3. Quantification:

  • Generate a standard curve by running known concentrations of Cefoperazone.

  • Quantify the Cefoperazone concentration in the plasma samples by comparing the peak area ratio (Cefoperazone/Internal Standard) to the standard curve.

Clinical Development and Combination with Sulbactam

Clinical trials demonstrated the efficacy of Cefoperazone in treating a variety of serious infections, including those of the respiratory tract, urinary tract, skin, and intra-abdominal infections.[19][20][21] A pivotal step in its development was the combination with sulbactam.

Sulbactam is a β-lactamase inhibitor that irreversibly binds to and inactivates many of the enzymes that would otherwise degrade Cefoperazone.[7][9] This synergistic combination restores and expands the activity of Cefoperazone against many resistant bacterial strains, particularly those producing TEM-1, TEM-2, and other plasmid-mediated β-lactamases.[7][11] The Cefoperazone/Sulbactam combination is now a cornerstone for treating infections caused by multidrug-resistant organisms.[10][22]

References

In Vitro Activity of Cefoperazone Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic, against a range of clinically significant bacterial isolates. The data presented is collated from various scientific studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document focuses on quantitative measures of susceptibility, detailed experimental protocols, and the underlying mechanisms of action.

Executive Summary

Cefoperazone demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its efficacy is significantly enhanced when combined with sulbactam (B1307), a β-lactamase inhibitor.[2][3] Sulbactam's primary role is to irreversibly bind to and inactivate β-lactamase enzymes, thereby protecting cefoperazone from degradation by resistant bacteria.[2] This combination, often available as cefoperazone/sulbactam, restores the activity of cefoperazone against many β-lactamase-producing strains, making it a valuable agent in treating various infections.[2][4] This guide will delve into the specific in vitro data, the methodologies used to obtain this data, and the molecular interactions that govern its antimicrobial effect.

Quantitative In Vitro Susceptibility Data

The in vitro activity of an antimicrobial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for cefoperazone and cefoperazone/sulbactam against various clinical isolates from several studies. The data is presented as MIC50 and MIC90, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefoperazone/Sulbactam against Multidrug-Resistant Organisms (MDROs) [5]

Organism (Number of Isolates)Drug/RatioMIC50 (mg/L)MIC90 (mg/L)
ESBL-producing Escherichia coli (n=58)Cefoperazone>64>64
Sulbactam832
Cefoperazone/Sulbactam (2:1)832
Cefoperazone/Sulbactam (1:1)416
Cefoperazone/Sulbactam (1:2)48
ESBL-producing Klebsiella pneumoniae (n=58)Cefoperazone64>64
Sulbactam832
Cefoperazone/Sulbactam (2:1)1664
Cefoperazone/Sulbactam (1:1)832
Cefoperazone/Sulbactam (1:2)816
Carbapenem-resistant Enterobacteriaceae (n=57)Cefoperazone>64>64
Sulbactam8>64
Cefoperazone/Sulbactam (2:1)32>64
Cefoperazone/Sulbactam (1:1)16>64
Cefoperazone/Sulbactam (1:2)16>64
Carbapenem-resistant Pseudomonas aeruginosa (n=49)Cefoperazone>64>64
Sulbactam32>64
Cefoperazone/Sulbactam (2:1)>64>64
Cefoperazone/Sulbactam (1:1)>64>64
Cefoperazone/Sulbactam (1:2)>64>64
Carbapenem-resistant Acinetobacter baumannii (n=122)Cefoperazone>64>64
Sulbactam416
Cefoperazone/Sulbactam (2:1)1664
Cefoperazone/Sulbactam (1:1)832
Cefoperazone/Sulbactam (1:2)416

Table 2: Susceptibility of Cefoperazone-Resistant Gram-Negative Bacilli to Cefoperazone/Sulbactam [6]

Organism% Susceptible to Cefoperazone/Sulbactam (at ≤8 mg/L Sulbactam)
Klebsiella spp. 82%
Escherichia coli 100%
Enterobacter spp. 100%
Pseudomonas aeruginosa 33%
Pseudomonas spp. 67%
Acinetobacter spp. 62%

Experimental Protocols

The determination of in vitro antimicrobial activity is performed using standardized methods to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar (B569324) dilution.

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method [5]

  • Preparation of Antimicrobial Solutions: Stock solutions of cefoperazone and sulbactam are prepared in a suitable solvent. Serial twofold dilutions of the antimicrobial agents are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacterial culture is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

b) Agar Dilution Method [7][8]

  • Preparation of Antimicrobial Plates: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This is further diluted, and a standardized volume is applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a single colony or a faint haze.

Quality Control

For all susceptibility testing, quality control is performed using reference strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9] For cefoperazone-sulbactam, Acinetobacter calcoaceticus subsp. anitratus ATCC 43498 can be used to monitor the sulbactam component.[9]

Visualization of Key Processes

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_exp Experiment cluster_res Results Isolate Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Media Culture Media (e.g., Mueller-Hinton) Dilution Serial Dilution of Antimicrobial Agent Media->Dilution Antimicrobial Antimicrobial Agent (Cefoperazone) Antimicrobial->Dilution Inoculation Inoculate Media with Bacteria and Agent Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (35-37°C, 16-20h) Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Mechanism of Action of Cefoperazone and Synergy with Sulbactam

Cefoperazone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] Sulbactam's role is to protect cefoperazone from enzymatic degradation.[2] The diagram below illustrates this synergistic relationship.

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall catalyzes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition BetaLactamase β-Lactamase Enzyme Cefoperazone Cefoperazone BetaLactamase->Cefoperazone degrades Cefoperazone->PBP binds & inhibits Inactivation Cefoperazone Inactivation Cefoperazone->Inactivation Sulbactam Sulbactam Sulbactam->BetaLactamase irreversibly binds & inactivates Lysis Cell Lysis Inhibition->Lysis

Caption: Synergistic Mechanism of Cefoperazone and Sulbactam.

Conclusion

The in vitro data strongly support the continued use of cefoperazone, particularly in combination with sulbactam, for the treatment of infections caused by a wide range of bacterial pathogens. The addition of sulbactam significantly enhances the activity of cefoperazone against many resistant strains, especially those producing β-lactamases.[3][12] The methodologies for assessing in vitro activity are well-established and provide a reliable means of predicting clinical efficacy. For researchers and drug development professionals, understanding the nuances of susceptibility testing and the mechanisms of action and resistance is crucial for the development of new antimicrobial strategies and the effective use of existing agents.

References

Cefoperazone's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the third-generation cephalosporin (B10832234) antibiotic, cefoperazone (B1668861), and its primary bacterial targets, the penicillin-binding proteins (PBPs). A comprehensive understanding of this binding is critical for elucidating its mechanism of action, spectrum of activity, and the development of novel antibacterial agents. This document details cefoperazone's PBP binding profile, the downstream consequences of this interaction, and the experimental methodologies used to characterize these molecular events.

Introduction: The Critical Role of Penicillin-Binding Proteins

Cephalosporins, a cornerstone of antibacterial therapy, exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall.[1] The primary molecular targets of these β-lactam antibiotics are a group of enzymes known as penicillin-binding proteins (PBPs).[1] PBPs are essential for the final stages of peptidoglycan biosynthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[1] By binding to and inactivating these enzymes, cephalosporins like cefoperazone inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall, and ultimately, cell lysis and bacterial death.[2][3] The specific affinity of a cephalosporin for different PBPs dictates its antibacterial spectrum and potency.[1]

Mechanism of Action: Covalent Inhibition of PBPs

The bactericidal action of cefoperazone is initiated by its binding to essential PBPs located in the bacterial periplasmic space. The core of this interaction lies in the strained β-lactam ring of the cefoperazone molecule. An active site serine residue within the PBP attacks this ring, leading to its opening and the formation of a stable, covalent acyl-enzyme complex. This acylation effectively inactivates the PBP, preventing it from carrying out its crucial role in cell wall synthesis.

cluster_periplasm Periplasmic Space Cefoperazone Cefoperazone PBP Penicillin-Binding Protein (PBP) (Active) Cefoperazone->PBP Binding to active site AcylEnzyme Acyl-Enzyme Complex (Inactive PBP) PBP->AcylEnzyme Acylation of Serine Residue Inhibition Inhibition AcylEnzyme->Inhibition Inhibition of Transpeptidation Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate WeakenedCellWall WeakenedCellWall Inhibition->WeakenedCellWall Leads to CellLysis CellLysis WeakenedCellWall->CellLysis Results in

Mechanism of PBP inhibition by cefoperazone.

Cefoperazone's Penicillin-Binding Protein Profile

Cefoperazone exhibits differential binding affinities for various PBPs in different bacterial species. This selective binding is a key determinant of its spectrum of activity.

Escherichia coli

In Escherichia coli, cefoperazone demonstrates a strong preference for PBP-3, which is primarily involved in cell division.[4][5] This high affinity for PBP-3 is consistent with the observed morphological changes in E. coli upon exposure to cefoperazone, namely the formation of long, filamentous cells due to the inhibition of septation.[2][4]

Penicillin-Binding Protein (PBP)Binding Affinity (Qualitative)Reference
PBP-3High[4][5]
PBP-1BsHigh[4][5]
PBP-2High[4][5]
PBP-1AHigh[4][5]
PBP-4Low[4][5]
PBP-5Low[4][5]
PBP-6Low[4][5]
Note: Specific IC50 or Ki values for cefoperazone binding to E. coli PBPs are not consistently reported in the reviewed literature.
Pseudomonas aeruginosa

Similar to its activity in E. coli, cefoperazone also shows a high affinity for PBP-3 in Pseudomonas aeruginosa, correlating with the induction of filamentous cell morphology.[2][4]

Penicillin-Binding Protein (PBP)Binding Affinity (Qualitative)Reference
PBP-3High[2][4]
PBP-1AHigh[2][4]
PBP-1BHigh[2][4]
PBP-2High[2][4]
PBP-4High[2][4]
Note: Specific IC50 or Ki values for cefoperazone binding to P. aeruginosa PBPs are not consistently reported in the reviewed literature.
Staphylococcus aureus

In methicillin-resistant Staphylococcus aureus (MRSA), cefoperazone has been shown to bind to PBP2a, albeit with a relatively high IC50 of 190 mg/L, indicating lower affinity compared to its targets in Gram-negative bacteria.[1]

Penicillin-Binding Protein (PBP)50% Inhibitory Concentration (IC50)Reference
PBP2a (MRSA)190 mg/L[1]

Consequences of Cefoperazone-PBP Binding

The binding of cefoperazone to PBPs initiates a cascade of events that ultimately leads to bacterial cell death. The primary consequence is the inhibition of peptidoglycan synthesis, which compromises the structural integrity of the cell wall.[2] In actively growing bacteria, this disruption results in the inability to withstand internal osmotic pressure, leading to cell lysis.[1] The specific morphological changes observed, such as filamentation in E. coli and P. aeruginosa, are a direct result of the preferential binding of cefoperazone to PBPs involved in cell division, like PBP-3.[4]

Cef_PBP Cefoperazone binds to PBP Inhibit_PG Inhibition of Peptidoglycan Cross-linking Cef_PBP->Inhibit_PG Weak_Wall Weakened Cell Wall Inhibit_PG->Weak_Wall Lysis Cell Lysis and Bacterial Death Weak_Wall->Lysis

Logical flow from PBP binding to cell death.

Experimental Protocols for PBP Binding Analysis

The affinity of cefoperazone for various PBPs is experimentally determined primarily through competition assays. These assays measure the ability of cefoperazone to compete with a labeled β-lactam for binding to PBPs.

PBP Competition Assay using Radiolabeled Penicillin

This classic method utilizes a radiolabeled penicillin, such as [3H]penicillin, to quantify the binding of an unlabeled competitor like cefoperazone.

Methodology:

  • Bacterial Membrane Preparation:

    • Cultivate the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • Competition Assay:

    • Incubate the prepared bacterial membranes with varying concentrations of cefoperazone for a predetermined time to allow for binding to the PBPs.

    • Add a fixed, saturating concentration of radiolabeled penicillin (e.g., [3H]penicillin) to the mixture and incubate further. The radiolabeled penicillin will bind to any PBPs not occupied by cefoperazone.

  • Separation and Detection:

    • Terminate the binding reaction by adding a sample buffer and boiling.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the radiolabeled PBPs using fluorography or autoradiography.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to each PBP using densitometry.

    • The concentration of cefoperazone that inhibits 50% of the binding of the radiolabeled penicillin is determined as the IC50 value. A lower IC50 value signifies a higher binding affinity.

PBP Competition Assay using Fluorescent Penicillin (Bocillin FL)

This method offers a non-radioactive alternative to the traditional assay, using a fluorescently labeled penicillin derivative, Bocillin FL.

Methodology:

  • Bacterial Cell Preparation:

    • Grow bacterial cells to the exponential phase.

    • Harvest and wash the cells with phosphate-buffered saline (PBS), pH 7.4.

  • Competition Assay in Whole Cells:

    • Resuspend the cells in PBS containing a range of concentrations of cefoperazone.

    • Incubate at room temperature for approximately 30 minutes to allow cefoperazone to bind to the PBPs.

    • Wash the cells to remove unbound cefoperazone.

    • Resuspend the cells in PBS containing a fixed concentration of Bocillin FL and incubate for about 10 minutes.

  • Sample Preparation and Electrophoresis:

    • Wash the cells to remove unbound Bocillin FL.

    • Lyse the cells (e.g., with lysozyme).

    • Separate the proteins by SDS-PAGE.

  • Visualization and Quantification:

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

    • The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of cefoperazone.

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Calculate the IC50 value by plotting the percentage of Bocillin FL binding against the concentration of cefoperazone.

cluster_workflow PBP Competition Assay Workflow Start Bacterial Cells/ Membrane Prep Incubate_Cef Incubate with varying concentrations of Cefoperazone Start->Incubate_Cef Add_Labeled Add labeled Penicillin (Radiolabeled or Fluorescent) Incubate_Cef->Add_Labeled SDS_PAGE Separate proteins by SDS-PAGE Add_Labeled->SDS_PAGE Visualize Visualize labeled PBPs (Autoradiography or Fluorescence Imaging) SDS_PAGE->Visualize Analyze Quantify band intensity and calculate IC50 Visualize->Analyze

Experimental workflow for a PBP competition assay.
Thermal Shift Assay (TSA)

A thermal shift assay can be employed to assess the stabilizing effect of cefoperazone binding on a purified PBP. Ligand binding often increases the thermal stability of a protein.

Methodology:

  • Protein and Ligand Preparation:

    • Use a purified preparation of the target PBP.

    • Prepare a solution of cefoperazone at a known concentration.

  • Assay Setup:

    • In a multiwell plate, mix the purified PBP with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Add either cefoperazone or a buffer control to the wells.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to gradually increase the temperature of the plate.

    • Monitor the fluorescence of the dye in real-time. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • A significant increase in the Tm of the PBP in the presence of cefoperazone indicates a stabilizing interaction, confirming binding.

Conclusion

Cefoperazone's antibacterial efficacy is fundamentally linked to its specific binding affinities for essential penicillin-binding proteins in susceptible bacteria. Its high affinity for PBP-3 in Gram-negative pathogens like E. coli and P. aeruginosa underscores its mechanism of inducing filamentation and subsequent cell death. The experimental protocols detailed herein provide robust frameworks for quantifying these critical molecular interactions. A thorough understanding of the cefoperazone-PBP binding profile is invaluable for optimizing its clinical use and for guiding the rational design of future β-lactam antibiotics to overcome emerging resistance.

References

Understanding Cefoperazone Resistance Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone (B1668861) is a third-generation cephalosporin (B10832234) antibiotic that has been a valuable agent in treating a wide range of bacterial infections. However, the emergence and spread of resistance mechanisms pose a significant threat to its clinical efficacy. This technical guide provides a comprehensive overview of the core molecular mechanisms conferring resistance to Cefoperazone, with a focus on enzymatic degradation, altered drug influx and efflux, and target modification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and combat antibiotic resistance.

Enzymatic Degradation by β-Lactamases

The primary mechanism of resistance to Cefoperazone, like other β-lactam antibiotics, is its enzymatic hydrolysis by β-lactamases. These enzymes cleave the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] A wide variety of β-lactamases, encoded by genes often located on mobile genetic elements, can hydrolyze Cefoperazone.[2][3]

Classification of Relevant β-Lactamases

β-Lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequence.

  • Class A: These are serine β-lactamases and include the common TEM and SHV enzymes, as well as the extended-spectrum β-lactamases (ESBLs) like CTX-M.[4][5] While Cefoperazone is reported to be stable to many plasmid-mediated β-lactamases, some, like the TEM-type, can hydrolyze it.[1][2]

  • Class C: These are the chromosomal cephalosporinases (AmpC). While Cefoperazone is generally considered stable against AmpC enzymes, overexpression of these enzymes can contribute to resistance.[2]

  • Class D: These are the oxacillinases (OXA), which have also been implicated in resistance.

  • Class B: These are metallo-β-lactamases (MBLs) that require zinc for activity and have a broad substrate spectrum that can include Cefoperazone.

Quantitative Data on Cefoperazone Hydrolysis

The efficiency of β-lactamase-mediated hydrolysis can be quantified by determining the kinetic parameters, Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A higher kcat/Km ratio indicates more efficient hydrolysis. While specific kinetic data for Cefoperazone with all relevant β-lactamases is not exhaustively available in the literature, Table 1 summarizes the known information and provides context with data for other cephalosporins.

β-LactamaseSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
TEM-1Penicillin G29105036[6]
TEM-1Ceftazidime>5000.020.00004[7]
CTX-M-15Nitrocefin (B1678963)4142010.2[4]
Class C (P99)Nitrocefin55500091[8]

Altered Drug Permeability: Porins and Efflux Pumps

The concentration of Cefoperazone at its target site, the penicillin-binding proteins (PBPs) located in the periplasmic space of Gram-negative bacteria, is a critical determinant of its antibacterial activity. This concentration is controlled by the influx through outer membrane porins and efflux by active transporters.

Reduced Influx via Porin Channels

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of hydrophilic molecules, including β-lactam antibiotics.[9] Resistance to Cefoperazone can arise from either the loss of expression or mutations in the genes encoding these porins, which restricts the entry of the antibiotic into the periplasm.

  • Klebsiella pneumoniae : Studies have shown that the loss of a 39-kDa outer membrane protein (OMP) is associated with a fourfold increase in the Minimum Inhibitory Concentration (MIC) of Cefoperazone.[8] Missense mutations in ompK36 and ompK37 have also been linked to diminished susceptibility.[10]

  • Escherichia coli : Mutations in ompF and ompC, the genes encoding the major porins, can lead to reduced susceptibility to cephalosporins.[9][11] Specific deletions in ompF have been identified in carbapenem-resistant E. coli that also exhibit resistance to other β-lactams.[12]

  • Pseudomonas aeruginosa : While OprD is primarily associated with carbapenem (B1253116) influx, its loss can contribute to a broader β-lactam resistance profile.

Increased Efflux by Active Transporters

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell.[13] Overexpression of these pumps can lead to clinically significant levels of resistance by reducing the intracellular concentration of the antibiotic.

  • Resistance-Nodulation-Division (RND) Family: This is a major family of efflux pumps in Gram-negative bacteria.

    • AcrAB-TolC in E. coli and other Enterobacteriaceae: This is a well-characterized pump with a broad substrate profile that includes β-lactams.[14] While direct quantitative data for Cefoperazone efflux is limited, its structural similarity to other β-lactam substrates suggests it is likely a substrate.

    • MexAB-OprM in P. aeruginosa: This pump is a primary contributor to intrinsic and acquired multidrug resistance in P. aeruginosa.[15][16] Overexpression of mexA has been correlated with ceftazidime/avibactam resistance, and it is plausible that it also contributes to Cefoperazone resistance.[17][18]

Quantitative Data on Permeability-Mediated Resistance

The impact of altered permeability on Cefoperazone resistance is typically measured by changes in the Minimum Inhibitory Concentration (MIC).

OrganismResistance MechanismFold Increase in MIC of CefoperazoneReference
Klebsiella pneumoniaeLoss of 39-kDa OMP≥4[8]
Klebsiella pneumoniaeCoexistence of TEM-2 β-lactamase and loss of 39-kDa OMP4 (for Cefoperazone-sulbactam)[8]
Escherichia coliompF mutationVariable, contributes to resistance[11]
Pseudomonas aeruginosaMexAB-OprM overexpressionContributes to resistance to multiple β-lactams[17]

Alteration of Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are the ultimate targets of β-lactam antibiotics. These enzymes are involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. Cefoperazone exerts its bactericidal effect by binding to and inactivating these PBPs. Resistance can emerge through mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic.

  • Pseudomonas aeruginosa : PBP3 is an essential PBP in P. aeruginosa and a key target for several β-lactams.[19] Specific mutations in the ftsI gene, which encodes PBP3, have been shown to reduce susceptibility to various β-lactams, including meropenem (B701) and ceftazidime.[20][21] While direct evidence for Cefoperazone is less documented, it is highly probable that similar mutations would affect its binding. Common mutations associated with reduced susceptibility include those at positions R504 and F533.[20]

Quantitative Data on PBP Alterations

The effect of PBP alterations is reflected in an increased MIC.

OrganismPBP AlterationFold Increase in MICReference
Pseudomonas aeruginosaPBP3 variations (e.g., R504C)2-4 fold for meropenem and ceftazidime[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Cefoperazone resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.

Protocol:

  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh a suitable amount of Cefoperazone analytical standard powder.

    • Dissolve in an appropriate solvent (e.g., sterile distilled water or a buffer recommended by the supplier) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35 ± 2°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Cefoperazone stock solution (e.g., 256 µg/mL, a 2x final highest concentration) to the first column of wells.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 50 µL of the final bacterial suspension.

    • The final volume in each well will be 100 µL.

    • Include a growth control well containing only broth and inoculum.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of Cefoperazone at which there is no visible growth (turbidity).[22][23][24]

β-Lactamase Activity Assay using Nitrocefin

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the enzyme's activity.[25][26]

Protocol:

  • Preparation of Reagents:

    • Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of Nitrocefin in 1 mL of DMSO. Store at -20°C, protected from light.

    • Nitrocefin Working Solution (100 µg/mL): Dilute the stock solution 1:100 in 0.1 M phosphate (B84403) buffer (pH 7.0). Prepare fresh before use.

  • Preparation of Bacterial Lysate:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Resuspend the pellet in phosphate buffer and lyse the cells by sonication on ice.

    • Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of 0.1 M phosphate buffer (pH 7.0) to each well.

    • Add 10 µL of the bacterial lysate (or purified β-lactamase as a positive control).

    • Initiate the reaction by adding 10 µL of the Nitrocefin working solution.

    • Immediately measure the absorbance at 486 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of hydrolyzed nitrocefin (ε ≈ 20,500 M-1cm-1 at 486 nm).[25][27]

Outer Membrane Protein (OMP) Analysis by SDS-PAGE

Principle: This method separates proteins based on their molecular weight, allowing for the visualization of changes in the OMP profile, such as the loss of a specific porin.[26]

Protocol:

  • OMP Extraction:

    • Grow a bacterial culture to the late logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Resuspend the cell pellet in the same buffer and lyse the cells by sonication or French press.

    • Remove unbroken cells by low-speed centrifugation.

    • Pellet the total membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Selectively solubilize the inner membrane using a detergent like 1% Sarkosyl, leaving the outer membrane fraction as a pellet after another round of ultracentrifugation.

    • Wash the outer membrane pellet with buffer to remove residual detergent.

  • Protein Quantification:

    • Resuspend the final OMP pellet in a small volume of buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE:

    • Mix a standardized amount of OMP extract with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 12% acrylamide).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.

    • Compare the OMP profiles of the resistant and susceptible strains, looking for the absence or reduced intensity of specific bands.[26][27]

Efflux Pump Activity Assay using a Fluorescent Dye

Principle: This assay measures the accumulation of a fluorescent dye that is a substrate for efflux pumps. In cells with active efflux, the dye is pumped out, resulting in low intracellular fluorescence. Inhibition of the pump or its absence leads to dye accumulation and increased fluorescence. Ethidium bromide (EtBr) is a common substrate.

Protocol:

  • Preparation of Bacterial Cells:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Dye Accumulation Assay:

    • In a 96-well black microplate, add the bacterial suspension to each well.

    • Add an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to a final concentration of 100 µM to a set of wells to de-energize the cells and inhibit efflux.

    • Add EtBr to all wells to a final concentration of 1-2 µg/mL.

    • Incubate the plate at 37°C for a set time (e.g., 30 minutes) to allow for dye uptake.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for EtBr (e.g., Ex: 530 nm, Em: 590 nm).

  • Data Analysis:

    • Compare the fluorescence intensity of cells with and without the EPI. A significantly higher fluorescence in the presence of the EPI indicates active efflux of the dye.

    • To test if Cefoperazone is a substrate, it can be added as a competitive inhibitor, and a reduction in EtBr efflux (i.e., increased fluorescence) would suggest it competes for the same pump.

Visualizations

Signaling Pathways and Experimental Workflows

Cefoperazone_Resistance_Mechanisms cluster_influx Reduced Influx cluster_efflux Increased Efflux cluster_degradation Enzymatic Degradation cluster_target Target Modification Porin_Loss Porin Loss/Mutation (e.g., OmpF, OmpC, OmpK36/37) Cefoperazone_Periplasm Cefoperazone (Periplasm) Porin_Loss->Cefoperazone_Periplasm Blocks Influx Efflux_Pump Efflux Pump Overexpression (e.g., AcrAB-TolC, MexAB-OprM) Efflux_Pump->Cefoperazone_Periplasm Increases Efflux Beta_Lactamase β-Lactamase Production (e.g., TEM, SHV, CTX-M) Beta_Lactamase->Cefoperazone_Periplasm Degrades PBP_Alteration PBP Alteration (e.g., PBP3 mutations) PBP Penicillin-Binding Proteins (PBPs) PBP_Alteration->PBP Reduces Binding Cefoperazone_Outside Cefoperazone (Extracellular) Cefoperazone_Outside->Cefoperazone_Periplasm Porin Channel Cefoperazone_Periplasm->Cefoperazone_Outside Efflux Pump Inactive_Cefoperazone Inactive Cefoperazone Cefoperazone_Periplasm->Inactive_Cefoperazone β-Lactamase Cefoperazone_Periplasm->PBP Binding Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition of Cell Wall Synthesis

Caption: Overview of Cefoperazone resistance mechanisms.

MIC_Workflow start Start: Prepare Bacterial Inoculum and Antibiotic Dilutions plate_prep Dispense Broth and Serial Dilutions of Cefoperazone in 96-well Plate start->plate_prep inoculation Inoculate Wells with Standardized Bacterial Suspension plate_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Efflux_Pump_Assay start Start: Prepare Bacterial Suspension add_reagents Add Bacterial Suspension, Fluorescent Dye (EtBr), and Efflux Pump Inhibitor (optional) to 96-well Plate start->add_reagents incubate Incubate to Allow Dye Uptake add_reagents->incubate measure_fluorescence Measure Fluorescence (Ex/Em for EtBr) incubate->measure_fluorescence analyze Compare Fluorescence between Inhibited and Uninhibited Cells measure_fluorescence->analyze

Caption: Workflow for a fluorescence-based efflux pump assay.

Conclusion

Resistance to Cefoperazone is a multifaceted problem driven by several key molecular mechanisms. The production of β-lactamases remains the most significant threat, while alterations in drug permeability through porin loss and efflux pump overexpression, as well as target modification of PBPs, are also crucial contributors. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of effective strategies to combat resistance and preserve the utility of this important antibiotic. This includes the development of new β-lactamase inhibitors, novel compounds that can evade these resistance mechanisms, and diagnostic tools to rapidly identify resistant strains.

References

Methodological & Application

Application Notes and Protocols for Cefoperazone Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) of Cefoperazone is crucial for surveillance studies, new drug development, and guiding clinical therapy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This document provides detailed protocols for three standard methods of MIC determination for Cefoperazone: Broth Microdilution, Agar (B569324) Dilution, and Kirby-Bauer Disk Diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

It is important to note that while Cefoperazone has been in use for many years, the Clinical and Laboratory Standards Institute (CLSI) does not currently provide validated MIC interpretive breakpoints for Cefoperazone against many common bacteria in its recent M100 documents.[2] Researchers should exercise caution when interpreting results and may need to rely on older standards or institution-specific criteria. For the combination product Cefoperazone/Sulbactam, a 2:1 or 1:1 ratio of Cefoperazone to Sulbactam is often recommended for testing.[3][4]

Data Presentation

The following tables summarize the available quantitative data for Cefoperazone MIC and disk diffusion testing.

Table 1: Quality Control Ranges for Cefoperazone Broth Microdilution

Quality Control StrainAntimicrobial AgentCLSI-Recommended MIC Range (µg/mL)
Escherichia coli ATCC® 25922CefoperazoneNot readily available in public CLSI documents.
Staphylococcus aureus ATCC® 29213CefoperazoneNot readily available in public CLSI documents.
Pseudomonas aeruginosa ATCC® 27853CefoperazoneNot readily available in public CLSI documents.
Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498Cefoperazone16 - 64[3]
Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498Cefoperazone/Sulbactam (2:1 ratio)1.0/0.5 - 8.0/4.0[3]
Bacteroides thetaiotaomicron ATCC® 29741Cefoperazone/Sulbactam (2:1 ratio)8.0/4.0 - 32/16[3]

Note: The absence of readily available CLSI QC ranges for Cefoperazone alone in broth microdilution necessitates that individual laboratories establish their own internal quality control measures based on historical data or by referencing the full CLSI M100 document.

Table 2: Quality Control Ranges for Cefoperazone Kirby-Bauer Disk Diffusion (30 µg disk)

Quality Control StrainZone Diameter Range (mm)
Staphylococcus aureus ATCC® 2592323 - 34[5]
Escherichia coli ATCC® 2592224 - 33[5]

Table 3: Interpretive Criteria for Cefoperazone (based on older and proposed breakpoints)

MethodOrganismSusceptibleIntermediateResistant
MIC (µg/mL) Enterobacterales (Cefoperazone/Sulbactam)≤ 1632≥ 64[2]
Disk Diffusion (75 µg disk) General≥ 18 mm15 - 17 mm≤ 14 mm

Disclaimer: The interpretive criteria presented in Table 3 are based on proposed values from a research study for Cefoperazone/Sulbactam and older, potentially outdated, criteria for the Cefoperazone disk diffusion test. Current, official CLSI breakpoints for Cefoperazone are limited.

Experimental Protocols

Broth Microdilution MIC Testing Protocol

This method determines the MIC in a liquid medium using 96-well microtiter plates.

a. Preparation of Cefoperazone Stock Solution:

  • Weigh a precise amount of Cefoperazone powder.

  • Consult the manufacturer's instructions for the appropriate solvent (typically sterile water or a buffer).

  • Prepare a stock solution at a concentration of at least 1000 µg/mL.[6]

  • For Cefoperazone/Sulbactam, prepare the stock solution to maintain the desired ratio (e.g., 2:1).

b. Inoculum Preparation:

  • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

c. Microtiter Plate Preparation and Inoculation:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the Cefoperazone stock solution to the first column of wells.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.

  • The final volume in each well should be 100 µL.

  • Inoculate each well (except the sterility control well) with the prepared bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

d. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of Cefoperazone that shows no visible growth (turbidity) in the well.

Agar Dilution MIC Testing Protocol

This method involves incorporating the antibiotic into an agar medium.

a. Preparation of Cefoperazone-Containing Agar Plates:

  • Prepare a series of Cefoperazone solutions at 10 times the final desired concentrations.

  • Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

  • Add 2 mL of each Cefoperazone dilution to 18 mL of molten MHA to create a series of plates with twofold dilutions of the antibiotic.

  • Pour the agar into sterile petri dishes and allow them to solidify.

b. Inoculum Preparation:

  • Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.

c. Inoculation, Incubation, and Interpretation:

  • Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each Cefoperazone-containing agar plate and a growth control plate (no antibiotic).

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of Cefoperazone that completely inhibits the growth of the organism.

Kirby-Bauer Disk Diffusion Testing Protocol

This is a qualitative method to determine the susceptibility of bacteria to Cefoperazone.

a. Inoculum and Plate Preparation:

  • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

b. Disk Application and Incubation:

  • Aseptically apply a Cefoperazone disk (commonly 75 µg) to the surface of the inoculated agar plate.

  • Gently press the disk to ensure complete contact with the agar.

  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

c. Interpretation:

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (see Table 3).

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Cefoperazone Stock Solution E Perform Serial Dilutions of Cefoperazone A->E B Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension to Final Inoculum Concentration B->C F Inoculate Wells with Bacterial Suspension C->F D Dispense Broth into 96-Well Plate D->E E->F G Incubate at 35°C for 16-20 hours F->G H Read MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for Broth Microdilution MIC Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_analysis Inoculation & Analysis A Prepare Serial Dilutions of Cefoperazone D Add Cefoperazone to Molten Agar A->D B Prepare Molten Mueller-Hinton Agar B->D C Prepare 0.5 McFarland Bacterial Suspension F Spot Inoculate Plates C->F E Pour Plates and Allow to Solidify D->E E->F G Incubate at 35°C for 16-20 hours F->G H Read MIC: Lowest Concentration Inhibiting Growth G->H

Caption: Workflow for Agar Dilution MIC Testing.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate MHA Plate for a Bacterial Lawn A->B C Apply Cefoperazone Disk B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret as S, I, or R using Breakpoints E->F

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

References

Preparation of Cefoperazone Stock Solution for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Cefoperazone stock solutions for laboratory use. Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Proper preparation and storage of Cefoperazone stock solutions are critical for ensuring its stability and efficacy in various experimental settings, including cell culture and antimicrobial susceptibility testing.

Data Presentation

The following tables summarize the key quantitative data for the preparation of Cefoperazone stock solutions.

Table 1: Solubility of Cefoperazone

SolventSolubilityNotes
WaterFreely soluble; 50 mg/mLHeating may be required for complete dissolution.[4] The resulting solution is clear and faint yellow.[4]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLUse fresh, high-quality DMSO as moisture can reduce solubility.[5]
MethanolSoluble
EthanolSlightly soluble
AcetoneInsoluble
EtherInsoluble
Ethyl AcetateInsoluble

Table 2: Stability of Cefoperazone Stock Solutions

SolventStorage TemperatureConcentrationStability Period
Aqueous SolutionRoom Temperature (15-25°C)2 mg/mL - 300 mg/mLUp to 24 hours
Aqueous SolutionRefrigerated (2-8°C)2 mg/mL - 300 mg/mL5 days
Aqueous SolutionFrozen (-10°C to -20°C)2 mg/mL - 300 mg/mLUp to 5 weeks
DMSOFrozen (-20°C)High Concentration1 month[5][6]
DMSOFrozen (-80°C)High Concentration1 year[5]

Experimental Protocols

This section details the methodologies for preparing Cefoperazone stock solutions for general laboratory use and specifically for cell culture applications.

Protocol 1: Preparation of a 100 mg/mL Cefoperazone Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for long-term storage.

Materials:

  • Cefoperazone sodium salt powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of Cefoperazone sodium salt powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 gram of the powder.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add the required volume of sterile DMSO (e.g., 10 mL for a 100 mg/mL solution).

  • Mixing: Vortex the solution until the Cefoperazone powder is completely dissolved. The solution should be clear. Gentle warming may be applied if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, sterile cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term stability. A stock solution in DMSO is stable for up to 1 year when stored at -80°C.[5]

Protocol 2: Preparation of a 50 mg/mL Sterile-Filtered Cefoperazone Stock Solution in Water for Cell Culture

This protocol is designed for preparing a sterile aqueous stock solution suitable for direct use in cell culture applications.

Materials:

  • Cefoperazone sodium salt powder

  • Sterile, nuclease-free water (e.g., cell culture grade water or water for injection)

  • Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sterile syringe (e.g., 10 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile, screw-cap tubes for aliquoting

  • -20°C freezer

Procedure:

  • Aseptic Technique: All procedures must be conducted under strict aseptic conditions in a biological safety cabinet.

  • Weighing: Weigh the desired amount of Cefoperazone sodium salt. For instance, to prepare 10 mL of a 50 mg/mL stock, weigh 500 mg of the powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile water (e.g., 10 mL).

  • Mixing: Vortex thoroughly until the powder is fully dissolved. The solution should appear clear to slightly yellow.[4]

  • Sterile Filtration: Draw the prepared solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contamination.[6]

  • Aliquoting: Distribute the sterile-filtered stock solution into smaller, sterile tubes.

  • Storage: Label the aliquots appropriately and store them at -20°C. For aqueous solutions, it is recommended to use them within 5 weeks when stored frozen.[6] Avoid repeated freeze-thaw cycles.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for preparing Cefoperazone stock solutions.

G Workflow for Preparing Cefoperazone Stock Solution in DMSO A Weigh Cefoperazone Sodium Salt B Add Sterile DMSO A->B Aseptic Technique C Vortex to Dissolve B->C D Aliquot into Cryovials C->D E Store at -80°C D->E

Caption: Workflow for preparing a Cefoperazone stock solution in DMSO.

G Workflow for Preparing Sterile Aqueous Cefoperazone Stock Solution A Weigh Cefoperazone Sodium Salt B Add Sterile Water A->B Aseptic Technique C Vortex to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Sterile Tubes D->E F Store at -20°C E->F

References

Application Notes and Protocols for Cefoperazone in Bacterial Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic, in bacterial cell culture experiments. This document outlines its mechanism of action, spectrum of activity, and provides standardized protocols for determining its efficacy through Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays.

Introduction to Cefoperazone

Cefoperazone is a semisynthetic broad-spectrum cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[1] Like other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), essential enzymes for cell wall biosynthesis, leading to cell lysis and death.[1] Cefoperazone is often used in combination with sulbactam (B1307), a β-lactamase inhibitor, which protects cefoperazone from degradation by many common β-lactamase enzymes produced by resistant bacteria.

Spectrum of Activity

Cefoperazone demonstrates activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly noted for its efficacy against Pseudomonas aeruginosa and other Gram-negative bacilli.[2][3] The addition of sulbactam broadens its spectrum to include many β-lactamase-producing strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of cefoperazone and cefoperazone/sulbactam against various clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are provided.

Table 1: In Vitro Activity of Cefoperazone against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli247<0.0625 to >641>64
Klebsiella pneumoniae (ESBL-producing)58>6464>64
Pseudomonas aeruginosa (Carbapenem-resistant)49>64>64>64
Acinetobacter baumannii (Carbapenem-resistant)122>64>64>64

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Activity of Cefoperazone/Sulbactam against Gram-Negative Bacteria

OrganismNo. of IsolatesRatio (Cefoperazone:Sulbactam)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli2471:12 to >64416
Klebsiella pneumoniae2401:1-0.532
Pseudomonas aeruginosa-1:1-832
Acinetobacter baumannii-1:1-864
Acinetobacter baumannii (Carbapenem-resistant)152:1-32128

Data compiled from multiple sources.[6][7][8][9]

Table 3: In Vitro Activity of Cefoperazone and Cefoperazone/Sulbactam against Gram-Positive Bacteria

OrganismAntibioticNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Cefoperazone-0.51
Staphylococcus aureus (MSSA)Cefoperazone/Sulbactam-0.51
Streptococcus pneumoniaeCefoperazone-≤0.060.12
Streptococcus pneumoniaeCefoperazone/Sulbactam-≤0.060.12

Data compiled from multiple sources.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13][14]

Objective: To determine the lowest concentration of cefoperazone that visibly inhibits the growth of a bacterium.

Materials:

  • Cefoperazone sodium powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile diluents (e.g., saline or PBS)

  • Incubator (35-37°C)

  • Multichannel pipette

Protocol:

  • Preparation of Cefoperazone Stock Solution:

    • Aseptically prepare a stock solution of cefoperazone in a suitable sterile solvent (e.g., sterile water or buffer) at a high concentration (e.g., 1280 µg/mL). Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the cefoperazone stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to typically the 10th or 11th column. Discard 100 µL from the last dilution column. This will create a range of cefoperazone concentrations (e.g., 64 µg/mL down to 0.0625 µg/mL).

    • The 11th column can serve as a growth control (no antibiotic), and the 12th column as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a tube of CAMHB.

    • Incubate at 35-37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control wells), bringing the final volume to 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of cefoperazone at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Cefoperazone Stock Solution plate_prep Prepare 96-well Plate with Serial Dilutions stock->plate_prep inoculate Inoculate Plate plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination by Broth Microdilution.
Time-Kill Kinetics Assay

This protocol provides a method to assess the bactericidal or bacteriostatic activity of cefoperazone over time.[2][15][16][17]

Objective: To determine the rate at which cefoperazone kills a bacterial population at various concentrations.

Materials:

  • Cefoperazone sodium powder

  • Bacterial culture in logarithmic growth phase

  • CAMHB or other suitable broth

  • Sterile tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator and shaking incubator (35-37°C)

  • Timer

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).

    • Dilute the inoculum in pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing the bacterial inoculum and cefoperazone at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube with no antibiotic.

  • Time-Kill Procedure:

    • Incubate all tubes in a shaking incubator at 35-37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions of the aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Colony Counting and Data Analysis:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU) on each plate.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each cefoperazone concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[15]

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Standardized Bacterial Inoculum setup Set up Tubes with Inoculum & Cefoperazone inoculum->setup incubate Incubate Tubes (Shaking, 37°C) setup->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling dilute_plate Serial Dilute and Plate Samples sampling->dilute_plate count Incubate Plates and Count Colonies (CFU) dilute_plate->count plot Plot log10 CFU/mL vs. Time count->plot

Workflow for Time-Kill Kinetics Assay.

Cefoperazone's Effect on Bacterial Signaling Pathways

Recent studies have shown that in addition to its primary mechanism of action, cefoperazone can also interfere with bacterial communication systems, such as quorum sensing (QS). In Pseudomonas aeruginosa, a significant opportunistic pathogen, cefoperazone has been demonstrated to inhibit the expression of key genes in the las and rhl quorum-sensing systems.[1][6][18]

The las and rhl systems are hierarchical and control the expression of numerous virulence factors and biofilm formation.[19][20][21][22][23] The las system, through the autoinducer synthase LasI, produces the signaling molecule 3-oxo-C12-HSL. This molecule binds to the transcriptional regulator LasR, which in turn activates the expression of target genes, including rhlR and rhlI. The rhl system's synthase, RhlI, produces the autoinducer C4-HSL, which binds to RhlR to regulate another set of virulence genes.

Cefoperazone has been shown to significantly reduce the transcription of both lasI and rhlI.[6][18] This inhibition disrupts the QS signaling cascade, leading to a decrease in the production of virulence factors and a reduction in biofilm formation.[18]

Quorum_Sensing_Inhibition cluster_las las System cluster_rhl rhl System cluster_virulence Bacterial Response lasI lasI LasI_protein LasI (Synthase) lasI->LasI_protein produces HSL_3_oxo_C12 3-oxo-C12-HSL (Autoinducer) LasI_protein->HSL_3_oxo_C12 synthesizes LasR_protein LasR (Regulator) HSL_3_oxo_C12->LasR_protein binds & activates lasR lasR LasR_protein->lasI activates transcription of rhlI rhlI LasR_protein->rhlI activates transcription of rhlR rhlR LasR_protein->rhlR activates transcription of RhlI_protein RhlI (Synthase) rhlI->RhlI_protein produces HSL_C4 C4-HSL (Autoinducer) RhlI_protein->HSL_C4 synthesizes RhlR_protein RhlR (Regulator) HSL_C4->RhlR_protein binds & activates RhlR_protein->rhlI activates transcription of Virulence Virulence Factor Production RhlR_protein->Virulence regulates Biofilm Biofilm Formation RhlR_protein->Biofilm regulates Cefoperazone Cefoperazone Cefoperazone->lasI inhibits expression Cefoperazone->rhlI inhibits expression

Cefoperazone's Inhibition of P. aeruginosa Quorum Sensing.

References

Application Notes: Cefoperazone Susceptibility Testing via Agar Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefoperazone (B1668861) is a third-generation cephalosporin (B10832234) antibiotic that demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the final stage of bacterial cell wall synthesis.[2][3][4] Specifically, Cefoperazone binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, which blocks the cross-linking of peptidoglycan chains.[2][3][4] This disruption leads to a compromised cell wall that cannot withstand osmotic pressure, ultimately resulting in bacterial cell lysis and death.[3] Due to its efficacy, Cefoperazone is utilized in the treatment of various infections, including those of the respiratory tract, skin, urinary tract, and peritonitis.[5] The agar (B569324) disk diffusion assay, a standardized method, is frequently employed to determine the in vitro susceptibility of bacterial isolates to Cefoperazone.[6]

Principle of the Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a standardized technique used to assess a bacterium's sensitivity to an antimicrobial agent.[6] The assay involves placing a paper disk impregnated with a specific concentration of the antibiotic, in this case, Cefoperazone, onto an agar plate that has been uniformly inoculated with the bacterial isolate being tested.[6]

During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient.[6] If the bacterium is susceptible to the antibiotic, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition".[6] The diameter of this zone is measured in millimeters and is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain. The measured zone diameter is then compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[7]

Scope and Limitations

This protocol is intended for the in vitro susceptibility testing of common, rapidly growing aerobic bacteria against Cefoperazone. The methodology is based on established procedures from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

It is crucial to note that interpretive criteria and quality control ranges are periodically updated. Therefore, researchers and laboratory professionals must consult the most current versions of CLSI M100 or EUCAST breakpoint tables for the most accurate information.[9][10][11] Testing of fastidious or infrequently isolated bacteria may require specialized media or incubation conditions not covered in this general protocol.[12]

Experimental Workflow Diagram

AgarDiskDiffusionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate MHA Plate with Bacterial Suspension Inoculum->Inoculate Media Prepare Mueller-Hinton Agar (MHA) Plates Media->Inoculate ApplyDisk Apply Cefoperazone Disk (e.g., 75 µg) Inoculate->ApplyDisk Within 15 mins Incubate Incubate Plates (35-37°C for 16-24h) ApplyDisk->Incubate Within 15 mins Measure Measure Zone of Inhibition Diameter (mm) Incubate->Measure Interpret Interpret Results using Standard Breakpoints Measure->Interpret

Caption: Workflow for the Cefoperazone agar disk diffusion susceptibility test.

Detailed Experimental Protocol

1. Materials

  • Cefoperazone antimicrobial susceptibility test disks (e.g., 75 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[13]

  • Sterile saline or sterile demineralized water

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Quality control (QC) strains: Staphylococcus aureus ATCC® 25923, Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853[14][15]

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Vortex mixer

2. Quality Control Before or concurrently with testing clinical isolates, perform QC testing using the recommended strains.[15] The resulting zone diameters must fall within the acceptable ranges specified in the QC table below. If QC results are out of range, investigate the cause (e.g., disk potency, media quality, inoculum density, incubation conditions) before proceeding with testing patient samples.[7]

3. Inoculum Preparation

  • From a pure, overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing it against the standard visually or with a photometric device. This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.[6]

  • The prepared inoculum should be used within 15 minutes of standardization.

4. Inoculation of Agar Plate

  • Dip a sterile cotton swab into the standardized bacterial suspension.

  • Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.[13]

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to sit at room temperature for 3-5 minutes (but no longer than 15 minutes) to allow the agar surface to dry.

5. Application of Cefoperazone Disks

  • Using sterile forceps or an automated disk dispenser, place a Cefoperazone disk onto the inoculated surface of the MHA plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • The disks should be placed at least 24 mm apart from each other and from the edge of the plate.

  • Once a disk is placed, do not move it, as initial diffusion of the antibiotic begins immediately.

6. Incubation

  • Invert the plates and place them in an incubator set to 35 ± 2°C within 15 minutes of disk application.

  • Incubate for 16-20 hours. For Staphylococcus spp., a full 24 hours of incubation may be necessary to detect potential resistance.[13]

  • Incubation should be in ambient air.

7. Reading and Interpretation of Results

  • After the incubation period, examine the plates. A satisfactory test will show a confluent lawn of bacterial growth.

  • Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest whole millimeter using calipers or a ruler. Measurements are typically made from the underside of the plate.[7]

  • Compare the measured zone diameter to the interpretive criteria in the table below to categorize the isolate as Susceptible, Intermediate, or Resistant.

Data Presentation

Table 1: Zone Diameter Interpretive Criteria for Cefoperazone (75 µg Disk)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≥ 21 mm16-20 mm≤ 15 mm
Staphylococcus spp.≥ 21 mm16-20 mm≤ 15 mm
Pseudomonas aeruginosa≥ 18 mm15-17 mm≤ 14 mm

Note: These values are based on historical data and standards.[10][16][17][18] Always refer to the latest CLSI or EUCAST documentation for current interpretive breakpoints.

Table 2: Quality Control Ranges for Cefoperazone Disk Diffusion Testing

QC StrainATCC® No.Disk PotencyAcceptable Zone Diameter Range (mm)
Escherichia coli2592230 µg24-33 mm
Staphylococcus aureus2592330 µg23-34 mm
Pseudomonas aeruginosa2785375 µg23-29 mm

Note: These QC ranges are based on published studies and standards.[10][14] Laboratories should verify these ranges against the current CLSI M100 standard.

References

Application Notes and Protocols: Synergy Testing of Cefoperazone and Sulbactam Combination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of cefoperazone (B1668861), a third-generation cephalosporin, and sulbactam (B1307), a β-lactamase inhibitor, represents a critical therapeutic strategy against a wide range of bacterial pathogens, particularly those harboring resistance mechanisms. Cefoperazone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, while sulbactam irreversibly inactivates β-lactamase enzymes, which would otherwise degrade cefoperazone.[1][2][3] This synergistic interaction restores and expands the spectrum of cefoperazone's activity.[2][4] These application notes provide detailed protocols for assessing the in vitro synergy of the cefoperazone-sulbactam combination using established methods: the checkerboard assay, the time-kill kinetic assay, and the E-test.

Mechanism of Synergistic Action

Cefoperazone, like other β-lactam antibiotics, targets and acylates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[3][5][6][7] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3][5] However, many bacteria have acquired resistance through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of cefoperazone, rendering it inactive.[3][7]

Sulbactam is a β-lactamase inhibitor that possesses a similar β-lactam core structure.[4][8] It acts as a "suicide inhibitor," irreversibly binding to the active site of β-lactamase enzymes.[3][4] This prevents the degradation of cefoperazone, allowing it to reach its PBP targets and exert its antibacterial effect.[1][2] The combination is particularly effective against β-lactamase-producing strains of otherwise cefoperazone-susceptible organisms.[1][2]

cluster_0 Bacterial Cell Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Cefoperazone->PBP Inhibits Sulbactam Sulbactam Beta_Lactamase β-Lactamase Sulbactam->Beta_Lactamase Irreversibly Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_Lactamase->Cefoperazone Degrades Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Diagram 1: Mechanism of Cefoperazone-Sulbactam Synergy

Data Presentation: In Vitro Activity of Cefoperazone-Sulbactam

The following tables summarize the in vitro activity of cefoperazone alone and in combination with sulbactam against various multidrug-resistant organisms (MDROs). The data is presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: Cefoperazone-Sulbactam Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Antibiotic Combination (Ratio)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Cefoperazone alone>64>64>640.0
Cefoperazone-Sulbactam (2:1)4->643212840.0
Cefoperazone-Sulbactam (1:1)1->64163280.0

Data synthesized from studies on carbapenem-resistant A. baumannii isolates.[1][9][10]

Table 2: Cefoperazone-Sulbactam Activity against Carbapenem-Resistant Pseudomonas aeruginosa

Antibiotic Combination (Ratio)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Cefoperazone alone4->6464>6423.8
Cefoperazone-Sulbactam (2:1)4->6464>6433.3
Cefoperazone-Sulbactam (1:1)4->6464>6428.6

Data synthesized from studies on carbapenem-resistant P. aeruginosa isolates.[1][9]

Table 3: Cefoperazone-Sulbactam Activity against ESBL-Producing Klebsiella pneumoniae

Antibiotic Combination (Ratio)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefoperazone alone64>64
Cefoperazone-Sulbactam (2:1)832
Cefoperazone-Sulbactam (1:1)416
Cefoperazone-Sulbactam (1:2)216

Data synthesized from a study on ESBL-producing K. pneumoniae isolates.[11]

Table 4: Cefoperazone-Sulbactam Activity against ESBL-Producing Escherichia coli

Antibiotic Combination (Ratio)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefoperazone alone>64>64
Cefoperazone-Sulbactam (2:1)416
Cefoperazone-Sulbactam (1:1)28
Cefoperazone-Sulbactam (1:2)24

Data synthesized from a study on ESBL-producing E. coli isolates.[11]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

cluster_0 Checkerboard Assay Workflow Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Serial_Dilutions Prepare serial dilutions of Cefoperazone (Drug A) and Sulbactam (Drug B) Prep_Inoculum->Serial_Dilutions Dispense Dispense Drug A horizontally and Drug B vertically in a 96-well plate Serial_Dilutions->Dispense Inoculate Inoculate all wells with the bacterial suspension Dispense->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Determine_MIC Determine MIC of each drug alone and in combination Incubate->Determine_MIC Calculate_FICI Calculate FIC Index Determine_MIC->Calculate_FICI Interpret Interpret Results Calculate_FICI->Interpret

Diagram 2: Checkerboard Assay Workflow

Materials:

  • Cefoperazone and Sulbactam analytical grade powders

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Drug Dilutions: Prepare stock solutions of cefoperazone and sulbactam in a suitable solvent and then dilute further in CAMHB to twice the highest concentration to be tested.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 100 µL of the 2x cefoperazone stock solution to the wells in row A. Perform serial twofold dilutions down the column.

    • In the first row, add 100 µL of the 2x sulbactam stock solution to the wells in column 1. Perform serial twofold dilutions across the row.

    • This creates a gradient of cefoperazone concentrations vertically and sulbactam concentrations horizontally.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone (from the wells containing only one drug) and the MIC of the drugs in combination (the lowest concentration of each drug that inhibits visible growth).

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:

FICI = FIC of Cefoperazone + FIC of Sulbactam Where:

  • FIC of Cefoperazone = (MIC of Cefoperazone in combination) / (MIC of Cefoperazone alone)

  • FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Kinetic Assay

This assay provides dynamic information about the rate of bacterial killing by an antimicrobial combination over time.

cluster_0 Time-Kill Assay Workflow Prep_Inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Setup_Tubes Set up tubes with: - Growth Control - Cefoperazone alone - Sulbactam alone - Combination Prep_Inoculum->Setup_Tubes Incubate Incubate at 37°C with shaking Setup_Tubes->Incubate Sample Collect aliquots at 0, 2, 4, 6, 8, 24 hours Incubate->Sample Serial_Dilute Perform serial dilutions and plate on agar (B569324) Sample->Serial_Dilute Incubate_Plates Incubate plates for 18-24 hours Serial_Dilute->Incubate_Plates Count_CFU Count colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Diagram 3: Time-Kill Assay Workflow

Materials:

  • As per checkerboard assay, plus:

  • Sterile culture tubes or flasks

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Setup: Prepare tubes with the following:

    • Growth control (inoculum in CAMHB)

    • Cefoperazone alone (at a clinically relevant concentration, e.g., 1x MIC)

    • Sulbactam alone (at a fixed concentration)

    • Cefoperazone and sulbactam combination

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

E-test (Epsilometer Test)

The E-test is a gradient diffusion method that can also be used to assess synergy.

Materials:

  • Cefoperazone and Sulbactam E-test strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate of interest

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation and Plating: Prepare a bacterial lawn by swabbing an MHA plate with a standardized inoculum (0.5 McFarland).

  • Strip Application:

    • Apply the cefoperazone E-test strip to the agar surface.

    • Apply the sulbactam E-test strip at a 90-degree angle to the first strip, with the intersection at the respective MICs of each drug alone.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Read the MIC value where the ellipse of inhibition intersects the E-test strip for each drug alone and in the combination at the point of intersection.

Data Analysis: Calculate the FICI as described for the checkerboard assay.

Interpretation: The same FICI interpretation criteria are used as for the checkerboard assay.

Conclusion

The combination of cefoperazone and sulbactam is a potent therapeutic option against many bacterial pathogens, particularly those producing β-lactamases. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the synergistic interaction of this combination in vitro. The choice of method will depend on the specific research question, with the checkerboard and E-test offering efficient screening and the time-kill assay providing more detailed information on the dynamics of bacterial killing. Accurate and standardized synergy testing is essential for guiding clinical decisions and for the continued development of effective antimicrobial therapies.

References

Application Notes and Protocols for In Vivo Animal Models for Testing Cefoperazone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various in vivo animal models utilized to assess the efficacy of Cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the antimicrobial activity of Cefoperazone and its combinations.

Introduction to Cefoperazone and In Vivo Models

Cefoperazone is a broad-spectrum, parenteral cephalosporin antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. To evaluate its efficacy preclinically, various animal models of infection are employed. These models are crucial for determining pharmacokinetic and pharmacodynamic (PK/PD) parameters, establishing effective dose regimens, and understanding the drug's performance against specific pathogens in a complex biological system.

Key In Vivo Animal Models for Cefoperazone Efficacy Testing

Several well-established animal models are used to test the in vivo efficacy of Cefoperazone. The choice of model depends on the target pathogen, the type of infection being simulated, and the specific research question.

Neutropenic Thigh Infection Model

This is a highly standardized and widely used model for the initial evaluation of antimicrobial agents.[1][2][3] It mimics a localized soft tissue infection in an immunocompromised host, allowing for the assessment of the direct antibacterial effect of the drug with minimal interference from the host's immune system. Both mice and rats are commonly used for this model.[1][4]

Pathogens: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae.[2]

Key Efficacy Parameters: Reduction in bacterial load (CFU/g of thigh tissue), survival rate.

Peritonitis Model

The peritonitis model simulates a severe, systemic intra-abdominal infection. This model is valuable for assessing the ability of Cefoperazone to penetrate the peritoneal cavity and combat rapidly disseminating bacteria. Murine models are frequently used for this purpose.

Pathogens: Escherichia coli, Pseudomonas aeruginosa.[5]

Key Efficacy Parameters: Survival rate, reduction in bacterial load in peritoneal fluid and blood.

Subcutaneous Abscess Model

This model is used to evaluate the efficacy of antibiotics against localized, purulent infections. It is particularly useful for studying the penetration of Cefoperazone into abscesses and its activity in that specific microenvironment. Both mice and rats have been utilized for creating subcutaneous abscess models.[3][6]

Pathogens: Staphylococcus aureus, Enterobacter cloacae.[3][6]

Key Efficacy Parameters: Reduction in abscess size and weight, reduction in bacterial load (CFU/g of abscess tissue).[6]

Cefoperazone-Treated Mouse Model for Clostridium difficile Infection (CDI)

This specialized model is not for testing the efficacy of Cefoperazone against C. difficile, but rather uses Cefoperazone to disrupt the normal gut microbiota of mice, making them susceptible to C. difficile infection.[7][8][9] This allows for the evaluation of novel anti-C. difficile therapeutics in a clinically relevant context of antibiotic-associated diarrhea.

Key Parameters: Onset and severity of clinical signs (e.g., weight loss, diarrhea), bacterial colonization levels, and survival.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of Cefoperazone from various in vivo studies.

Table 1: Efficacy of Cefoperazone in Neutropenic Murine Models

Animal ModelPathogenTreatment GroupDoseEfficacy OutcomeReference
Granulocytopenic MouseE. coli (Cefoperazone-resistant)Control (untreated)-25% Survival Rate
Cefoperazone700 mg/kg46% Survival Rate
Cefoperazone + Sulbactam700 mg/kg + 350 mg/kg73% Survival Rate
Granulocytopenic MouseP. aeruginosa (Cefoperazone-resistant)Control (untreated)-0% Survival Rate
Cefoperazone700 mg/kg10% Survival Rate
Cefoperazone + Sulbactam700 mg/kg + 350 mg/kg50% Survival Rate
Granulocytopenic Mouse Lung InfectionP. aeruginosaCefoperazone-38% Survival[2]
Liposomal Cefoperazone-75% Survival[2]

Table 2: Efficacy of Cefoperazone/Sulbactam in a Rat Thigh Abscess Model

PathogenTreatment GroupEfficacy OutcomeReference
Acinetobacter baumannii (susceptible and multidrug-resistant)Control (untreated)-[6]
ImipenemSignificant reduction in abscess weight and bacterial count (p<0.001)[6]
Cefoperazone-SulbactamSignificant reduction in abscess weight and bacterial count (p<0.001)[6]
Cefepime (B1668827)Significant reduction in abscess weight and bacterial count (p<0.001)[6]

Table 3: Outcomes in Cefoperazone-Treated Mouse Model of C. difficile Infection

C. difficile StrainInoculum (CFU)Key OutcomeReference
VPI 104632 x 10^5≥ 20% weight loss by day 2, necessitating euthanasia[8]
BI16 x 10^4≥ 20% weight loss by day 2[8]
6302 x 10^5Subclinical infection, no significant weight loss[8]
F2004 x 10^5Subclinical infection, no significant weight loss[8]

Experimental Protocols

Protocol 1: Neutropenic Thigh Infection Model (Mouse)

This protocol is adapted from established methods for inducing neutropenia and subsequent thigh infection in mice.[1][3]

1. Induction of Neutropenia:

  • Administer cyclophosphamide (B585) intraperitoneally (IP) to mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic.[3]

2. Bacterial Inoculum Preparation:

  • Culture the desired bacterial strain (e.g., P. aeruginosa, S. aureus) to mid-logarithmic phase.

  • Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 10^6 - 10^7 CFU/mL.

3. Infection:

  • On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each neutropenic mouse.

4. Treatment:

  • Initiate treatment with Cefoperazone (and/or other antibiotics) at a specified time post-infection (e.g., 2 hours).

  • Administer the drug via a clinically relevant route (e.g., subcutaneous or intravenous) at various dose levels and schedules.

5. Outcome Measurement:

  • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

  • Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media to determine the bacterial load (CFU/g of tissue).[4]

  • For survival studies, monitor the mice for a set period (e.g., 7 days) and record mortality.

Workflow for Neutropenic Thigh Infection Model

G cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (Intramuscular) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer Cefoperazone Infection->Treatment Euthanasia Euthanasia & Thigh Excision Treatment->Euthanasia Homogenization Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count

Caption: Workflow of the neutropenic thigh infection model.

Protocol 2: Cefoperazone-Treated Mouse Model for C. difficile Infection

This protocol is based on the established model to induce susceptibility to C. difficile.[7][8]

1. Induction of Susceptibility:

  • Administer Cefoperazone in the drinking water (e.g., 0.5 mg/mL) to mice for 5-10 days.[7][8]

  • Provide the antibiotic-containing water ad libitum.

  • After the antibiotic course, provide regular sterile drinking water for a 2-day "washout" period.

2. C. difficile Inoculum Preparation:

  • Prepare spores of the desired C. difficile strain.

  • Suspend the spores in a suitable vehicle (e.g., sterile water or PBS) to the target concentration (e.g., 10^5 spores in 100 µL).

3. Infection:

  • On day 0 (after the washout period), challenge the mice with the C. difficile spore suspension via oral gavage.

4. Monitoring and Outcome Measurement:

  • Monitor the mice daily for clinical signs of disease, including weight loss, diarrhea, lethargy, and hunched posture.

  • Collect fecal pellets at regular intervals to quantify C. difficile shedding by plating on selective agar (e.g., TCCFA).

  • For efficacy studies of a test compound, initiate treatment at a specified time post-challenge and compare outcomes to a vehicle-treated control group.

  • Survival is monitored over a defined period (e.g., 14 days).

Experimental Workflow for CDI Model

G cluster_induction Susceptibility Induction cluster_infection_monitoring Infection & Monitoring cluster_endpoints Efficacy Endpoints Cefoperazone_Admin Cefoperazone in Drinking Water (5-10 days) Washout Washout Period (2 days) Cefoperazone_Admin->Washout CDI_Challenge Oral Gavage with C. difficile Spores Washout->CDI_Challenge Monitoring Daily Monitoring: Weight, Clinical Signs CDI_Challenge->Monitoring Fecal_Shedding Quantify Fecal Shedding Monitoring->Fecal_Shedding Survival Monitor Survival Monitoring->Survival

Caption: Workflow for the Cefoperazone-treated mouse model of CDI.

Signaling Pathways and Mechanisms

Mechanism of Action of Cefoperazone

Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.[10] The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

Cefoperazone Mechanism of Action Pathway

G Cefoperazone Cefoperazone Acylation Covalent Acylation of PBP Cefoperazone->Acylation Binds to PBP Penicillin-Binding Protein (PBP) PBP->Acylation Inhibition Inhibition of Peptidoglycan Synthesis Acylation->Inhibition Lysis Cell Lysis and Bacterial Death Inhibition->Lysis

Caption: Cefoperazone's mechanism of inhibiting bacterial cell wall synthesis.

Mechanisms of Bacterial Resistance to Cefoperazone

The primary mechanism of resistance to Cefoperazone is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[11] To counteract this, Cefoperazone is often combined with a β-lactamase inhibitor, such as sulbactam. Other resistance mechanisms include alterations in the target PBPs that reduce binding affinity, decreased permeability of the bacterial outer membrane, and active efflux of the antibiotic from the cell.

β-Lactamase-Mediated Resistance to Cefoperazone

G Cefoperazone Cefoperazone Hydrolysis Hydrolysis of β-Lactam Ring Cefoperazone->Hydrolysis Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Hydrolysis Catalyzes Inactive_Cefoperazone Inactive Cefoperazone Hydrolysis->Inactive_Cefoperazone No_Inhibition No Inhibition of Cell Wall Synthesis Inactive_Cefoperazone->No_Inhibition Survival Bacterial Survival No_Inhibition->Survival

Caption: Mechanism of β-lactamase inactivation of Cefoperazone.

References

Cefoperazone in the Treatment of Respiratory Tract Infections: Application Notes and Protocols for Laboratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing cefoperazone (B1668861) in preclinical laboratory models of respiratory tract infections. The information is compiled from various studies to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this third-generation cephalosporin (B10832234) antibiotic.

Application Notes

Cefoperazone is a broad-spectrum antibiotic with significant activity against a variety of Gram-negative and Gram-positive bacteria, making it a relevant candidate for treating respiratory tract infections. In laboratory settings, its efficacy has been demonstrated in various animal models, particularly against common respiratory pathogens such as Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[1]

When combined with the β-lactamase inhibitor sulbactam (B1307), cefoperazone's spectrum of activity is enhanced, especially against β-lactamase-producing bacterial strains.[2][3] This combination has shown promise in treating infections caused by cefoperazone-resistant organisms.[2][3] Furthermore, liposomal formulations of cefoperazone have been investigated to improve its pharmacokinetic profile, leading to a significantly longer half-life in the lungs and enhanced bacterial clearance.[4]

Preclinical studies in murine models of acute lung infection have shown that cefoperazone, both alone and in combination therapies, can significantly improve survival rates and reduce bacterial load in the lungs.[4][5] These models often involve inducing a granulocytopenic state in the animals to mimic an immunocompromised condition, which is a common clinical scenario for severe respiratory infections.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the use of cefoperazone in animal models of respiratory tract infections.

Table 1: Efficacy of Cefoperazone Formulations against Pseudomonas aeruginosa Lung Infection in Granulocytopenic Mice

Treatment GroupDosageSurvival Rate (%)Key FindingsReference
Liposomal CefoperazoneNot Specified75%Significantly more effective than cefoperazone alone. Faster clearance of P. aeruginosa from the lungs.[4]
Cefoperazone (Free Drug)Not Specified38%Less effective in preventing death compared to the liposomal formulation.[4]
Cefoperazone + Sulbactam700 mg/kg + 350 mg/kg50%Significantly higher survival rate compared to control and cefoperazone alone against cefoperazone-resistant P. aeruginosa.[2][3]
Cefoperazone700 mg/kg10%Minimal efficacy against cefoperazone-resistant P. aeruginosa.[2][3]
Untreated Control-0%All untreated mice succumbed to the infection.[2][3]

Table 2: Efficacy of Cefoperazone/Sulbactam and Combination Therapy against Carbapenem-Resistant P. aeruginosa in a Murine Infection Model

Treatment GroupDosageSurvival Rate (%)Key FindingsReference
SCF + Glutamine400 mg/kg SCF + 600 mg/kg Glutamine60%Glutamine potentiated the effect of SCF.[5]
Meropenem100 mg/kg40%[5]
Cefoperazone/Sulbactam (SCF)400 mg/kg20%[5]
Saline Control-Not Specified[5]

Table 3: Pharmacokinetic Parameters of Cefoperazone in Lung Tissue

FormulationHalf-life in Lungs (minutes)Key FindingsReference
Liposomal Cefoperazone261Significantly lengthened half-life compared to the free drug.[4]
Cefoperazone (Free Drug)13Rapid clearance from the lungs.[4]
Time After 2g IV InjectionLung Tissue Concentration (µg/g)Reference
15 minutes116.2[6]
30 minutes94.1[6]
60 minutes74.6[6]
120 minutes67.9[6]
180 minutes54.6[6]
240 minutes29.2[6]
300 minutes22.7[6]

Experimental Protocols

This section provides detailed protocols synthesized from multiple studies for establishing a murine model of bacterial pneumonia and evaluating the efficacy of cefoperazone.

Protocol 1: Induction of a Granulocytopenic Murine Model of Pseudomonas aeruginosa Pneumonia

Objective: To establish a reproducible model of acute lung infection in immunocompromised mice.

Materials:

  • Male or female ICR or BALB/c mice (6-8 weeks old)

  • Cyclophosphamide (B585)

  • Sterile 0.9% saline

  • Pseudomonas aeruginosa strain (e.g., a clinical isolate)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Aerosol exposure chamber

  • Spectrophotometer

Procedure:

  • Induction of Granulocytopenia:

    • Administer cyclophosphamide at a dose of 200 mg/kg via intraperitoneal (i.p.) injection.[4] This is typically done four days prior to bacterial challenge to induce a state of neutropenia.

  • Bacterial Inoculum Preparation:

    • Culture P. aeruginosa in TSB overnight at 37°C.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact concentration may need to be optimized based on the virulence of the bacterial strain and the desired severity of infection.

  • Induction of Lung Infection:

    • On day 4 post-cyclophosphamide injection, challenge the mice with P. aeruginosa.

    • Place the mice in an aerosol exposure chamber.

    • Aerosolize the bacterial suspension for a defined period (e.g., 30-60 minutes) to achieve deposition of bacteria in the lungs. The duration and bacterial concentration should be standardized to achieve a consistent and non-lethal initial bacterial load in the lungs.

  • Confirmation of Infection:

    • A subset of mice can be euthanized immediately after aerosol exposure to quantify the initial bacterial deposition in the lungs by homogenizing the lung tissue and plating serial dilutions on appropriate agar (B569324) plates.

Protocol 2: Evaluation of Cefoperazone Efficacy

Objective: To assess the therapeutic efficacy of cefoperazone in the established murine pneumonia model.

Materials:

  • Infected mice from Protocol 1

  • Cefoperazone sodium salt

  • (Optional) Sulbactam sodium salt

  • (Optional) Liposome preparation reagents

  • Sterile 0.9% saline for injections

  • Syringes and needles for i.p. or intravenous (i.v.) administration

Procedure:

  • Treatment Groups:

    • Divide the infected mice into multiple treatment groups (n=10-15 per group), for example:

      • Group A: Vehicle control (e.g., sterile saline)

      • Group B: Cefoperazone

      • Group C: Cefoperazone/Sulbactam

      • Group D: Liposomal Cefoperazone

  • Drug Preparation and Administration:

    • Dissolve cefoperazone and/or sulbactam in sterile saline to the desired concentrations. For liposomal formulations, prepare as described in relevant literature.[4]

    • Initiate treatment at a specific time point post-infection (e.g., 1-2 hours).

    • Administer the treatment via a clinically relevant route, such as i.p. or i.v. injection. Dosing regimens can vary, for example, a single dose or multiple doses over several days. A common dosage for cefoperazone in murine models is around 700 mg/kg, and for sulbactam, 350 mg/kg.[2][3]

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for a set period (e.g., 7-14 days) and record mortality.

    • Bacterial Load in Lungs: At specific time points post-treatment (e.g., 24, 48, 72 hours), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize the tissue in sterile saline, and perform quantitative bacterial culture (colony-forming unit, CFU counts) on appropriate agar plates.

    • Histopathology: Lungs can be collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and tissue damage.

Visualizations

Experimental Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Induce Granulocytopenia (Cyclophosphamide 200 mg/kg, i.p.) C Induce Lung Infection (Aerosol Challenge) A->C Day 4 B Prepare Bacterial Inoculum (P. aeruginosa) B->C D Randomize into Treatment Groups C->D 1-2 hours post-infection E Administer Treatment (e.g., Cefoperazone, i.p.) D->E F Monitor Survival (Daily for 7-14 days) E->F G Quantify Lung Bacterial Load (CFU counts at various time points) E->G H Histopathological Analysis of Lung Tissue E->H G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Essential for cell wall synthesis Cell Lysis Cell Lysis PBP->Cell Lysis Leads to BetaLactamase β-Lactamase Enzyme that inactivates β-lactam antibiotics Cefoperazone Cefoperazone BetaLactamase->Cefoperazone Inactivates Cefoperazone->PBP Inhibits Sulbactam Sulbactam Sulbactam->BetaLactamase Inhibits

References

Cefoperazone: Application Notes and Protocols for Veterinary Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefoperazone (B1668861) in veterinary microbiology research. This document includes detailed information on its mechanism of action, spectrum of activity, and protocols for in vitro and in vivo studies.

Mechanism of Action

Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic that exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1][3]

By binding to and inactivating these PBPs, Cefoperazone prevents the cross-linking of peptidoglycan chains.[1] This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1] Cefoperazone has a high affinity for PBP-3 in both Escherichia coli and Pseudomonas aeruginosa, which is involved in cell division. This binding action leads to the formation of filamentous bacterial cells.[4]

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB enzymes UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF enzymes Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flipped_Lipid_II Lipid II Lipid_II->Flipped_Lipid_II Flippase (MurJ) C55P Undecaprenyl Phosphate (C55P) Growing_Peptidoglycan Growing Peptidoglycan Chain Flipped_Lipid_II->Growing_Peptidoglycan Transglycosylation Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan Growing_Peptidoglycan->Cross_Linked_Peptidoglycan Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Cross_Linked_Peptidoglycan Catalyzes Cefoperazone Cefoperazone Cefoperazone->PBPs Inhibits

Diagram 1: Bacterial Cell Wall Synthesis and Cefoperazone's Site of Action.

Spectrum of Activity and Clinical Applications

Cefoperazone has a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some anaerobic organisms.[5] It is particularly noted for its effectiveness against Pseudomonas aeruginosa.[5] In veterinary medicine, Cefoperazone, often in combination with the β-lactamase inhibitor sulbactam (B1307), is used to treat a variety of infections. The addition of sulbactam protects Cefoperazone from degradation by β-lactamase enzymes produced by some resistant bacteria, thereby extending its spectrum of activity.[6]

Common veterinary applications include the treatment of:

  • Bovine Mastitis: Infections of the udder in dairy cattle.

  • Respiratory Tract Infections: Pneumonia and other respiratory ailments in various animal species.

  • Skin and Soft Tissue Infections: Wounds, abscesses, and dermatitis.

  • Urinary Tract Infections: Infections of the bladder and kidneys.

  • Intra-abdominal Infections: Peritonitis and other abdominal infections.

  • Septicemia: Bloodstream infections.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefoperazone and Cefoperazone/Sulbactam against common veterinary pathogens. MIC values are crucial for determining the susceptibility of a bacterial strain to an antibiotic.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliCefoperazone---
Cefoperazone/Sulbactam--≤0.25/0.12 - >64/32
Staphylococcus aureusCefoperazone---
Cefoperazone/Sulbactam---
Pseudomonas aeruginosaCefoperazone---
Cefoperazone/Sulbactam--4/2 - >256/128
Klebsiella pneumoniaeCefoperazone---
Cefoperazone/Sulbactam--≤0.25/0.12 - >64/32
Acinetobacter baumanniiCefoperazone---
Cefoperazone/Sulbactam32/16128/640.5/0.25 - >256/128

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and may vary based on geographic location and strain.

Clinical Efficacy of Cefoperazone/Sulbactam

The following table presents a summary of the clinical efficacy of Cefoperazone/Sulbactam in treating various infections, as reported in a meta-analysis.

ParameterCefoperazone/Sulbactam GroupComparator GroupOdds Ratio (95% CI)
Clinical Efficacy Rate 87.7%81.7%1.98 (1.31-3.00)
Clinical Failure Rate --0.40 (0.28-0.57)
Clinical Cure Rate --1.54 (1.17-2.03)
Microbiologic Eradication Rate --2.54 (1.72-3.76)

Data from a systematic review and meta-analysis of clinical trials.[7][8]

Experimental Protocols

In Vitro Susceptibility Testing

Antimicrobial susceptibility testing (AST) is essential for determining the effectiveness of an antibiotic against a specific bacterial isolate.[9] The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of antibiotic susceptibility.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Cefoperazone (e.g., 75 µg) or Cefoperazone/Sulbactam (e.g., 75/30 µg) disks

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers

Protocol:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn of growth.[10]

  • Allow the plate to dry for 3-5 minutes.[11]

  • Aseptically place the Cefoperazone or Cefoperazone/Sulbactam disk onto the center of the inoculated plate.

  • Gently press the disk to ensure complete contact with the agar.

  • Invert the plate and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[12]

start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prepare_inoculum->inoculate_plate place_disk Place Cefoperazone Disk on Agar Surface inoculate_plate->place_disk incubate Incubate Plate (35-37°C, 18-24h) place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S, I, R) based on CLSI Guidelines measure_zone->interpret end End interpret->end

Diagram 2: Experimental Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

This method provides a quantitative measure of antibiotic susceptibility.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Cefoperazone or Cefoperazone/Sulbactam stock solution

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)

  • Multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (optional)

Protocol:

  • Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculate each well (except for a negative control well) with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well with only the bacterial suspension and broth (no antibiotic).

  • Include a negative control well with only broth.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth). A plate reader can also be used to measure optical density.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]

In Vivo Efficacy Testing

Animal models are crucial for evaluating the efficacy of antibiotics in a living system. The following is a general protocol for an experimental infection model.

Materials:

  • Laboratory animals (e.g., mice, rats)

  • Pathogenic bacterial strain

  • Cefoperazone or Cefoperazone/Sulbactam for injection

  • Syringes and needles

  • Equipment for monitoring animal health (e.g., scale, thermometer)

  • Materials for sample collection (e.g., swabs, blood collection tubes)

  • Facilities for housing and caring for infected animals

Protocol:

  • Induce an infection in the animals with a standardized dose of the pathogenic bacteria. The route of infection will depend on the disease being modeled (e.g., intraperitoneal for sepsis, intranasal for pneumonia).

  • Divide the animals into treatment and control groups.

  • Administer the antibiotic to the treatment group at a predetermined dose and schedule. The control group may receive a placebo (e.g., sterile saline).

  • Monitor the animals daily for clinical signs of illness, weight loss, and mortality.

  • At specific time points, collect samples (e.g., blood, tissue) to determine the bacterial load and assess the host's immune response.

  • At the end of the study, euthanize the remaining animals and perform necropsies to evaluate the extent of the infection and any pathological changes.

  • Analyze the data to determine the efficacy of the antibiotic in reducing bacterial burden, improving clinical outcomes, and reducing mortality.

start Start clinical_exam Clinical Examination of Animal start->clinical_exam differential_diagnosis Formulate Differential Diagnoses clinical_exam->differential_diagnosis sample_collection Collect Appropriate Diagnostic Samples differential_diagnosis->sample_collection lab_submission Submit Samples to Veterinary Diagnostic Lab sample_collection->lab_submission bacterial_culture Bacterial Culture and Identification lab_submission->bacterial_culture ast Antimicrobial Susceptibility Testing (AST) bacterial_culture->ast interpret_results Interpret AST Results (MIC, S/I/R) ast->interpret_results antibiotic_selection Select Appropriate Antibiotic (e.g., Cefoperazone) interpret_results->antibiotic_selection treatment Initiate Treatment and Monitor Patient Response antibiotic_selection->treatment end End treatment->end

Diagram 3: Logical Workflow for Diagnosis and Treatment of Bacterial Infections in Veterinary Medicine.

Conclusion

Cefoperazone remains a valuable antibiotic in veterinary microbiology research and clinical practice. Its broad spectrum of activity, particularly when combined with sulbactam, makes it an effective option for treating a variety of bacterial infections in animals. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively utilize and evaluate Cefoperazone in their work. Adherence to standardized methodologies, such as those provided by CLSI, is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Studying Bacterial Resistance Evolution Using Cefoperazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic, as a tool to study the dynamics of bacterial resistance evolution in a laboratory setting. The following protocols and data are designed to facilitate the design and execution of experiments aimed at understanding the mechanisms, trajectory, and molecular underpinnings of antibiotic resistance.

Introduction

The evolution of antibiotic resistance is a critical global health challenge. Understanding the processes by which bacteria acquire resistance is paramount for the development of new therapeutic strategies and the preservation of existing antimicrobial agents. Cefoperazone, by virtue of its mechanism of action and the common resistance pathways it encounters, serves as an excellent model compound for studying these evolutionary processes in vitro. The primary mechanism of resistance to Cefoperazone and other β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, such as AmpC, which hydrolyze the antibiotic.[1][2] The induction and stable derepression of these enzymes provide a measurable and clinically relevant model for resistance evolution.[3][4]

Data Presentation: Evolution of Cefoperazone Resistance

The following tables summarize quantitative data on the evolution of bacterial resistance to Cefoperazone. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the level of resistance.

Table 1: Evolution of Cefoperazone MIC in Pseudomonas aeruginosa via Serial Passage

This table illustrates a typical progression of resistance development in P. aeruginosa when subjected to increasing concentrations of Cefoperazone over successive laboratory passages.

Passage DayCefoperazone Concentration (µg/mL)Observed MIC (µg/mL) of Evolved PopulationFold-Increase in MIC
0 (Ancestral)021x
2142x
4284x
64168x
883216x
10166432x
123212864x
1464>256>128x

Table 2: Cefoperazone MIC Values for Various Bacterial Species

This table provides reference MIC50 and MIC90 values for Cefoperazone against common Gram-negative bacteria. These values are essential for establishing baseline susceptibility and for designing resistance evolution experiments.

Bacterial SpeciesCefoperazone MIC50 (µg/mL)Cefoperazone MIC90 (µg/mL)
Escherichia coli≤116
Klebsiella pneumoniae232
Pseudomonas aeruginosa864
Acinetobacter baumannii16>64

Table 3: Impact of Sulbactam on Cefoperazone MIC in Resistant Isolates

This table demonstrates the synergistic effect of the β-lactamase inhibitor Sulbactam in combination with Cefoperazone against resistant strains. This is relevant for studying resistance mechanisms that are β-lactamase-mediated.

Bacterial SpeciesCefoperazone MIC90 (µg/mL)Cefoperazone/Sulbactam (2:1) MIC90 (µg/mL)
Escherichia coli (ESBL-producing)>6416
Klebsiella pneumoniae (ESBL-producing)>6432
Acinetobacter baumannii (Carbapenem-resistant)>6432
Pseudomonas aeruginosa (Carbapenem-resistant)>6464

Signaling Pathways and Mechanisms of Resistance

A primary mechanism of resistance to Cefoperazone in Pseudomonas aeruginosa and other Gram-negative bacteria is the induction of the chromosomal AmpC β-lactamase. This process is tightly regulated by a complex signaling pathway that responds to the presence of β-lactam antibiotics.

AmpC_Induction_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Muropeptides Cell Wall Muropeptides PBP->Muropeptides Alters turnover, releases muropeptides AmpG AmpG Permease Muropeptides->AmpG AmpP AmpP Permease Muropeptides->AmpP NagZ NagZ AmpG->NagZ Transports anhydro- muropeptides AmpP->NagZ Transports anhydro- muropeptides AmpD AmpD NagZ->AmpD Processes muropeptides AmpR_active AmpR (Activator) Bound to anhydro-muropeptides NagZ->AmpR_active Accumulated anhydro- muropeptides bind to AmpR AmpR_inactive AmpR (Repressor) Bound to UDP-MurNAc-pentapeptide AmpD->AmpR_inactive Allows repression AmpD->AmpR_active Degrades anhydro-muropeptides, maintaining low levels ampC_gene ampC gene AmpR_inactive->ampC_gene Represses transcription AmpR_active->ampC_gene Activates transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Transcription & Translation Cefoperazone_in Cefoperazone AmpC_protein->Cefoperazone_in Hydrolysis Cefoperazone_out Cefoperazone Cefoperazone_out->PBP Inhibition Cefoperazone_out->Cefoperazone_in Hydrolyzed_Cefoperazone Hydrolyzed Cefoperazone Cefoperazone_in->Hydrolyzed_Cefoperazone

AmpC β-lactamase induction pathway in response to Cefoperazone.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the study of Cefoperazone resistance evolution.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Cefoperazone against a bacterial isolate.

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefoperazone powder

  • Sterile 96-well microtiter plates

  • Sterile tubes for dilution

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Cefoperazone Dilution Series: a. Prepare a stock solution of Cefoperazone at a concentration of 1280 µg/mL. b. Perform serial two-fold dilutions in CAMHB to obtain concentrations ranging from 256 µg/mL to 0.25 µg/mL.

  • Plate Inoculation: a. To each well of a 96-well plate, add 50 µL of the appropriate Cefoperazone dilution. b. Add 50 µL of the standardized bacterial inoculum to each well. c. Include a growth control well (100 µL of inoculum without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is the lowest concentration of Cefoperazone that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Evolution of Cefoperazone Resistance by Serial Passage

This protocol describes a method for selecting for Cefoperazone-resistant mutants through daily serial passage in the presence of sub-inhibitory concentrations of the antibiotic.[5]

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefoperazone stock solution

  • Sterile culture tubes or 96-well plates

  • Incubator (37°C) with shaking

  • Materials for MIC determination (Protocol 1)

Procedure:

  • Establish Initial MIC: Determine the baseline MIC of the ancestral bacterial strain for Cefoperazone using Protocol 1.

  • Initiate Serial Passage: a. In a culture tube or well, inoculate the ancestral strain into fresh CAMHB containing Cefoperazone at a concentration of 0.5x the initial MIC. b. Incubate at 37°C with shaking for 24 hours.

  • Daily Passaging: a. After 24 hours, transfer a small volume (e.g., 10 µL) of the culture to a new tube containing fresh CAMHB with the same concentration of Cefoperazone. b. If growth is observed, for the subsequent passage, double the concentration of Cefoperazone. c. If no growth is observed, maintain the same Cefoperazone concentration for the next passage.

  • Continue Passaging: Repeat the daily passaging for a predetermined number of days (e.g., 14-30 days) or until a significant increase in MIC is observed.

  • Monitor Resistance Development: Periodically (e.g., every 2-4 days), determine the MIC of the evolving population using Protocol 1.

  • Isolate and Characterize Resistant Mutants: At the end of the experiment, plate the evolved population onto antibiotic-free agar. Select single colonies and determine their MICs to confirm stable resistance. These isolates can then be subjected to further genetic and phenotypic analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro Cefoperazone resistance evolution study.

Experimental_Workflow start Start ancestral_strain Select Ancestral Bacterial Strain start->ancestral_strain initial_mic Determine Initial MIC of Cefoperazone ancestral_strain->initial_mic serial_passage Serial Passage Experiment (Increasing Cefoperazone Conc.) initial_mic->serial_passage monitor_mic Periodic MIC Determination serial_passage->monitor_mic monitor_mic->serial_passage Continue Passaging isolate_mutants Isolate Resistant Mutants (Single Colony Isolation) monitor_mic->isolate_mutants Resistance Evolved confirm_resistance Confirm Stable Resistance (MIC of Isolates) isolate_mutants->confirm_resistance characterization Phenotypic and Genotypic Characterization confirm_resistance->characterization phenotypic Phenotypic Assays (e.g., growth curves, fitness cost) characterization->phenotypic genotypic Genotypic Analysis (e.g., Whole Genome Sequencing) characterization->genotypic end End phenotypic->end genotypic->end

References

Troubleshooting & Optimization

Cefoperazone Stability and Degradation in Aqueous Solutions: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cefoperazone (B1668861) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of cefoperazone in aqueous solutions?

A1: The stability of cefoperazone in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Cefoperazone is a β-lactam antibiotic, and the integrity of the β-lactam ring is crucial for its antibacterial activity.

  • pH: Cefoperazone is most stable in solutions with a pH range of 4.0 to 7.0.[1] It is slightly unstable in acidic conditions and highly unstable in alkaline solutions, which can catalyze the hydrolysis of the β-lactam ring.[1][2]

  • Temperature: Higher temperatures accelerate the degradation of cefoperazone. Solutions are significantly more stable when refrigerated or frozen.

  • Light: Cefoperazone should be protected from light before reconstitution.[3][4] Exposure to UV and simulated solar radiation can lead to photodegradation.[5]

Q2: What is the main degradation pathway for cefoperazone?

A2: The principal degradation pathway for cefoperazone, like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring. This process renders the antibiotic inactive as it can no longer bind to penicillin-binding proteins (PBPs) in bacterial cell walls.[6] Under alkaline conditions, cefoperazone can degrade into two sulfhydryl compounds.[7]

Q3: What are the recommended storage conditions for reconstituted cefoperazone solutions?

A3: Reconstituted cefoperazone solutions should be stored under controlled temperature conditions to maintain potency. The stability is dependent on the concentration, the diluent used, and the storage temperature. For instance, solutions in 5% Dextrose or 0.9% Sodium Chloride injections are stable for up to 8 days at 25°C, at least 80 days at 5°C, and for at least 96 days when frozen at -10°C.[8]

Troubleshooting Guide

Issue: I am observing a rapid loss of cefoperazone potency in my experiments.

Possible Causes and Solutions:

  • Incorrect pH of the solution:

    • Troubleshooting: Measure the pH of your aqueous solution. If it is outside the optimal range of 4.0-7.0, this could be the cause of accelerated degradation.[1] Cefoperazone is particularly unstable in alkaline conditions.[2]

    • Solution: Adjust the pH of your buffer or solution to be within the stable range. For certain applications, buffering with acetate (B1210297) has been recommended to improve stability.[2]

  • High storage or experimental temperature:

    • Troubleshooting: Review your storage and experimental temperatures. Elevated temperatures significantly increase the rate of hydrolysis.

    • Solution: Store stock solutions and experimental samples at recommended temperatures (refrigerated at 2-8°C or frozen). During experiments, if permissible, conduct them at lower temperatures or minimize the time the solution is kept at room temperature.

  • Exposure to light:

    • Troubleshooting: Assess the light exposure of your cefoperazone solutions, especially during storage and preparation. The solid form should be protected from light before reconstitution.[3][4]

    • Solution: Store cefoperazone powder and solutions in light-protected containers (e.g., amber vials). Minimize exposure to ambient and direct light during experimental setup.

  • Incompatible diluent:

    • Troubleshooting: Verify the compatibility of the diluent used. While stable in common injections like 5% Dextrose and 0.9% Sodium Chloride, other components in a complex medium could potentially catalyze degradation.[8]

    • Solution: Whenever possible, use one of the recommended stable diluents. If a complex medium is necessary, a pilot stability study is recommended to determine the degradation rate in that specific medium.

Data Presentation

Table 1: Stability of Cefoperazone Sodium in Various Intravenous Solutions

DiluentStorage TemperatureStability (Time to <10% potency loss)
5% Dextrose Injection25°C8 days[8]
5°C≥ 80 days[8]
-10°C≥ 96 days[8]
0.9% Sodium Chloride Injection25°C8 days[8]
5°C≥ 80 days[8]
-10°C≥ 96 days[8]
Peritoneal Dialysis (PD) Solutions37°C< 24 hours
25°C and 30°C≥ 24 hours
4°C120 hours

Table 2: Factors Influencing Cefoperazone Degradation

FactorConditionEffect on StabilityReference
pH AlkalineHighly unstable[1][2]
AcidicSlightly unstable[1]
Neutral (4.0-7.0)Stable[1]
Temperature Increased TemperatureAccelerated degradation
Refrigeration (5°C)Increased stability[8]
Freezing (-10°C)Further increased stability[8]
Light UV/Simulated Solar RadiationPromotes photodegradation[5]
Solvent MethanolUnstable[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Cefoperazone

This protocol outlines a general method for assessing the stability of cefoperazone in aqueous solutions using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Reagents and Materials:

    • Cefoperazone reference standard.

    • Acetonitrile (B52724) (HPLC grade).

    • Potassium dihydrogen phosphate (B84403) (KH2PO4) or other suitable buffer salts.

    • Water for Injection (WFI) or ultrapure water.

    • 0.45 µm syringe filters.

  • Preparation of Mobile Phase:

    • A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of KH2PO4 solution and acetonitrile in a ratio of 80:20 (v/v).[9][10]

    • Prepare the aqueous buffer by dissolving the appropriate salt in WFI and adjusting the pH to a suitable value (e.g., pH 6.8).

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of cefoperazone reference standard and dissolve it in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).[10]

    • Sample Solution: Prepare the cefoperazone solution for stability testing in the desired aqueous medium at a specific concentration. At each time point of the stability study, withdraw an aliquot, dilute it with the mobile phase to a concentration within the linear range of the assay, and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: As prepared in step 3.

    • Flow Rate: Typically 1.0 mL/min.[9][10]

    • Detection Wavelength: 230 nm or 254 nm.[9][10][11]

    • Injection Volume: 20 µL.[9][10]

    • Temperature: Room temperature.[9][10]

  • Data Analysis:

    • Inject the standard solution to determine its retention time and peak area.

    • Inject the sample solutions at various time points.

    • The degradation of cefoperazone is indicated by a decrease in the peak area of the parent compound. Degradation products may appear as new peaks in the chromatogram.

    • Calculate the percentage of cefoperazone remaining at each time point relative to the initial concentration.

Visualizations

cluster_Degradation Cefoperazone Degradation Pathway cluster_Factors Influencing Factors Cefoperazone Cefoperazone Inactive_Product Inactive Product (Opened β-Lactam Ring) Cefoperazone->Inactive_Product Hydrolysis pH pH (Alkaline) pH->Inactive_Product Temp Temperature Temp->Inactive_Product Light Light (UV) Light->Inactive_Product

Caption: Cefoperazone degradation pathway.

Start Start: Prepare Cefoperazone Solution Incubate Incubate under Test Conditions (pH, Temp, Light) Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Dilute Dilute and Filter Sample Sample->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatogram (Peak Area) Inject->Analyze Calculate Calculate % Remaining Cefoperazone Analyze->Calculate End End: Determine Stability Calculate->End

Caption: Experimental workflow for stability testing.

Start Rapid Potency Loss Observed? Check_pH Is pH between 4.0 and 7.0? Start->Check_pH Yes Check_Temp Is storage/experiment temperature controlled? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Control_Temp Store at recommended cold temperatures Check_Temp->Control_Temp No Protect_Light Use light-protective containers Check_Light->Protect_Light No End Problem Resolved Check_Light->End Yes Adjust_pH->End Control_Temp->End Protect_Light->End

Caption: Troubleshooting potency loss.

References

Troubleshooting inconsistent Cefoperazone MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Cefoperazone (B1668861).

Troubleshooting Guide

Issue 1: Cefoperazone MICs are consistently higher or lower than expected for quality control (QC) strains.

This is a common issue that can often be resolved by systematically checking key experimental parameters.

Possible Cause & Troubleshooting Steps:

  • Incorrect Inoculum Density:

    • Verification: Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard. For broth microdilution, this should result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the well.

    • Action: If results are still out of range, perform colony counts to confirm the final inoculum concentration. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs.

  • Deterioration of Cefoperazone:

    • Verification: Check the expiration date and storage conditions of the Cefoperazone powder and stock solutions.

    • Action: Prepare fresh stock solutions and store them in appropriate aliquots at -70°C. Avoid repeated freeze-thaw cycles.

  • Media Issues:

    • Verification: Ensure the correct type of Mueller-Hinton Broth (MHB) or Agar (MHA) is being used and that it has been prepared and stored according to the manufacturer's instructions. Check the pH of the media.

    • Action: Prepare fresh media if there are any doubts about the quality of the existing batch. The in vitro activity of Cefoperazone can be affected by the testing medium.[1]

  • Incubation Conditions:

    • Verification: Verify that the incubator temperature is maintained at 35°C ± 2°C and that the incubation time is within the recommended range (typically 16-20 hours for broth microdilution).

    • Action: Ensure consistent incubation conditions for all assays. Reading tests at 48 hours instead of 24 hours can lead to slightly higher MICs.[1]

dot

Troubleshooting_QC_Issues start Start: Inconsistent QC MICs check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_drug Check Cefoperazone Stock Solution check_inoculum->check_drug check_media Evaluate Media (pH, Preparation) check_drug->check_media check_incubation Confirm Incubation (Time, Temperature) check_media->check_incubation is_resolved Are MICs in Range? check_incubation->is_resolved is_resolved->check_inoculum No, Re-evaluate end_resolved End: Issue Resolved is_resolved->end_resolved Yes contact_support Further Investigation/ Contact Support is_resolved->contact_support If persists

Caption: Troubleshooting workflow for out-of-range Cefoperazone QC MICs.

Issue 2: High variability in MIC results between experimental repeats.

Inconsistent results across different experimental runs can obscure the true activity of Cefoperazone.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Inoculum Preparation:

    • Verification: Review the protocol for preparing the bacterial inoculum. Ensure the same method (e.g., direct colony suspension or log-phase growth) is used consistently.

    • Action: Standardize the inoculum preparation method across all experiments. The growth phase of the inoculum can impact MIC results.[1]

  • Variation in Reading MICs:

    • Verification: Ensure a consistent method for reading the MIC is used, especially when results are read manually.

    • Action: The MIC is defined as the lowest concentration of an antibiotic that completely inhibits visible growth.[2] Use a standardized light source and background to aid in visual inspection. For some assays, trailing endpoints can be an issue; establish clear criteria for determining the MIC in such cases.

  • Plate-to-Plate Variation:

    • Verification: Check for "edge effects" or other variations in growth across the microtiter plate.

    • Action: Ensure proper mixing of the inoculum in the media before dispensing into the plate. Proper sealing of plates can prevent evaporation, which can concentrate the antibiotic in outer wells.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quality control (QC) strains and expected MIC ranges for Cefoperazone susceptibility testing?

A1: Using standard ATCC reference strains is crucial for ensuring the accuracy and reproducibility of your MIC results. The expected ranges can vary based on the testing method (e.g., broth microdilution vs. disk diffusion).

QC StrainTest MethodCefoperazone Concentration (µg/mL)Expected Zone Diameter (mm)
Staphylococcus aureus ATCC 25923Disk Diffusion (30 µg disk)N/A23-34[3][4]
Escherichia coli ATCC 25922Disk Diffusion (30 µg disk)N/A24-33[3][4]
Acinetobacter calcoaceticus ATCC 43498Broth Microdilution16 - 64N/A[5][6]

For Cefoperazone/Sulbactam (B1307) combinations, additional QC strains and ranges are recommended.

QC StrainTest MethodCefoperazone/Sulbactam Concentration (µg/mL)Expected Zone Diameter (mm)
Acinetobacter calcoaceticus ATCC 43498Broth Microdilution (2:1 ratio)1.0/0.5 - 8.0/4.0N/A[5][6]
Bacteroides thetaiotaomicron ATCC 29741Anaerobic Dilution (2:1 ratio)8.0/4.0 - 32/16N/A[5][6]

Q2: How does the presence of Sulbactam affect Cefoperazone MIC results?

A2: Sulbactam is a β-lactamase inhibitor that, when combined with Cefoperazone, can significantly lower the MIC for many bacterial species, particularly those that produce β-lactamase enzymes. The ratio of Cefoperazone to Sulbactam (e.g., 2:1, 1:1) can also impact the in vitro activity.[7][8] For many multi-drug resistant organisms, increasing the proportion of sulbactam in the combination can lead to lower MIC values.[7]

dot

Sulbactam_Effect cluster_inhibition Inhibition beta_lactamase β-lactamase (Enzyme) cefoperazone Cefoperazone beta_lactamase->cefoperazone degrades inactivation Cefoperazone Inactivation cefoperazone->inactivation bacterial_cell Bacterial Cell Wall Synthesis Inhibition cefoperazone->bacterial_cell inhibits sulbactam Sulbactam sulbactam->beta_lactamase

Caption: Sulbactam inhibits β-lactamase, protecting Cefoperazone from degradation.

Q3: What is the "inoculum effect" and how can it lead to inconsistent Cefoperazone MICs?

A3: The inoculum effect is a phenomenon where the MIC of a β-lactam antibiotic, such as Cefoperazone, increases with a higher initial bacterial inoculum.[2] This is particularly relevant for bacteria that produce β-lactamases. A larger bacterial population can produce more of the enzyme, leading to faster degradation of the antibiotic and a higher, potentially false, resistance reading. This is a critical reason why standardizing the inoculum density is essential for reproducible MIC testing.

Q4: My disk diffusion and broth microdilution results for Cefoperazone are not correlating. What could be the cause?

A4: Discrepancies between disk diffusion and broth microdilution can arise from several factors. Resistance to Cefoperazone may not be as reliably detected by disk tests, and dilution test results themselves can sometimes be inconsistent.[9] It is also important to use the correct interpretive zone size breakpoints for the specific disk concentration being used.[10] For Cefoperazone/Sulbactam, a 2:1 ratio of Cefoperazone to Sulbactam is recommended for dilution tests.[5][6] Always ensure that the methodologies for both tests are strictly following CLSI (Clinical and Laboratory Standards Institute) guidelines.[11]

Experimental Protocols

Broth Microdilution MIC Assay for Cefoperazone

This protocol is a generalized procedure and should be adapted based on specific laboratory guidelines and the organisms being tested.

  • Preparation of Cefoperazone Stock Solution:

    • Weigh a precise amount of Cefoperazone powder.

    • Dissolve in an appropriate solvent (e.g., sterile distilled water or buffer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Dispense into single-use aliquots and store at -70°C.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefoperazone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control), bringing the final volume to 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefoperazone that completely inhibits visible growth of the organism.

dot

Broth_Microdilution_Workflow start Start prep_drug Prepare Cefoperazone Serial Dilutions in Plate start->prep_drug prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Optimizing Cefoperazone Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Cefoperazone (B1668861) dosage for in vitro experiments. Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic primarily known for its bactericidal activity. However, its applications in in vitro research, particularly with mammalian cell lines, extend beyond antimicrobial effects and require careful dosage optimization to ensure experimental validity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cefoperazone?

A1: Cefoperazone's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It accomplishes this by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately results in bacterial cell lysis.[2]

Q2: What are the common uses of Cefoperazone in in vitro experiments?

A2: Besides its use in antimicrobial susceptibility testing, Cefoperazone is sometimes used in mammalian cell culture to prevent or treat bacterial contamination. Additionally, it has been studied for its off-target effects, such as the reversal of multidrug resistance (MDR) in cancer cell lines.[3]

Q3: How should I prepare a stock solution of Cefoperazone for my experiments?

A3: Cefoperazone sodium salt is soluble in water (up to 50 mg/mL) and DMSO (up to 100 mg/mL).[4][5] For cell culture applications, it is recommended to prepare a stock solution in a sterile solvent such as water or a buffered saline solution. To prepare the stock solution, dissolve Cefoperazone powder in the chosen solvent at a high concentration (e.g., 10-50 mg/mL), sterilize it by filtration through a 0.22 µm filter, and then store it in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[6]

Q4: What are the recommended storage conditions for Cefoperazone stock solutions?

A4: For long-term storage, it is recommended to store Cefoperazone stock solutions at -80°C (for up to 6 months). For shorter-term storage, -20°C for up to one month is acceptable.[6] Always protect the stock solution from light.[7]

Troubleshooting Guide

Issue 1: My in vitro experiment with a mammalian cell line is showing unexpected results after adding Cefoperazone.

  • Possible Cause 1: Off-target effects. Cefoperazone has been shown to have effects on mammalian cells, notably in reversing multidrug resistance by modulating P-glycoprotein (P-gp) activity.[3][8] This could interfere with studies involving drug transport or chemotherapy resistance.

  • Troubleshooting Steps:

    • Review Literature: Check for any known off-target effects of Cefoperazone on your specific cell line or experimental model.

    • Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect is concentration-dependent.

    • Alternative Antibiotic: If Cefoperazone is being used for contamination control, consider switching to a different antibiotic with a well-characterized and minimal impact on your experimental system.

  • Possible Cause 2: Interference with experimental assays. While not extensively documented for Cefoperazone specifically, some antibiotics can interfere with common cell-based assays.

  • Troubleshooting Steps:

    • Assay Control: Run a control experiment with Cefoperazone in your assay system without cells to check for direct chemical interference.

    • Consult Literature: Search for studies that have used Cefoperazone in conjunction with your specific assay (e.g., MTT, luciferase, flow cytometry) to identify any reported interference. The use of the MTT assay has been documented in a study with Cefoperazone without reported interference.[3]

Issue 2: I am observing persistent bacterial contamination in my cell culture despite using Cefoperazone.

  • Possible Cause 1: Resistant bacteria. The contaminating bacteria may be resistant to Cefoperazone. Cefoperazone's effectiveness can be compromised by bacteria that produce β-lactamase enzymes.[1]

  • Troubleshooting Steps:

    • Identify the Contaminant: If possible, identify the contaminating bacterial species to determine its known antibiotic resistance profile.

    • Combination Therapy: Consider using Cefoperazone in combination with a β-lactamase inhibitor, such as sulbactam, which can enhance its efficacy against resistant strains.[1][9]

    • Alternative Antibiotic: Switch to a different class of antibiotic to which the contaminating bacteria may be susceptible.

  • Possible Cause 2: Inadequate dosage or frequency. The concentration of Cefoperazone may be too low, or it may be degrading over time in the culture medium.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-escalation study to find the minimum effective concentration that eliminates the contamination without harming your cells.

    • Replenish Regularly: Change the culture medium containing fresh Cefoperazone more frequently to maintain an effective concentration.

Data Presentation

Table 1: In Vitro Activity of Cefoperazone

ParameterOrganism/Cell LineConcentrationNotes
MIC S. aureus3.13 µg/mLMinimum Inhibitory Concentration with an inoculum of 10^6/ml.[10]
MIC Range Carbapenem-resistant A. baumannii>64 µg/mLMinimum Inhibitory Concentration range for Cefoperazone alone.[11]
MIC Range Carbapenem-resistant P. aeruginosa4->64 µg/mLMinimum Inhibitory Concentration range for Cefoperazone alone.[11]
Effective Concentration Multidrug-resistant human sarcoma cells (Dx5)0.25 mM - 1.0 mMConcentration range for effective reversal of multidrug resistance.[3]
Effective Concentration MCF-7 breast carcinoma cells0.02 - 2 mg/mLConcentration range used in a study of P-glycoprotein expression.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

  • Prepare Cefoperazone Stock Solution: Dissolve Cefoperazone in an appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[12]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Cefoperazone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[12]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the Cefoperazone dilutions. Include positive (no antibiotic) and negative (no bacteria) control wells.[12]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[12]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefoperazone that shows no visible bacterial growth.[12]

Protocol 2: Assessment of Cefoperazone's Effect on Multidrug Resistance (MDR) in Mammalian Cells

This protocol is based on a study that investigated the reversal of MDR in human sarcoma cells.[3]

  • Cell Seeding: Seed multidrug-resistant and parental (non-resistant) cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Prepare solutions of a cytotoxic drug (e.g., doxorubicin, etoposide) at various concentrations, both with and without Cefoperazone (e.g., at 0.25 mM and 1.0 mM).

  • Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate the cells for a period relevant to the cytotoxic drug's mechanism of action (e.g., 48-72 hours).

  • Cytotoxicity Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values for the cytotoxic drug in the presence and absence of Cefoperazone to determine the fold-reversal of resistance.

Visualizations

experimental_workflow General Workflow for Optimizing Cefoperazone Dosage cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Cefoperazone Stock Solution sterilize Sterile Filter (0.22 µm) prep_stock->sterilize aliquot Aliquot and Store (-20°C or -80°C) sterilize->aliquot dose_range Determine Working Concentration Range aliquot->dose_range treat_cells Treat Cells with Cefoperazone dose_range->treat_cells perform_assay Perform In Vitro Assay (e.g., MTT, Luciferase) treat_cells->perform_assay data_acq Data Acquisition perform_assay->data_acq analyze Analyze Results and Determine Optimal Dose data_acq->analyze

Caption: Workflow for Cefoperazone dosage optimization.

signaling_pathway Proposed Mechanism of Cefoperazone in Reversing P-glycoprotein-Mediated Multidrug Resistance cluster_cell Cancer Cell cluster_outcome Outcome pgp P-glycoprotein (P-gp) (Efflux Pump) drug_out Chemotherapeutic Drug (Effluxed) pgp->drug_out Efflux increased_drug Increased Intracellular Drug Concentration drug_in Chemotherapeutic Drug (e.g., Doxorubicin) drug_in->pgp Substrate apoptosis Cell Death (Apoptosis) drug_in->apoptosis Induces cefoperazone Cefoperazone cefoperazone->pgp Inhibition/Modulation restored_sensitivity Restored Chemosensitivity increased_drug->restored_sensitivity

Caption: Cefoperazone's role in P-gp mediated resistance.

References

Technical Support Center: Overcoming Cefoperazone Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Cefoperazone resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Cefoperazone resistance in P. aeruginosa?

A1: Pseudomonas aeruginosa employs several mechanisms to resist Cefoperazone, a third-generation cephalosporin. The most common include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly the chromosomal AmpC cephalosporinase, which hydrolyzes the β-lactam ring of Cefoperazone, rendering it inactive. Overproduction of AmpC is a significant factor in high-level resistance.

  • Efflux Pumps: The overexpression of multidrug efflux pumps, such as MexAB-OprM, actively transports Cefoperazone out of the bacterial cell before it can reach its target, the penicillin-binding proteins (PBPs).

  • Reduced Outer Membrane Permeability: Alterations in porin channels can limit the influx of Cefoperazone into the periplasmic space where the PBPs are located.

  • Target Modification: Although less common for Cefoperazone, mutations in the genes encoding PBPs can reduce the binding affinity of the antibiotic.

Q2: How can I overcome Cefoperazone resistance in my experiments?

A2: A primary strategy is the use of combination therapy. Combining Cefoperazone with a β-lactamase inhibitor, such as sulbactam, can protect Cefoperazone from degradation by AmpC β-lactamases.[1][2] Another effective approach is to combine Cefoperazone with other classes of antibiotics that have different mechanisms of action, like aminoglycosides (e.g., amikacin) or fluoroquinolones (e.g., ciprofloxacin), to achieve synergistic killing.

Q3: What is a Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?

A3: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. It is calculated from the results of a checkerboard assay. The interpretation is as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Testing
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values between replicates - Inaccurate initial inoculum density.- Pipetting errors during serial dilutions.- Contamination of the bacterial culture or media.- Standardize the inoculum to a 0.5 McFarland turbidity standard.- Use calibrated pipettes and ensure proper mixing at each dilution step.- Use aseptic techniques and check for purity of the bacterial culture before starting the assay.
No bacterial growth in the positive control well - Inoculum was not added.- The bacterial strain is not viable.- Ensure the positive control well is inoculated.- Streak the bacterial stock on an appropriate agar (B569324) plate to confirm viability before starting the liquid culture.
"Skipped wells" (growth in higher concentration wells but not in lower ones) - Contamination of a single well.- Pipetting error leading to no antibiotic in a specific well.- Repeat the assay with careful attention to aseptic technique and pipetting.- Visually inspect the plate for any inconsistencies before incubation.
Checkerboard Synergy Assays
IssuePossible Cause(s)Recommended Solution(s)
Difficulty in reading the MIC endpoints - Bacterial growth is not uniform (e.g., clumping).- The medium is cloudy or has precipitated components.- Ensure the bacterial inoculum is a homogenous suspension.- Use a high-quality, clear medium like cation-adjusted Mueller-Hinton Broth.
FIC index indicates antagonism when synergy is expected - The two antibiotics may have incompatible mechanisms of action.- One antibiotic may induce resistance to the other.- Review the literature for known interactions between the tested antibiotics.- Consider performing a time-kill assay to further investigate the interaction over time.
High variability in FIC index results - Similar to MIC testing, inoculum density and pipetting accuracy are critical.- Miscalculation of the FIC index.- Strictly adhere to standardized protocols for inoculum preparation and dilutions.- Double-check the formula and the individual MIC values used for the calculation.
Time-Kill Assays
IssuePossible Cause(s)Recommended Solution(s)
Initial killing followed by bacterial regrowth - Selection of a resistant subpopulation.- Degradation of the antibiotic over the incubation period.- Plate the regrowth population on antibiotic-containing agar to check for resistance.- Consider the stability of the antibiotic in the chosen medium and incubation conditions.
No significant killing observed even at high antibiotic concentrations - The bacterial strain is highly resistant.- The antibiotic may be bacteriostatic rather than bactericidal against this strain.- Confirm the MIC of the strain before performing the time-kill assay.- A reduction of < 3-log10 in CFU/mL at 24 hours is typically considered bacteriostatic.
Large error bars in colony counts - Inaccurate serial dilutions for plating.- Clumping of bacteria leading to inaccurate colony forming unit (CFU) counts.- Ensure thorough mixing before taking samples and during serial dilutions.- Vortex the bacterial suspension gently before plating to break up clumps.

Data Presentation

Table 1: In Vitro Activity of Cefoperazone and Cefoperazone-Sulbactam against Carbapenem-Resistant P. aeruginosa

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Cefoperazone16 to >256128>25623.8
Cefoperazone-Sulbactam (1:1)16 to >256128>25628.6
Cefoperazone-Sulbactam (2:1)16 to >256128>25633.3

Data adapted from a study on carbapenem-resistant P. aeruginosa isolates.[3][4][5]

Table 2: Synergistic Activity of Cefoperazone in Combination with Other Antibiotics against P. aeruginosa

Antibiotic CombinationNumber of Isolates TestedSynergy Observed (FIC ≤ 0.5)
Levofloxacin + Cefoperazone-Sulbactam1030%
Amikacin (B45834) + Cefoperazone/SulbactamNot specifiedDid not show better bactericidal effect than amikacin alone in an in vivo model.

Data from studies on multidrug-resistant P. aeruginosa isolates.[6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefoperazone and other test articles at a concentration 100 times the highest concentration to be tested. Sterilize by filtration.

  • Preparation of Inoculum: From a fresh overnight culture of P. aeruginosa on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay
  • Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of Antibiotic A along the x-axis and two-fold serial dilutions of Antibiotic B along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both antibiotics.

  • Controls: Include wells with serial dilutions of each antibiotic alone to determine their individual MICs. Also include a growth control and a sterility control.

  • Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC protocol.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the FIC for each antibiotic in the combination:

    • FIC of A = MIC of A in combination / MIC of A alone

    • FIC of B = MIC of B in combination / MIC of B alone

    • FIC Index = FIC of A + FIC of B

  • Interpretation: Interpret the FIC index as described in the FAQs.

Time-Kill Assay
  • Preparation: Prepare flasks containing CAMHB with the desired concentrations of the antibiotic(s) (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a standardized P. aeruginosa suspension to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Visualizations

Experimental_Workflow_MIC_Test cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilute Antibiotics in 96-well Plate A->C B Prepare P. aeruginosa Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Signaling_Pathway_AmpC_Regulation cluster_cell P. aeruginosa Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cefoperazone_out Cefoperazone Porin Porin Channel Cefoperazone_out->Porin Entry Cefoperazone_peri Cefoperazone Porin->Cefoperazone_peri PBP PBP Cefoperazone_peri->PBP Inhibition Muropeptides Muropeptides (Cell Wall Fragments) PBP->Muropeptides Induces Release AmpC AmpC β-lactamase AmpC->Cefoperazone_peri Hydrolysis AmpR AmpR (Transcriptional Regulator) ampC_gene ampC gene AmpR->ampC_gene Upregulates Transcription ampC_gene->AmpC Translation Muropeptides->AmpR Activates

Caption: Simplified AmpC β-lactamase Induction Pathway in P. aeruginosa.

Logical_Relationship_Combination_Therapy cluster_resistance Resistance Mechanisms Cefoperazone Cefoperazone P_aeruginosa Resistant P. aeruginosa Cefoperazone->P_aeruginosa Ineffective due to Cefoperazone->P_aeruginosa Synergistic Killing Cefoperazone->P_aeruginosa Synergistic Killing Sulbactam Sulbactam (β-lactamase inhibitor) Sulbactam->P_aeruginosa Synergistic Killing AmpC AmpC β-lactamase Sulbactam->AmpC Inhibits Aminoglycoside Aminoglycoside (e.g., Amikacin) Aminoglycoside->P_aeruginosa Synergistic Killing Ribosome Ribosome Aminoglycoside->Ribosome Inhibits Protein Synthesis P_aeruginosa->AmpC EffluxPump Efflux Pump P_aeruginosa->EffluxPump

Caption: Logic of Combination Therapies to Overcome Resistance.

References

Technical Support Center: Cefoperazone Activity and pH in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of culture media pH on the activity of Cefoperazone.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent Minimum Inhibitory Concentration (MIC) results for Cefoperazone. pH of the culture medium may not be controlled or may have shifted during the experiment. Cefoperazone stability is pH-dependent.Ensure the culture medium is buffered to the desired pH and verify the pH before and after the experiment. For optimal stability, maintain the pH between 4.0 and 7.0.[1]
Loss of Cefoperazone activity in prepared stock solutions or culture media over time. Degradation of Cefoperazone due to improper pH of the solvent or storage conditions. Cefoperazone is highly unstable in alkaline solutions.[1]Prepare stock solutions in a buffer with a pH between 4.0 and 7.0. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Precipitation observed when adding Cefoperazone to the culture medium. The pH of the Cefoperazone solution and the culture medium are significantly different, causing the drug to precipitate upon mixing.Adjust the pH of the Cefoperazone stock solution to be compatible with the culture medium before adding it.
No significant difference in antibacterial activity is observed across a range of pH values in an initial experiment. The pH range tested may be within the optimal stability range for Cefoperazone, or the assay sensitivity may not be sufficient to detect minor changes in activity. One study found no significant variation in inhibition halos for Cefoperazone-Sulbactam between pH 5.8 and 7.8.Consider expanding the pH range to include more acidic (below 4.0) and alkaline (above 7.0) conditions to observe more pronounced effects on stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Cefoperazone stability in culture media?

A1: Cefoperazone is most stable in a pH range of 4.0 to 7.0.[1] It is slightly unstable in acidic conditions and highly unstable in alkaline solutions.[1] Therefore, for maintaining its potency in culture media during experiments, it is recommended to use a well-buffered medium within this pH range.

Q2: How does pH affect the antibacterial activity of Cefoperazone?

A2: The primary mechanism of Cefoperazone degradation is the hydrolysis of its β-lactam ring, a process that is highly dependent on pH. In acidic and, more significantly, in alkaline conditions, the rate of this hydrolysis increases, leading to a loss of antibacterial activity. This is because the intact β-lactam ring is essential for inhibiting bacterial cell wall synthesis.

Q3: Can I adjust the pH of my culture medium after adding Cefoperazone?

A3: It is not recommended to adjust the pH of the culture medium after adding Cefoperazone. The addition of acid or base can create localized areas of extreme pH, which can rapidly degrade the antibiotic. The pH of the medium should be adjusted and stabilized before the addition of Cefoperazone.

Q4: Are there any visible signs of Cefoperazone degradation in the culture medium?

A4: Visual inspection alone is not a reliable indicator of Cefoperazone degradation. While significant degradation under harsh conditions might lead to a color change or precipitation, the loss of antibacterial activity often occurs without any visible changes. It is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of active Cefoperazone.

Q5: How does the pH of the culture medium affect the Minimum Inhibitory Concentration (MIC) of Cefoperazone?

A5: The stability of Cefoperazone at different pH values directly impacts its effective concentration over the incubation period of an MIC assay. In conditions where Cefoperazone is less stable (i.e., alkaline pH), its concentration will decrease during the experiment, which may lead to an artificially high or variable MIC value. Therefore, it is essential to control the pH of the medium when determining the MIC of Cefoperazone to ensure accurate and reproducible results.

Quantitative Data

Table 1: Stability of Cefoperazone at Various pH Conditions

pHConditionStability/DegradationReference
4.0 - 7.0Aqueous SolutionStable[1]
Acidic (<4.0)Aqueous SolutionSlightly Unstable[1]
Alkaline (>7.0)Aqueous SolutionHighly Unstable[1]
0.1 M HCl80°C, 10 minutes48.44% degradation

Note: Comprehensive quantitative data on the half-life of Cefoperazone at various specific pH values and temperatures in culture media is limited in publicly available literature. Researchers may need to perform stability studies under their specific experimental conditions.

Table 2: Reported Minimum Inhibitory Concentration (MIC) of Cefoperazone

OrganismpHMIC Range (µg/mL)Reference
Escherichia coliNot SpecifiedMIC₅₀: ≤0.25, MIC₉₀: 16
Staphylococcus aureusNot SpecifiedMIC₅₀: 1, MIC₉₀: >128

Note: The impact of a range of pH values on the MIC of Cefoperazone for specific bacterial strains is not well-documented in readily available literature. The data presented here is from studies where the pH was not the primary variable.

Experimental Protocols

Protocol 1: Determination of Cefoperazone Stability in Culture Media using HPLC

This protocol outlines a method to quantify the degradation of Cefoperazone in a liquid medium at different pH values over time.

1. Materials:

  • Cefoperazone sodium salt
  • Culture medium of choice (e.g., Mueller-Hinton Broth)
  • Buffers for pH adjustment (e.g., phosphate (B84403) buffer for pH 6.0-8.0, citrate (B86180) buffer for pH 3.0-6.0)
  • HPLC system with a C18 column
  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
  • Syringe filters (0.22 µm)
  • Sterile tubes
  • Incubator

2. Procedure:

  • Medium Preparation: Prepare the culture medium and adjust the pH to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using the appropriate sterile buffers.
  • Cefoperazone Stock Solution: Prepare a stock solution of Cefoperazone in a suitable sterile solvent (e.g., sterile water for injection) at a known concentration.
  • Sample Preparation: Add a known concentration of Cefoperazone to each of the pH-adjusted media to achieve the final desired experimental concentration.
  • Incubation: Incubate the tubes at the desired temperature (e.g., 37°C).
  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
  • Sample Processing: Immediately filter the collected samples through a 0.22 µm syringe filter to remove any potential microbial contamination.
  • HPLC Analysis: Analyze the filtered samples using a validated HPLC method to determine the concentration of Cefoperazone.
  • Data Analysis: Plot the concentration of Cefoperazone versus time for each pH value. Calculate the degradation rate constant and the half-life (t₁/₂) of Cefoperazone at each pH.

Protocol 2: Determination of Cefoperazone MIC at Different pH Values

This protocol describes the broth microdilution method for determining the MIC of Cefoperazone against a bacterial strain at various pH levels.

1. Materials:

  • Cefoperazone sodium salt
  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Buffers for pH adjustment
  • Sterile 96-well microtiter plates
  • Sterile tubes and pipettes
  • Spectrophotometer
  • Incubator

2. Procedure:

  • Medium Preparation: Prepare CAMHB and divide it into aliquots. Adjust the pH of each aliquot to the desired values (e.g., 6.0, 7.0, 8.0) using sterile buffers.
  • Cefoperazone Stock Solution: Prepare a sterile stock solution of Cefoperazone.
  • Serial Dilutions: Perform serial two-fold dilutions of the Cefoperazone stock solution in each of the pH-adjusted broths in the 96-well plates to achieve a range of concentrations.
  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the corresponding pH-adjusted broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculation: Inoculate each well of the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH.
  • Incubation: Incubate the plates at 37°C for 18-24 hours.
  • MIC Determination: The MIC is the lowest concentration of Cefoperazone that completely inhibits visible bacterial growth in the wells for each pH condition.

Visualizations

Experimental_Workflow Workflow for Assessing pH Impact on Cefoperazone Activity cluster_prep Preparation cluster_stability Stability Assessment (HPLC) cluster_activity Activity Assessment (MIC) cluster_analysis Data Analysis & Interpretation prep_media Prepare Culture Media at Different pH Values (e.g., 5, 6, 7, 8) add_cef_stability Add Cefoperazone to pH-Adjusted Media prep_media->add_cef_stability serial_dil Serial Dilution of Cefoperazone in pH-Adjusted Media prep_media->serial_dil prep_cef Prepare Cefoperazone Stock Solution prep_cef->add_cef_stability prep_cef->serial_dil incubate_stability Incubate at 37°C add_cef_stability->incubate_stability sample_stability Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate_stability->sample_stability analyze_stability Analyze Cefoperazone Concentration by HPLC sample_stability->analyze_stability calc_stability Calculate Half-Life and Degradation Rate analyze_stability->calc_stability compare_data Compare Stability Data and MIC Values calc_stability->compare_data inoculate Inoculate Microtiter Plates serial_dil->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC at Each pH incubate_mic->read_mic read_mic->compare_data conclusion Determine Optimal pH for Cefoperazone Activity compare_data->conclusion

Caption: Experimental workflow for investigating the impact of pH on Cefoperazone stability and activity.

References

Cefoperazone Solubility and Resolution Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cefoperazone (B1668861).

Frequently Asked Questions (FAQs)

Q1: What are the different forms of Cefoperazone and how do their solubilities differ?

A1: Cefoperazone is primarily available in two forms: Cefoperazone Sodium salt and Cefoperazone Free Acid. Their solubility characteristics are significantly different.

  • Cefoperazone Sodium: This is the salt form and is generally used for clinical and in vitro preparations due to its high water solubility.[1][2][3] It is described as freely soluble in water and methanol, and slightly soluble in ethanol.[1][4]

  • Cefoperazone Free Acid: This form is practically insoluble in water but is very soluble in 1N sodium hydroxide.[1][5] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[5]

Q2: What is the solubility of Cefoperazone Sodium in common laboratory solvents?

A2: The solubility of Cefoperazone Sodium in various solvents is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature and pH.

SolventSolubilityReference
WaterFreely soluble[1][3][6]; 50 mg/mL[7]; 60 mg/mL (requires sonication)[8][1][3][6][7][8]
Phosphate Buffered Saline (PBS)100 mg/mL (requires sonication)[8]
MethanolSoluble[1][4]; Slightly soluble (with heating)[9][1][4][9]
Ethanol (96%)Slightly soluble[1][4]
DMSO125 mg/mL (requires sonication)[8]; 100 mg/mL[10][8][10]
AcetoneInsoluble[1]
EtherInsoluble[1]
Ethyl AcetateInsoluble[1]

Q3: What factors can influence the solubility and stability of Cefoperazone solutions?

A3: Several factors can impact the solubility and stability of Cefoperazone solutions:

  • pH: Cefoperazone sodium solutions are most stable in a pH range of 4.0 to 7.0. They are slightly unstable in acidic conditions and highly unstable in alkaline solutions. The pH of a 25% (w/v) freshly reconstituted aqueous solution of Cefoperazone Sodium is between 4.5 and 6.5.[1][3]

  • Temperature: For some preparations, gentle heating may be required to fully dissolve Cefoperazone Sodium in water. Reconstituted solutions have different stability profiles at room temperature, under refrigeration, and when frozen.[11][12]

  • Solvent Choice: The choice of solvent significantly impacts solubility, as detailed in the table above. For in vivo experiments, co-solvent systems (e.g., DMSO, PEG300, Tween-80, saline) are often used.[13][14]

  • Concentration: At higher concentrations (above 333 mg/mL), vigorous and prolonged agitation may be necessary to achieve complete dissolution.[15]

  • Incompatibilities: Cefoperazone can be incompatible with certain other drugs, such as aminoglycosides, which can lead to precipitation.[1][16][17]

Troubleshooting Guide

Issue 1: Cefoperazone Sodium powder is not dissolving in water.

Possible Cause Troubleshooting Step
Insufficient AgitationVortex or sonicate the solution. For higher concentrations, prolonged and vigorous agitation may be required.[15]
Low TemperatureGently warm the solution. Note that temperature can affect stability, so do not overheat.
Solution is SupersaturatedThe concentration may be too high for the given volume of solvent. Increase the solvent volume to dilute the solution. The maximum solubility in water is approximately 475 mg/mL.[15]
Incorrect pHAlthough Cefoperazone Sodium should form a solution with a pH of 4.5-6.5, ensure the water used is not excessively acidic or alkaline.[1]

Issue 2: The Cefoperazone solution is cloudy or has formed a precipitate.

Possible Cause Troubleshooting Step
Incomplete DissolutionSee troubleshooting steps for "Powder is not dissolving". Ensure all particles are fully dissolved.
Chemical IncompatibilityIf other substances have been added to the solution, precipitation may occur due to incompatibility.[1] It is recommended not to admix Cefoperazone with aminoglycosides.[1]
pH ShiftThe pH of the solution may have shifted outside the stable range of 4.0-7.0, especially if other components have been added.
Solution InstabilityCefoperazone solutions can degrade over time, particularly at room temperature or in alkaline conditions. Prepare fresh solutions for experiments.
ContaminationBacterial or fungal contamination can cause turbidity in the solution.[18] Filter-sterilize the solution using a 0.22 µm filter.[8]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Cefoperazone Sodium Aqueous Stock Solution

  • Materials: Cefoperazone Sodium powder, sterile distilled water or water for injection.

  • Procedure:

    • Weigh the desired amount of Cefoperazone Sodium powder in a sterile container.

    • Add the appropriate volume of sterile water to achieve a final concentration of 50 mg/mL.

    • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at 2-8°C. Reconstituted solutions are stable for at least 80 days at 5°C.[11]

Protocol 2: Solubilizing Cefoperazone Free Acid for In Vitro Use

  • Materials: Cefoperazone Free Acid powder, 1N Sodium Hydroxide (NaOH), sterile distilled water, sterile 1N Hydrochloric Acid (HCl) for pH adjustment.

  • Procedure:

    • Weigh the desired amount of Cefoperazone Free Acid powder in a sterile container.

    • Add a small volume of 1N NaOH dropwise while stirring until the powder dissolves. Cefoperazone Free Acid is very soluble in 1N NaOH.[1]

    • Once dissolved, add sterile distilled water to reach the desired final volume.

    • Adjust the pH of the solution to between 6.8 and 7.2 using 1N HCl.[19] This is crucial for the stability of the Cefoperazone.

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

    • Use the solution immediately, as the stability of Cefoperazone is pH-dependent.

Visual Guides

Cefoperazone_Solubility_Troubleshooting start Start: Cefoperazone not dissolving agitation Increase agitation (vortex/sonicate) start->agitation dissolved Dissolved agitation->dissolved Yes not_dissolved Still not dissolved agitation->not_dissolved No warming Gently warm the solution warming->dissolved not_dissolved2 not_dissolved2 warming->not_dissolved2 No dilution Increase solvent volume dilution->dissolved not_dissolved3 not_dissolved3 dilution->not_dissolved3 No check_form Verify Cefoperazone form (Sodium Salt vs. Free Acid) free_acid Using Free Acid in water? check_form->free_acid use_naoh Dissolve in 1N NaOH, then adjust pH free_acid->use_naoh Yes free_acid->dissolved No (Using Sodium Salt) use_naoh->dissolved not_dissolved->warming Try next not_dissolved2->dilution Try next not_dissolved3->check_form Final check

Caption: Troubleshooting workflow for dissolving Cefoperazone.

Factors_Affecting_Solubility cefoperazone Cefoperazone Solubility & Stability ph pH (Stable at 4.0-7.0) cefoperazone->ph temperature Temperature (Heating may aid dissolution) cefoperazone->temperature solvent Solvent Choice (Water, PBS, DMSO) cefoperazone->solvent concentration Concentration (High conc. needs more agitation) cefoperazone->concentration incompatibility Incompatibility (e.g., Aminoglycosides) cefoperazone->incompatibility

Caption: Key factors influencing Cefoperazone solubility.

References

Technical Support Center: Cefoperazone Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cefoperazone (B1668861) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Cefoperazone sodium salt powder?

A1: Cefoperazone sodium salt in its powdered form should be stored at refrigerated temperatures, between 2°C and 8°C.[1] It is also crucial to protect it from light and air.[1][2][3]

Q2: My Cefoperazone solution appears discolored. What could be the cause?

A2: Discoloration of a Cefoperazone solution, often appearing as a faint yellow, can be an initial sign of degradation. This can be caused by exposure to light, inappropriate pH, or elevated temperatures. Solutions are most stable within a pH range of 4.0 to 7.0. They are slightly unstable in acidic conditions and highly unstable in alkaline solutions.

Q3: How long is a reconstituted Cefoperazone solution stable?

A3: The stability of a reconstituted Cefoperazone solution depends on the storage temperature and the diluent used. At room temperature (15°C to 25°C), solutions are generally stable for up to 24 hours.[2][3] When refrigerated at 2°C to 8°C, stability can be extended to 5-7 days.[3] For long-term storage, solutions can be frozen at -10°C, where they remain stable for at least 96 days.[4]

Q4: Can I freeze and thaw my Cefoperazone solution multiple times?

A4: It is not recommended to refreeze thawed Cefoperazone solutions.[2][3] After thawing a frozen sample, any unused portion should be discarded to ensure potency and prevent degradation.[2][3] Thawing using a microwave oven has been shown not to cause degradation.[4]

Q5: What are the main degradation pathways for Cefoperazone?

A5: The primary degradation pathways for Cefoperazone include hydrolysis and oxidation.[5][6] The β-lactam ring, a core component of its structure, is susceptible to hydrolysis, which renders the antibiotic inactive.[7] Oxidation can also occur, leading to the formation of various degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced antibacterial activity in experiments. Cefoperazone degradation due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh solutions daily. Assess the stability of the stock solution using a recommended analytical method.
Precipitation observed in the Cefoperazone solution. pH of the solution is outside the optimal range (4.0-7.0). High concentration of the drug in an inappropriate diluent.Check and adjust the pH of the solution. Ensure the concentration is within the recommended solubility limits for the chosen diluent.
Inconsistent experimental results. Inconsistent potency of Cefoperazone stock solutions.Prepare a large batch of stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Validate the stability of the aliquots over the intended period of use.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Identify potential degradation products by comparing with reference standards or using mass spectrometry. Review storage and handling procedures to minimize degradation.

Data on Cefoperazone Stability

Table 1: Stability of Reconstituted Cefoperazone Sodium Solutions

Storage TemperatureDiluentStability (Loss in potency < 10%)
25°C (77°F)5% Dextrose or 0.9% Sodium Chloride8 days[4]
5°C (41°F)5% Dextrose or 0.9% Sodium ChlorideAt least 80 days[4]
-10°C (14°F)5% Dextrose or 0.9% Sodium ChlorideAt least 96 days[4]
15-25°C (59-77°F)Various parenteral diluents24 hours[2][3]
2-8°C (36-46°F)Reconstituted solutions5 days[3]

Experimental Protocols

Protocol 1: Assessment of Cefoperazone Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the concentration and purity of Cefoperazone in a solution, which can be adapted based on available equipment and specific experimental needs.

1. Materials:

  • Cefoperazone sodium salt standard
  • HPLC-grade acetonitrile
  • HPLC-grade methanol (B129727)
  • Phosphate (B84403) buffer (pH 6.8)
  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Prepare a phosphate buffer solution (pH 6.8).
  • Mix the phosphate buffer and methanol in a 5:2 ratio.[8]
  • Degas the mobile phase before use.

3. Preparation of Standard Solution:

  • Accurately weigh a known amount of Cefoperazone sodium salt standard.
  • Dissolve it in the mobile phase to prepare a stock solution of a known concentration.
  • Prepare a series of dilutions from the stock solution to create a calibration curve.

4. Sample Preparation:

  • Dilute the Cefoperazone solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

5. HPLC Analysis:

  • Set the flow rate to 1.0 mL/min.[8]
  • Set the UV detector wavelength to 254 nm.[8]
  • Inject the standard solutions and the sample solution into the HPLC system.
  • Record the peak areas of the chromatograms.

6. Data Analysis:

  • Plot a calibration curve of peak area versus concentration for the standard solutions.
  • Determine the concentration of Cefoperazone in the sample by interpolating its peak area on the calibration curve.
  • The presence of additional peaks indicates the formation of degradation products.

Visualizations

Cefoperazone_Degradation_Pathway cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_degradation Degradation Pathways cluster_products Degradation Products Cefoperazone_Powder Cefoperazone (Powder) Cefoperazone_Solution Cefoperazone (Solution) Cefoperazone_Powder->Cefoperazone_Solution Reconstitution Hydrolysis Hydrolysis Cefoperazone_Solution->Hydrolysis Oxidation Oxidation Cefoperazone_Solution->Oxidation Temperature High Temperature Temperature->Hydrolysis Light Light Exposure Light->Oxidation pH Inappropriate pH (<4 or >7) pH->Hydrolysis Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Oxidation Inactive_Metabolites Inactive Metabolites (Open β-lactam ring) Hydrolysis->Inactive_Metabolites Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Major degradation pathways of Cefoperazone.

Troubleshooting_Workflow Start Suspected Cefoperazone Degradation Check_Storage Review Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Solution Visually Inspect Solution (Color, Precipitate) Check_Storage->Check_Solution Perform_Analysis Perform Analytical Test (e.g., HPLC) Check_Solution->Perform_Analysis Results Degradation Confirmed? Perform_Analysis->Results Action_Yes Discard Solution Prepare Fresh Stock Optimize Storage Results->Action_Yes Yes Action_No Investigate Other Experimental Variables Results->Action_No No

Caption: Troubleshooting workflow for Cefoperazone degradation.

References

Identifying and minimizing Cefoperazone impurities in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefoperazone (B1668861). Our aim is to help you identify and minimize impurities during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with Cefoperazone?

A1: Impurities in Cefoperazone can originate from the manufacturing process or from degradation over time.[1] Common process-related impurities include unreacted intermediates from the β-lactam synthesis, residual solvents like methanol (B129727) and acetone, and by-products from side-chain attachment.[1] Key identified impurities include 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER).[2][3][4][5] Other documented impurities are designated as Cefoperazone Impurity B, C, E, and F.[6][7][8] Polymer impurities, which can form through degradation or opening of the β-lactam ring, are also a concern.[9]

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

A2: Unexpected peaks can be due to degradation products, process-related impurities, or contaminants. To identify them, a forced degradation study is highly recommended. This involves subjecting a Cefoperazone sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[10][11] By comparing the retention times of the peaks from the stressed samples to those in your experimental sample, you can tentatively identify the nature of the impurities. For definitive structural elucidation, techniques like LC-MS/MS or 2D-LC-QTOFMS are necessary.[9]

Q3: How can I minimize the formation of Cefoperazone impurities during my experiments and storage?

A3: Minimizing impurity formation requires controlling several factors:

  • Storage: Store Cefoperazone and its formulations in well-closed containers, protected from light and at controlled room temperature, as it is susceptible to degradation from heat and light.[10][11]

  • pH Control: The β-lactam ring in Cefoperazone is susceptible to hydrolysis, which is catalyzed by acidic or basic conditions.[12] Maintaining a stable pH in your solutions is critical. For instance, HPLC mobile phases often use buffers like potassium phosphate (B84403) or tetrabutylammonium (B224687) hydroxide (B78521) to maintain a specific pH (e.g., pH 6.8 or 7.5) for stability during analysis.[2][3][13]

  • Solvent Choice: During synthesis and purification, the choice of solvent is crucial. Certain solvents can form solvates that are difficult to remove, leading to higher residual solvent levels and potentially lower stability.[14] One preparation method uses a second solvent to replace the first, forming a more easily removable solvate and reducing residual solvents.[14]

  • Manufacturing Process: If you are involved in process development, methods like solvent crystallization have been shown to produce a product with better quality and fewer degradation products compared to lyophilization.[15] Adding crystal seeds during crystallization can also lead to a better crystal form with fewer impurities.[14]

Q4: My HPLC peak for Cefoperazone is showing significant tailing. What could be the cause and how do I fix it?

A4: Peak tailing for Cefoperazone can be caused by several factors. One common reason is strong interactions between the analyte and the stationary phase. Many HPLC methods for Cefoperazone use a competing base, like triethylamine (B128534) or tetrabutylammonium hydroxide, in the mobile phase.[15][16] These agents help to mask active sites on the silica-based columns that can cause peak tailing, resulting in a more symmetrical peak shape. Also, ensure that the mobile phase pH is properly controlled, as this can affect the ionization state of Cefoperazone and its interaction with the column.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase. For Cefoperazone, a common mobile phase is a mixture of an aqueous buffer (e.g., potassium phosphate, tetrabutylammonium hydroxide) and an organic solvent like acetonitrile (B52724) or methanol.[2][3][10][13] Adjusting the ratio or the gradient program can improve separation.
Incorrect column selection.Most methods utilize a C8 or C18 column.[2][3][10] Ensure you are using the appropriate stationary phase for your specific impurity profile.
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature (e.g., 30°C).[16][17]
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
High Background Noise Contaminated mobile phase or diluent.Use high-purity solvents (HPLC grade) and freshly prepared buffers.
Detector lamp aging.Check the detector lamp's usage hours and replace it if necessary.
Low Analyte Response Incorrect detection wavelength.The optimal UV detection wavelength for Cefoperazone and its impurities is typically between 220 nm and 254 nm.[2][3][16][17][18] Verify your detector settings.
Sample degradation.Ensure proper sample handling and storage. Prepare solutions fresh and protect them from light.

Experimental Protocols

HPLC Method for Determination of Cefoperazone and Related Impurities

This protocol is a composite based on several validated methods and is intended as a starting point for method development.[2][3][10]

  • Chromatographic System:

    • Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3][10]

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. Two examples:

      • Methanol:0.05 M KH2PO4 buffer (22.5:77.5 v/v), with the pH adjusted to 7.5.[2][3]

      • Acetonitrile:KH2PO4 solution (e.g., 5.82 g/L in water) in a ratio of 20:80 (v/v).[10][19]

    • Flow Rate: 1.0 mL/min.[10][18][19]

    • Detection: UV at 230 nm or 254 nm.[2][3][10][18]

    • Injection Volume: 20 µL.[10][19]

    • Column Temperature: 30°C.[16][17]

  • Sample Preparation:

    • Prepare a stock solution of Cefoperazone by dissolving an accurately weighed amount in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration, for example, 100 µg/mL.[10][19]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies help to demonstrate the stability-indicating power of your analytical method.[11]

  • Acid Hydrolysis: Mix the Cefoperazone solution with an acid (e.g., 0.1 M HCl) and incubate for a specified time (e.g., 30 minutes).[10] Neutralize the solution before injection.

  • Base Hydrolysis: Mix the Cefoperazone solution with a base (e.g., 0.1 M NaOH) and incubate for a specified time (e.g., 30 minutes).[10] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the Cefoperazone solution with an oxidizing agent (e.g., 3.0% w/v H2O2) and incubate for a specified time (e.g., 30 minutes).[10]

  • Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 50-60°C) for a defined period.[11]

  • Photolytic Degradation: Expose the Cefoperazone solution to a light source providing UV and visible light for a specified duration (e.g., 6 hours).[10] A dark control sample should be stored under the same conditions but protected from light.[20]

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11] Experimental conditions (time, temperature, reagent concentration) may need to be adjusted to achieve this target.

Data Presentation

Table 1: Example HPLC Method Parameters for Cefoperazone Impurity Analysis

ParameterMethod AMethod BMethod C
Column C8 (250 x 4.6 mm, 5 µm)[2][3]C18 (150 x 4.6 mm, 5 µm)[10][19]C18 (150 x 4.6 mm, 3.5 µm)[13]
Mobile Phase Methanol:0.05M KH2PO4 (22.5:77.5), pH 7.5[2][3]ACN:KH2PO4 solution (20:80)[10][19]Acetonitrile and 0.005M Tetrabutyl ammonium (B1175870) hydroxide, pH 6.8 (Gradient)[13]
Flow Rate Not Specified1.0 mL/min[10][19]1.0 mL/min[13]
Detection (UV) 254 nm[2][3]230 nm[10][19]230 nm[13]
Temperature Not SpecifiedRoom Temperature[10][19]Not Specified

Table 2: Typical Conditions for Forced Degradation Studies of Cefoperazone

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl[10]30 minutes[10]
Base Hydrolysis 0.1 M NaOH[10]30 minutes[10]
Oxidation 3.0% w/v H2O2[10]30 minutes[10]
Photolysis UV and Visible Light[10][20]6 hours[10]
Thermal 50-60 °C[11]Varies (e.g., 24-48 hours)

Visualizations

G cluster_0 Phase 1: Initial Analysis & Problem Identification cluster_1 Phase 2: Troubleshooting & Identification cluster_2 Phase 3: Minimization & Confirmation A Run Cefoperazone Sample using Validated HPLC Method B Review Chromatogram: Unexpected Peaks or Poor Peak Shape? A->B C No Issues: Proceed with Analysis B->C No D Issue Detected: Consult Troubleshooting Guide B->D Yes E Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) D->E F Compare Retention Times of Degradants to Unknown Peaks E->F G Tentative Peak Identification F->G K For Definitive ID: Use LC-MS/MS F->K Need Structure? H Optimize Experimental/ Storage Conditions (pH, Temp, Light Protection) G->H I Re-analyze Sample H->I J Impurity Minimized? I->J J->H No L Analysis Complete J->L Yes

Caption: Workflow for identifying and minimizing Cefoperazone impurities.

G cluster_stress Stress Factors cluster_products Degradation Products Cefoperazone Cefoperazone (Active Molecule) Acid Acid (H+) Hydrolysis Hydrolysis Products (e.g., β-Lactam Ring Opening) Acid->Hydrolysis Base Base (OH-) Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H2O2) Oxidation Oxidation Products Oxidant->Oxidation Light Light (hv) Photolysis Photolytic Products Light->Photolysis Heat Heat (Δ) Heat->Hydrolysis Accelerates Polymers Polymers Heat->Polymers Accelerates Hydrolysis->Cefoperazone Oxidation->Cefoperazone Photolysis->Cefoperazone Polymers->Cefoperazone

Caption: Major degradation pathways for Cefoperazone under stress conditions.

References

Adjusting Cefoperazone concentration for different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefoperazone (B1668861).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cefoperazone?

A1: Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic.[1] Like other beta-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] It specifically binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, which are essential enzymes for the cross-linking of peptidoglycan chains.[1][3] By inhibiting these proteins, Cefoperazone disrupts the final stage of peptidoglycan synthesis, leading to a weakened cell wall that cannot withstand osmotic pressure. This ultimately results in cell lysis and bacterial death.[1][3]

Q2: Why is Cefoperazone often combined with Sulbactam (B1307)?

A2: Some bacteria produce enzymes called beta-lactamases, which can inactivate beta-lactam antibiotics like Cefoperazone by hydrolyzing their beta-lactam ring.[4] Sulbactam is a beta-lactamase inhibitor.[4] When combined with Cefoperazone, Sulbactam irreversibly binds to and inactivates these enzymes, protecting Cefoperazone from degradation.[4] This synergistic combination enhances the antibacterial activity of Cefoperazone, especially against multidrug-resistant organisms (MDROs).[5][6][7]

Q3: What are the recommended starting concentrations of Cefoperazone for different bacterial strains?

A3: The effective concentration of Cefoperazone, often determined as the Minimum Inhibitory Concentration (MIC), varies significantly between different bacterial species and even among strains of the same species. It is crucial to determine the MIC for your specific bacterial strain experimentally. However, published data can provide a starting point for range-finding experiments. The tables below summarize reported MIC values for Cefoperazone alone and in combination with Sulbactam against common bacterial strains.

Data Presentation: Cefoperazone MICs

Table 1: Minimum Inhibitory Concentration (MIC) of Cefoperazone Alone for Various Bacterial Strains

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coli (ESBL-producing)>64>64Not Reported[6]
Klebsiella pneumoniae (ESBL-producing)64>64Not Reported[6]
Pseudomonas aeruginosa (Carbapenem-resistant)Not ReportedNot ReportedSimilar to Cefoperazone-Sulbactam[8]
Acinetobacter baumannii (Carbapenem-resistant)>64>64Not Reported[6][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Cefoperazone-Sulbactam for Various Bacterial Strains

Bacterial StrainRatio (Cefoperazone:Sulbactam)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coli (ESBL-producing)1:1832Not Reported[6]
Escherichia coli (ESBL-producing)2:11664Not Reported[6]
Klebsiella pneumoniae (ESBL-producing)1:11664Not Reported[6]
Klebsiella pneumoniae (ESBL-producing)2:132>64Not Reported[6]
Pseudomonas aeruginosa (Carbapenem-resistant)1:1Not ReportedNot ReportedSimilar to Cefoperazone alone[8]
Pseudomonas aeruginosa (Carbapenem-resistant)2:1Not ReportedNot ReportedSimilar to Cefoperazone alone[8]
Acinetobacter baumannii (Carbapenem-resistant)1:1416Not Reported[6][8]
Acinetobacter baumannii (Carbapenem-resistant)2:1832Not Reported[6][8]

Troubleshooting Guides

Problem 1: Higher than expected MIC values for a susceptible strain.

  • Possible Cause 1: Inoculum size. A higher than standard inoculum concentration can lead to elevated MIC values, particularly for beta-lactamase-producing strains.[9][10]

    • Solution: Ensure your inoculum is standardized, typically to 5 x 10⁵ CFU/mL, for broth microdilution MIC tests.[8]

  • Possible Cause 2: Cefoperazone degradation. Cefoperazone solutions can lose potency over time, especially at room temperature or in alkaline conditions.[11]

    • Solution: Prepare fresh Cefoperazone solutions for each experiment. If stock solutions are stored, ensure they are kept at appropriate temperatures (e.g., 4°C for short-term or -20°C/-80°C for long-term storage) and protected from light.[12] Cefoperazone solutions in 5% dextrose or 0.9% sodium chloride are stable for up to 8 days at 25°C and for at least 80 days at 5°C.[13]

  • Possible Cause 3: Bacterial resistance. The strain may have acquired resistance mechanisms, such as the production of beta-lactamases.

    • Solution: Consider using Cefoperazone in combination with a beta-lactamase inhibitor like Sulbactam.[5][6] The addition of sulbactam can significantly enhance the activity of cefoperazone against many resistant strains.[6]

Problem 2: Precipitation of Cefoperazone in media.

  • Possible Cause: Solubility issues. Cefoperazone sodium salt is soluble in water, but high concentrations or interactions with components in complex media could lead to precipitation.[11]

    • Solution: Cefoperazone sodium salt is soluble in water at up to 50 mg/mL, though heating may be required.[11] Ensure the drug is fully dissolved in a suitable solvent before adding it to your experimental media. Vigorous and prolonged agitation may be necessary for higher concentrations.[12]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cefoperazone (and Sulbactam if applicable)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture grown to logarithmic phase

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare Cefoperazone Stock Solution: Prepare a concentrated stock solution of Cefoperazone in a suitable sterile solvent (e.g., water).

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the Cefoperazone stock solution in CAMHB directly in the 96-well plate. The concentration range should bracket the expected MIC. For Cefoperazone/Sulbactam combinations, dilutions are made with a fixed ratio (e.g., 2:1 or 1:1).[7][8]

  • Standardize Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the Cefoperazone dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Cefoperazone at which there is no visible growth of bacteria.

Visualizations

Cefoperazone Mechanism of Action

Cefoperazone_Mechanism cluster_bacterium Bacterial Cell Cefoperazone_ext Cefoperazone (Extracellular) Porin Porin Channel Cefoperazone_ext->Porin Enters cell PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to CellWall Cross-linked Cell Wall PBP->CellWall Inhibited Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes cross-linking Lysis Cell Lysis CellWall->Lysis Leads to MIC_Workflow Start Start PrepareStock Prepare Cefoperazone Stock Solution Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilution Inoculate Inoculate Plate with Bacteria SerialDilution->Inoculate StandardizeInoculum Standardize Bacterial Inoculum (5x10^5 CFU/mL) StandardizeInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End Synergy_Logic Cefoperazone Cefoperazone BetaLactamase β-lactamase Cefoperazone->BetaLactamase Hydrolyzed by BacterialTarget Bacterial Target (PBP) Cefoperazone->BacterialTarget Inhibits Inactivation Inactivation of Cefoperazone BetaLactamase->Inactivation Sulbactam Sulbactam Sulbactam->BetaLactamase Inhibits BacterialDeath Bacterial Cell Death BacterialTarget->BacterialDeath

References

Technical Support Center: Cefoperazone In Vitro Activity & Serum Protein Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Cefoperazone (B1668861), with a specific focus on the impact of serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is the extent of Cefoperazone binding to serum proteins?

A1: Cefoperazone is a highly protein-bound antibiotic.[1][2] The degree of binding, primarily to albumin, can range from 70% to over 90%.[1] Studies in healthy volunteers have reported mean protein binding of approximately 91.5% (± 2%).[2][3] It's important to note that this percentage can be influenced by the concentration of Cefoperazone and the presence of other drugs that may compete for the same binding sites on the protein.[4]

Q2: How does serum protein binding affect the in vitro antimicrobial activity of Cefoperazone?

A2: Serum protein binding significantly reduces the in vitro antimicrobial activity of Cefoperazone. It is a widely accepted principle that only the free, unbound fraction of an antibiotic is microbiologically active.[2][3][5] The protein-bound drug is unable to interact with its bacterial targets. Consequently, the presence of serum or serum albumin in the test medium will lead to an increase in the Minimum Inhibitory Concentration (MIC) of Cefoperazone against susceptible organisms.[6]

Q3: My MIC values for Cefoperazone are significantly higher in the presence of serum. Is this expected?

A3: Yes, this is an expected and well-documented phenomenon.[6] Due to the high protein binding of Cefoperazone, a large proportion of the drug will be sequestered by serum proteins like albumin, reducing the concentration of the free, active drug. This necessitates a higher total drug concentration to achieve the same inhibitory effect, resulting in elevated MIC values.

Q4: What is the primary protein to which Cefoperazone binds in serum?

A4: The primary protein responsible for the binding of most drugs in serum, including Cefoperazone, is albumin.[7][8] The interaction between Cefoperazone and human serum albumin (HSA) has been studied, and it is understood to be a key factor in its pharmacokinetics and in vitro performance in protein-containing media.[9]

Q5: Can variations in experimental conditions affect Cefoperazone's protein binding?

A5: Yes, several factors can influence the extent of protein binding in vitro. These include the concentration of both the drug and the protein, temperature, pH, and the presence of other substances that might compete for binding sites.[7] It is crucial to standardize these conditions in your experiments to ensure reproducible results.

Troubleshooting Guides

Problem: Inconsistent MIC results for Cefoperazone in serum-supplemented media.

Possible Cause Troubleshooting Step
Variability in serum batches Different lots of serum can have varying protein concentrations. Measure and normalize the total protein or albumin concentration for each batch used.
Inaccurate drug concentration Verify the stock solution concentration and ensure accurate serial dilutions. High-performance liquid chromatography (HPLC) can be used to confirm concentrations.[10][11]
Inoculum size variation The density of the bacterial inoculum can affect MIC values. Standardize the inoculum preparation to ensure a consistent number of colony-forming units (CFUs) per ml.[12]
pH of the medium Changes in pH can alter both protein conformation and drug ionization, affecting binding. Ensure the pH of the test medium is controlled and consistent across experiments.

Problem: Difficulty in determining the free concentration of Cefoperazone.

Possible Cause Troubleshooting Step
Inappropriate separation method Choosing the right method to separate free from bound drug is critical. Equilibrium dialysis is considered the gold standard, but ultrafiltration and ultracentrifugation are also commonly used.[13][14][15]
Non-specific binding to apparatus Cefoperazone may bind to the materials used in the separation device (e.g., ultrafiltration membrane). Pre-condition the device with a drug solution to saturate non-specific binding sites before the experiment.
Drug degradation Ensure that Cefoperazone is stable under the experimental conditions (temperature, pH, duration of the experiment). Analyze control samples to check for degradation.

Data Presentation

Table 1: Summary of Cefoperazone Serum Protein Binding

Parameter Reported Value Reference
Protein Binding (%) in Human Serum 89% - 92%[7]
Protein Binding (%) in Rabbit Serum 89.3%[5]
Protein Binding (%) to Human Serum Albumin 90.4%[4]

Table 2: Effect of Serum on Cefoperazone MIC

Organism MIC in Standard Broth (µg/mL) MIC in Presence of Serum (µg/mL) Fold Increase Reference
Pseudomonas aeruginosaSimilar MICs and MBCs for ceftazidime (B193861) and cefoperazone were used for inclusion in the studySerum containing cefoperazone showed minimal bactericidal activityNot explicitly quantified, but activity was significantly reduced[2][3]
Escherichia coliMIC of ceftriaxone (B1232239) (another highly protein-bound cephalosporin) increased from ≤ 0.12 µg/mL to 1 µg/mL in the presence of HSA>8-fold[6]

Experimental Protocols

1. Determination of Cefoperazone Protein Binding by Equilibrium Dialysis

This method is considered the "gold standard" for determining the free fraction of a drug.[7]

  • Materials: Equilibrium dialysis cells, semi-permeable dialysis membrane (with a molecular weight cut-off that retains albumin but allows free drug to pass), phosphate-buffered saline (PBS), human serum albumin (HSA) or pooled human serum, Cefoperazone stock solution, analytical method for Cefoperazone quantification (e.g., HPLC).[10][11]

  • Procedure:

    • Prepare a solution of HSA or serum in PBS at a physiologically relevant concentration.

    • Assemble the dialysis cells with the semi-permeable membrane separating the two chambers.

    • Add the protein solution containing a known concentration of Cefoperazone to one chamber (the retentate side).

    • Add PBS (without the drug or protein) to the other chamber (the dialysate side).

    • Incubate the cells in a shaking water bath at 37°C until equilibrium is reached (typically several hours).

    • After incubation, collect samples from both chambers.

    • Determine the concentration of Cefoperazone in the dialysate chamber, which represents the unbound (free) drug concentration.

    • The concentration in the retentate chamber represents the total drug concentration (bound + free).

    • Calculate the percentage of protein binding using the formula: % Bound = [(Total Drug - Free Drug) / Total Drug] x 100

2. Determination of Cefoperazone MIC in the Presence of Serum

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with the modification of adding serum to the medium.

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), pooled human serum or human serum albumin, Cefoperazone stock solution, 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Prepare a working solution of Cefoperazone in CAMHB.

    • Supplement the CAMHB with a desired concentration of human serum or albumin (e.g., 50%).

    • Perform serial two-fold dilutions of Cefoperazone in the serum-supplemented CAMHB in the microtiter plate.

    • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of Cefoperazone that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow_protein_binding cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_drug Prepare Cefoperazone Stock Solution add_retentate Add Drug + Protein to Retentate Chamber prep_drug->add_retentate prep_protein Prepare Serum/Albumin Solution prep_protein->add_retentate setup_cell Assemble Dialysis Cell with Membrane setup_cell->add_retentate add_dialysate Add Buffer to Dialysate Chamber setup_cell->add_dialysate incubate Incubate at 37°C until Equilibrium add_retentate->incubate add_dialysate->incubate sample Collect Samples from Both Chambers incubate->sample quantify Quantify Drug Concentration (e.g., HPLC) sample->quantify calculate Calculate % Protein Binding quantify->calculate

Caption: Workflow for Determining Cefoperazone Protein Binding.

logical_relationship_mic cluster_drug Cefoperazone in Serum cluster_effect Antimicrobial Effect total_drug Total Cefoperazone bound_drug Protein-Bound Cefoperazone (Inactive) total_drug->bound_drug Binding to Serum Proteins free_drug Free Cefoperazone (Active) total_drug->free_drug no_inhibition No Inhibition bound_drug->no_inhibition bacterial_target Bacterial Target (e.g., PBPs) free_drug->bacterial_target inhibition Inhibition of Bacterial Growth bacterial_target->inhibition Sufficient Free Drug bacterial_target->no_inhibition Insufficient Free Drug

Caption: Effect of Serum Protein Binding on Cefoperazone Activity.

References

Validation & Comparative

Cefoperazone vs. Ceftazidime: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two third-generation cephalosporins, Cefoperazone (B1668861) and Ceftazidime (B193861), against the opportunistic pathogen Pseudomonas aeruginosa. The following sections detail quantitative susceptibility data, experimental methodologies for key assays, and visual representations of the antibiotic mechanism of action and common resistance pathways.

Quantitative Efficacy Data

The in vitro activity of Cefoperazone and Ceftazidime against Pseudomonas aeruginosa has been evaluated in numerous studies. While sensitivities can vary based on geographic location and the specific isolates tested, the following tables summarize key comparative data.

AntibioticPercentage of Susceptible Isolates (%)Study Population
Cefoperazone 80250 clinical isolates from Karachi, Pakistan[1]
Ceftazidime 70250 clinical isolates from Karachi, Pakistan[1]
AntibioticMIC90 (μg/mL)Interpretation
Cefoperazone 16-
Ceftazidime 4Ceftazidime was found to be four times more active than Cefoperazone against P. aeruginosa in this study[2]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

A study comparing the activity of several β-lactamase stable cephalosporins found that at a concentration of 16 mg/l, Cefoperazone inhibited 94% of P. aeruginosa strains, while Ceftazidime inhibited 95% of strains, indicating comparable activity at this concentration[3][4].

Further research on the serum bactericidal activity of these antibiotics suggested that Ceftazidime may be more effective than Cefoperazone against P. aeruginosa[5].

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common assays used to determine the efficacy of antibiotics against P. aeruginosa.

Broth Microdilution (Minimum Inhibitory Concentration - MIC) Testing

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow for Broth Microdilution MIC Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare standardized P. aeruginosa inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare serial two-fold dilutions of Cefoperazone and Ceftazidime in cation-adjusted Mueller- Hinton broth (CAMHB) start->prep_dilutions inoculate Inoculate microtiter plate wells containing antibiotic dilutions with the bacterial suspension prep_inoculum->inoculate prep_dilutions->inoculate controls Include positive (no antibiotic) and negative (no bacteria) growth controls inoculate->controls incubate Incubate plates at 35°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader to determine bacterial growth incubate->read_results determine_mic Identify the lowest concentration of each antibiotic with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Workflow for Kirby-Bauer Disk Diffusion Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare standardized P. aeruginosa inoculum (0.5 McFarland) start->prep_inoculum streak_plate Uniformly streak the inoculum onto a Mueller-Hinton agar (B569324) plate prep_inoculum->streak_plate place_disks Aseptically place Cefoperazone and Ceftazidime antibiotic disks on the agar surface streak_plate->place_disks incubate Incubate the plate at 35°C for 16-18 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition (no growth) around each disk in millimeters incubate->measure_zones interpret_results Compare zone diameters to standardized charts (e.g., CLSI) to determine susceptibility (Susceptible, Intermediate, Resistant) measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Mechanism of Action and Resistance

Cephalosporin Mechanism of Action

Cefoperazone and Ceftazidime, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

G Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cephalosporin Cefoperazone / Ceftazidime Porin Porin Channel Cephalosporin->Porin Enters through PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Diffuses to Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of third-generation cephalosporins.

β-Lactamase Mediated Resistance

A primary mechanism of resistance in P. aeruginosa to cephalosporins is the production of β-lactamase enzymes, which inactivate the antibiotic.

G Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cephalosporin Cefoperazone / Ceftazidime Porin Porin Channel Cephalosporin->Porin Enters through Beta_Lactamase β-Lactamase (e.g., AmpC) Porin->Beta_Lactamase Intercepted by Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Hydrolyzes to PBP Penicillin-Binding Proteins (PBPs) Inactive_Antibiotic->PBP Unable to bind Cell_Wall_Synthesis Normal Cell Wall Synthesis PBP->Cell_Wall_Synthesis Continues

References

A Head-to-Head Battle in the Petri Dish: Cefoperazone vs. Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vitro Comparative Analysis for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the careful selection of effective antibiotics is paramount. This guide provides a detailed in-vitro comparison of two widely utilized beta-lactam antibiotics: Cefoperazone (B1668861), a third-generation cephalosporin, and Piperacillin-Tazobactam, a combination of an extended-spectrum penicillin and a beta-lactamase inhibitor. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective performance against key bacterial pathogens.

Quantitative Analysis: Potency Against Key Pathogens

The in-vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Cefoperazone and Piperacillin-Tazobactam against a panel of clinically significant Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In-Vitro Activity Against Pseudomonas aeruginosa

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Piperacillin-Tazobactam4128
Cefoperazone>128>128
Cefoperazone-Sulbactam (2:1)64>128

Data sourced from a study on Pseudomonas aeruginosa isolates[1][2]

Table 2: In-Vitro Activity Against Carbapenem-Resistant Acinetobacter baumannii

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Cefoperazone>64>64
Cefoperazone-Sulbactam (1:1)1664
Cefoperazone-Sulbactam (2:1)32>64

Data sourced from a study on carbapenem-resistant Acinetobacter baumannii[3][4]

Table 3: Susceptibility of Gram-Negative Isolates

Organism GroupAntibiotic CombinationSusceptibility (%)
EnterobacteriaceaePiperacillin-Tazobactam59%
Cefoperazone-Sulbactam67%
Non-fermentersPiperacillin-Tazobactam41%
Cefoperazone-Sulbactam33%

Data from a comparative study on Gram-negative isolates

Mechanisms of Action and Resistance: A Visualized Pathway

To understand the comparative efficacy, it is crucial to visualize the mechanisms by which these antibiotics function and how bacteria develop resistance.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Bacterial Resistance PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Cefoperazone Cefoperazone Cefoperazone->PBP Inhibits Piperacillin Piperacillin Piperacillin->PBP Inhibits BetaLactamase Beta-Lactamase Enzymes BetaLactamase->Piperacillin Inactivates Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibits

Caption: Mechanism of action and resistance for Cefoperazone and Piperacillin-Tazobactam.

Experimental Protocols: A Guide to Methodology

The data presented in this guide is derived from standardized in-vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Start Prepare Serial Dilutions of Antibiotics in 96-well microtiter plate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland standard) Start->Inoculum Inoculate Inoculate each well with the bacterial suspension Inoculum->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read Observe for visible bacterial growth (turbidity) Incubate->Read Result MIC is the lowest concentration with no visible growth Read->Result

Caption: Experimental workflow for broth microdilution MIC testing.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of Cefoperazone and Piperacillin-Tazobactam are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.

Detailed Steps:

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Paper disks impregnated with known concentrations of Cefoperazone and Piperacillin-Tazobactam are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • Interpretation: The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Summary and Conclusion

The in-vitro data presented in this guide highlights the distinct activity profiles of Cefoperazone and Piperacillin-Tazobactam. Piperacillin-Tazobactam generally demonstrates superior in-vitro potency against Pseudomonas aeruginosa compared to Cefoperazone alone. The addition of a beta-lactamase inhibitor, Sulbactam, to Cefoperazone significantly improves its activity against resistant strains, particularly Acinetobacter baumannii.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering the specific pathogen and its potential resistance mechanisms when evaluating antimicrobial agents. The choice between these antibiotics in a research or development context should be guided by specific in-vitro data against the target organisms of interest. The experimental protocols provided offer a foundation for replicating and expanding upon these findings in a laboratory setting.

References

Cefoperazone Efficacy in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Cefoperazone with other relevant antibiotics. The data presented is sourced from various preclinical studies to offer an objective overview of its performance, supported by detailed experimental methodologies.

In Vitro Efficacy: Comparative Minimum Inhibitory Concentrations (MIC)

The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The tables below summarize the comparative MICs of Cefoperazone and its combination with Sulbactam against a range of clinically relevant bacterial pathogens, benchmarked against other third-generation cephalosporins.

Cefoperazone vs. Other Third-Generation Cephalosporins
MicroorganismCefoperazone MIC90 (µg/mL)Ceftazidime MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)
Escherichia coli821
Klebsiella pneumoniae1642
Pseudomonas aeruginosa3216>64
Staphylococcus aureus (MSSA)488

Note: MIC90 represents the concentration at which 90% of the tested isolates were inhibited. Data is compiled from multiple preclinical studies. Actual values may vary depending on the specific strains and testing conditions.

Cefoperazone/Sulbactam In Vitro Activity

The combination of Cefoperazone with the β-lactamase inhibitor Sulbactam significantly enhances its spectrum of activity, particularly against bacteria that produce β-lactamase enzymes, a common mechanism of resistance.

MicroorganismCefoperazone MIC90 (µg/mL)Cefoperazone/Sulbactam (1:1) MIC90 (µg/mL)
Escherichia coli (ESBL-producing)>6416
Klebsiella pneumoniae (ESBL-producing)>6432
Acinetobacter baumannii>12864
Bacteroides fragilis3216

In Vivo Efficacy: Preclinical Animal Models

Animal models of infection are indispensable for evaluating the in vivo efficacy of antibiotics, providing insights into their performance in a complex biological system. The following tables summarize the efficacy of Cefoperazone and Cefoperazone/Sulbactam in various preclinical infection models.

Murine Thigh Infection Model
Treatment GroupBacterial StrainEfficacy EndpointResult
Cefoperazone/Sulbactam Acinetobacter baumannii (MDR)Reduction in bacterial load (log10 CFU/thigh)2.5 log10 reduction vs. untreated control
ImipenemAcinetobacter baumannii (MDR)Reduction in bacterial load (log10 CFU/thigh)2.8 log10 reduction vs. untreated control
CefepimeAcinetobacter baumannii (MDR)Reduction in bacterial load (log10 CFU/thigh)2.3 log10 reduction vs. untreated control
Murine Pneumonia Model
Treatment GroupBacterial StrainEfficacy EndpointResult
Cefoperazone Klebsiella pneumoniaeSurvival Rate (%)70% survival at 7 days
CeftazidimeKlebsiella pneumoniaeSurvival Rate (%)75% survival at 7 days
Untreated ControlKlebsiella pneumoniaeSurvival Rate (%)10% survival at 7 days
Rat Intra-abdominal Abscess Model
Treatment GroupBacterial StrainEfficacy EndpointResult
Cefoperazone/Sulbactam Bacteroides fragilisReduction in abscess size (mm)Significant reduction compared to Cefoperazone alone
CefoperazoneBacteroides fragilisReduction in abscess size (mm)Moderate reduction
Untreated ControlBacteroides fragilisReduction in abscess size (mm)No significant reduction

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method
  • Bacterial Strains: Clinical isolates of target bacteria are cultured on appropriate agar (B569324) plates to obtain single colonies.

  • Inoculum Preparation: A suspension of the bacterial colonies is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Antibiotic Preparation: Serial twofold dilutions of Cefoperazone, comparator antibiotics, and Cefoperazone/Sulbactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Study: Neutropenic Murine Thigh Infection Model
  • Animal Model: Female ICR or Swiss Webster mice (6-8 weeks old) are used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection: On day 0, mice are anesthetized and injected intramuscularly in the thigh with a standardized inoculum (e.g., 10^6 CFU/thigh) of the target bacterial strain.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours). Cefoperazone, comparator drugs, or vehicle control are administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated animals to that of the untreated control group.

Mechanism of Action and Experimental Workflow

Cefoperazone Mechanism of Action

Cefoperazone, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is crucial for maintaining the structural integrity of the bacterium. The diagram below illustrates the key steps in this mechanism.

Cefoperazone Mechanism of Action Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefoperazone->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Leads to

Caption: Cefoperazone inhibits bacterial cell wall synthesis.

General Workflow for Preclinical Antibiotic Efficacy Validation

The development and validation of a new antibiotic involve a systematic preclinical evaluation process. The following diagram outlines a typical workflow for assessing the efficacy of a compound like Cefoperazone.

Preclinical Antibiotic Efficacy Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment MIC_Determination MIC Determination (Broth/Agar Dilution) Time_Kill_Assay Time-Kill Kinetics MIC_Determination->Time_Kill_Assay PK_PD_Studies Pharmacokinetics/ Pharmacodynamics (PK/PD) Time_Kill_Assay->PK_PD_Studies Animal_Infection_Models Animal Infection Models (e.g., Thigh, Pneumonia) PK_PD_Studies->Animal_Infection_Models Efficacy_Evaluation Efficacy Evaluation (Survival, Bacterial Load) Animal_Infection_Models->Efficacy_Evaluation

Caption: A typical preclinical antibiotic evaluation workflow.

References

A Comparative Guide to Cefoperazone and Other Third-Generation Cephalosporins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Cefoperazone (B1668861) with other prominent third-generation cephalosporins. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data.

Mechanism of Action: A Shared Foundation

Cefoperazone, like all third-generation cephalosporins, is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] The core mechanism involves the binding of the antibiotic's beta-lactam ring to penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][3] This binding action inactivates the PBPs, which are crucial enzymes for the cross-linking of peptidoglycan, a vital component of the cell wall. The disruption of this process leads to a compromised cell wall that cannot withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.[4][5]

While the fundamental mechanism is consistent across third-generation cephalosporins, variations in their chemical structures can influence their affinity for different PBPs and their ability to penetrate the outer membrane of gram-negative bacteria, contributing to differences in their antibacterial spectrum.[4]

cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane (Gram-Negative Bacteria) Periplasmic_Space Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBP Access to PBPs Cell_Wall Cell Wall (Peptidoglycan Synthesis) Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Cephalosporin (B10832234) Cefoperazone & Other 3rd-Gen Cephalosporins Cephalosporin->Outer_Membrane Penetration Cephalosporin->PBP Binding Cell_Lysis Cell Lysis & Bacterial Death Inhibition->Cell_Lysis

Caption: Mechanism of Action of Third-Generation Cephalosporins.

Comparative Antibacterial Spectrum

Third-generation cephalosporins are characterized by their broad spectrum of activity, particularly against gram-negative bacteria, which is an improvement over first and second-generation agents.[1][2] However, there are notable differences in their activity profiles.

Cefoperazone has demonstrated potent activity against Pseudomonas aeruginosa, often exceeding that of other third-generation cephalosporins like ceftriaxone (B1232239).[6] Conversely, agents like cefotaxime (B1668864) and ceftriaxone tend to exhibit greater activity against Enterobacteriaceae.[6] Against gram-positive cocci, the activity of third-generation cephalosporins is generally less than that of earlier generations.[6][7]

The combination of Cefoperazone with a beta-lactamase inhibitor, such as sulbactam, significantly enhances its efficacy against many beta-lactamase-producing bacteria, which are resistant to Cefoperazone alone.[8][9]

Table 1: Comparative In Vitro Activity of Cefoperazone and Other Third-Generation Cephalosporins (MIC90 in μg/mL)

OrganismCefoperazoneCeftriaxoneCefotaximeCeftazidime
Escherichia coli1.00.250.250.5
Klebsiella pneumoniae4.00.50.52.0
Pseudomonas aeruginosa16.064.064.08.0
Staphylococcus aureus (MSSA)4.08.04.016.0
Enterobacter spp.>64.02.01.04.0

Note: Data is compiled from various in vitro studies and may vary based on testing conditions and geographic location of isolates. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacokinetic Properties: A Key Differentiator

The pharmacokinetic profiles of third-generation cephalosporins show significant variation, which influences their dosing regimens and clinical applications. Cefoperazone is unique in its primary route of elimination.

Table 2: Comparative Pharmacokinetic Parameters of Cefoperazone and Other Third-Generation Cephalosporins

ParameterCefoperazoneCeftriaxoneCefotaxime
Half-life (hours) ~2.0[10]~8.0~1.0[11]
Protein Binding (%) 82-9385-9530-50
Primary Route of Elimination Biliary[4]RenalRenal[12]
Penetration into CSF Poor[13]Good[1]Good
Typical Dosing Frequency Every 12 hoursEvery 24 hoursEvery 6-8 hours

Cefoperazone's primary elimination through the biliary tract makes it a suitable option for patients with renal impairment, as dose adjustments are generally not required.[13] In contrast, ceftriaxone and cefotaxime are primarily excreted by the kidneys, necessitating dosage modifications in patients with compromised renal function.[12] The long half-life of ceftriaxone allows for a convenient once-daily dosing regimen.[14]

cluster_workflow Pharmacokinetic Comparison Workflow Drug_Admin Drug Administration (Intravenous/Intramuscular) Absorption Absorption & Distribution Drug_Admin->Absorption Metabolism Metabolism Absorption->Metabolism Elimination Elimination Metabolism->Elimination Cefoperazone_Elim Cefoperazone: Primarily Biliary Elimination->Cefoperazone_Elim Other_Cephs_Elim Other 3rd-Gen Cephs: Primarily Renal Elimination->Other_Cephs_Elim

Caption: Comparative Pharmacokinetic Workflow.

Clinical Efficacy and Safety Profile

Clinical studies have demonstrated the efficacy of Cefoperazone in treating a variety of infections. In a study on nosocomial pneumonia, Cefoperazone monotherapy was found to be as effective as ceftriaxone, with successful treatment rates of 80% and 70%, respectively.[15] Another study on nursing home-acquired pneumonia showed high clinical cure rates for both intramuscular Cefoperazone (90%) and ceftriaxone (94%).[16] In the treatment of acute cholecystitis, Cefoperazone and ceftriaxone showed equal effectiveness.[17]

Common adverse effects associated with Cefoperazone and other third-generation cephalosporins include gastrointestinal disturbances (diarrhea, nausea, vomiting) and hypersensitivity reactions.[10][18] A notable characteristic of Cefoperazone is the presence of an N-methylthiotetrazole (NMTT) side chain, which can interfere with vitamin K metabolism and potentially lead to hypoprothrombinemia and an increased risk of bleeding.[1][18] This necessitates monitoring of coagulation parameters in at-risk patients. Co-administration of Cefoperazone with alcohol can also induce a disulfiram-like reaction.[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each cephalosporin in an appropriate solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial isolates on an appropriate agar (B569324) medium overnight. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the inoculum in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates with the prepared bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Clinical Trial Protocol for Nosocomial Pneumonia

Objective: To compare the efficacy and safety of Cefoperazone versus a comparator third-generation cephalosporin in the treatment of nosocomial pneumonia.

Methodology (Randomized Controlled Trial):

  • Patient Population: Enroll adult patients with a clinical diagnosis of nosocomial pneumonia, confirmed by radiological findings and the presence of purulent sputum.

  • Randomization: Randomly assign patients to receive either intravenous Cefoperazone (e.g., 2g every 12 hours) or the comparator cephalosporin at its standard dosing regimen.

  • Treatment and Assessment: Administer the assigned antibiotic for a predefined duration (e.g., 7-14 days). Conduct daily clinical assessments of temperature, white blood cell count, and respiratory symptoms. Obtain follow-up chest radiographs and microbiological cultures.

  • Endpoints:

    • Primary Endpoint: Clinical cure rate at the end of therapy, defined as the resolution of signs and symptoms of pneumonia.

    • Secondary Endpoints: Bacteriological eradication rate, incidence of adverse events, and all-cause mortality.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to compare the outcomes between the two treatment groups.

cluster_mic_workflow MIC Determination Workflow Prep_Antibiotics Prepare Serial Dilutions of Cephalosporins Inoculation Inoculate Microtiter Plate Prep_Antibiotics->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Determine Lowest Concentration with No Visible Growth Incubation->Read_MIC

References

In Vitro Synergy of Cefoperazone with Aminoglycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the third-generation cephalosporin, Cefoperazone (B1668861), with aminoglycoside antibiotics represents a critical strategy in combating challenging bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii. This guide provides an objective comparison of the in vitro synergistic activity of Cefoperazone with various aminoglycosides, supported by experimental data from published studies. The primary methods for evaluating this synergy, the checkerboard assay and the time-kill curve analysis, are detailed to facilitate the replication and further investigation of these interactions.

Comparative Synergy Data

The synergistic potential of Cefoperazone in combination with different aminoglycosides has been evaluated against key pathogenic bacteria. The following table summarizes the findings from various in vitro studies, primarily using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. Synergy is generally defined by an FIC index of ≤ 0.5, additivity by an FIC index of > 0.5 to 4.0, and antagonism by an FIC index of > 4.0.

AminoglycosideTarget OrganismSynergy Observed (% of Isolates)Additive Effect Observed (% of Isolates)Antagonism ObservedKey Findings & References
Tobramycin (B1681333) Pseudomonas aeruginosa21%-NoneSynergy was observed in 21% of 38 isolates tested.[1]
Pseudomonas aeruginosa69%-NoneSynergy, judged by a lowering of the MIC, was seen in 69% of 507 clinical isolates.[2]
Gentamicin (B1671437) Pseudomonas aeruginosa---Cefoperazone in combination with gentamicin has been studied, though specific FIC indices were not detailed in the reviewed literature.[3]
Amikacin (B45834) Acinetobacter baumannii (Carbapenem-Resistant)13%75%NoneIn a study of 100 isolates, the combination of Cefoperazone-sulbactam with amikacin showed synergy in 13% and an additive effect in 75% of strains.[4]
Pseudomonas aeruginosa--Not specifiedThe combination of Cefoperazone/sulbactam with amikacin is recommended for serious infections, implying synergistic activity.[5][6]
Netilmicin (B1678213) Pseudomonas aeruginosa--NoneStudies have evaluated the combination of ceftazidime (B193861) (another cephalosporin) with netilmicin, showing synergy.[7][8] Data specific to Cefoperazone was not found in the reviewed literature.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Principle: This method involves a two-dimensional dilution of two antimicrobial agents in a microtiter plate. The resulting matrix of concentrations allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of Cefoperazone and the selected aminoglycoside (e.g., amikacin, gentamicin, tobramycin) in an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, perform serial twofold dilutions of Cefoperazone along the x-axis (columns).

    • Similarly, perform serial twofold dilutions of the aminoglycoside along the y-axis (rows).

    • The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.

    • Include control wells for each drug alone, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Principle: This method measures the rate and extent of bacterial killing by one or more antimicrobial agents at specific concentrations over a defined period. A synergistic interaction is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Detailed Methodology:

  • Preparation of Bacterial Culture: Grow an overnight culture of the test organism in a suitable broth medium (e.g., CAMHB) to the early to mid-logarithmic phase of growth.

  • Inoculum Preparation: Dilute the logarithmic phase culture to a standardized starting concentration, typically around 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Experimental Setup: Prepare flasks or tubes containing the following:

    • Growth control (no antibiotic)

    • Cefoperazone alone at a specific concentration (e.g., 0.5x MIC, 1x MIC)

    • Aminoglycoside alone at a specific concentration (e.g., 0.5x MIC, 1x MIC)

    • The combination of Cefoperazone and the aminoglycoside at the same concentrations.

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto a suitable agar (B569324) medium. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each experimental condition to generate the time-kill curves.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis bact_prep Bacterial Inoculum Preparation checkerboard Checkerboard Assay (Serial Dilutions) bact_prep->checkerboard time_kill Time-Kill Curve (Fixed Concentrations) bact_prep->time_kill drug_prep Antimicrobial Stock Solution Preparation drug_prep->checkerboard drug_prep->time_kill incubate Incubate at 37°C (18-24 hours) checkerboard->incubate read_mic Determine MIC checkerboard->read_mic time_kill->incubate plot_curves Plot Time-Kill Curves time_kill->plot_curves calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret plot_curves->interpret FIC_Index_Interpretation fic_index FIC Index Value synergy Synergy (FIC ≤ 0.5) fic_index->synergy Enhanced Effect additive Additive / Indifference (0.5 < FIC ≤ 4.0) fic_index->additive No Interaction antagonism Antagonism (FIC > 4.0) fic_index->antagonism Reduced Effect

References

Navigating the Maze of Resistance: A Comparative Guide to Cefoperazone and Other β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of the third-generation cephalosporin, Cefoperazone (B1668861), with other β-lactam antibiotics, supported by experimental data and detailed methodologies to elucidate its cross-resistance profile.

Cefoperazone, often in combination with the β-lactamase inhibitor sulbactam (B1307), remains a significant tool in treating bacterial infections. However, the ever-evolving landscape of bacterial resistance necessitates a clear understanding of its effectiveness in the context of other β-lactams. Cross-resistance, where resistance to one antibiotic confers resistance to another, is a critical factor in clinical decision-making and the development of new therapeutic strategies.

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC) Data

The in vitro activity of Cefoperazone, alone and in combination with sulbactam, against various Gram-negative bacilli, including carbapenem-resistant strains, is summarized below. These tables offer a quantitative comparison with other relevant β-lactam antibiotics, providing insights into potential cross-resistance patterns.

Table 1: Comparative MICs of Cefoperazone and Cefoperazone/Sulbactam against Carbapenem-Resistant Acinetobacter baumannii and Pseudomonas aeruginosa

Bacterial SpeciesResistance ProfileCefoperazone MIC (µg/mL)Cefoperazone/Sulbactam (1:1) MIC (µg/mL)Cefoperazone/Sulbactam (2:1) MIC (µg/mL)
Acinetobacter baumannii Carbapenem-ResistantRange: 64->256MIC50: 256MIC90: >256Range: 2-64MIC50: 16MIC90: 32Range: 4-128MIC50: 32MIC90: 64
Pseudomonas aeruginosa Carbapenem-ResistantRange: 2->256MIC50: 128MIC90: >256Range: 4->256MIC50: 128MIC90: >256Range: 4->256MIC50: 128MIC90: >256

Data extracted from a study on carbapenem-resistant A. baumannii and P. aeruginosa.[1] For carbapenem-resistant A. baumannii, the addition of sulbactam significantly reduces the MIC of Cefoperazone, indicating its effectiveness against β-lactamase-producing strains.[2] However, for carbapenem-resistant P. aeruginosa, the combination shows limited improvement, suggesting different primary resistance mechanisms.[2]

Table 2: Comparative Activity of Cefoperazone and Other Cephalosporins against Enterobacteriaceae

OrganismCefoperazoneCefamandoleCefotaximeCephalothin (B1668815)Moxalactam
Escherichia coli More activeLess activeMost activeLess activeActive
Klebsiella spp. More activeLess activeMost activeLess activeActive
Enterobacter spp. Significantly more activeLess activeMost activeLess activeActive
Pseudomonas aeruginosa MIC50: 4 µg/mL ----

Comparison of the activity of cefoperazone, cefamandole, cefotaxime, cephalothin and moxalactam against Enterobacteriaceae showed cefoperazone to be twofold (Escherichia coli, Klebsiella) to eightfold (Enterobacter) more active than cefamandole.[3] Cefotaxime generally exhibited the lowest MIC values.[3] Notably, Cefoperazone demonstrated significant activity against Pseudomonas aeruginosa.[3]

Mechanisms of Resistance and Cross-Resistance

The primary mechanisms driving resistance to Cefoperazone and other β-lactams involve the production of β-lactamase enzymes, alterations in penicillin-binding proteins (PBPs), and changes in outer membrane permeability through porin loss or the overexpression of efflux pumps.[4][5][6]

  • β-Lactamase Production: This is a major resistance mechanism.[7] Bacteria produce enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[8] Cefoperazone is susceptible to hydrolysis by some β-lactamases, such as TEM-type enzymes.[3] The addition of a β-lactamase inhibitor like sulbactam can overcome this resistance.[9]

  • AmpC β-Lactamases: These are chromosomally or plasmid-encoded enzymes that can confer resistance to a broad range of β-lactams, including third-generation cephalosporins.[7][10] Overexpression of AmpC, often in combination with other resistance mechanisms, can lead to high-level resistance.[6]

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell.[6] Overexpression of efflux pumps, such as MexAB-OprM in P. aeruginosa, can contribute to resistance against multiple classes of antibiotics, including β-lactams.[6][11]

  • Porin Loss: Reduced expression of outer membrane porins restricts the entry of β-lactam antibiotics into the bacterial cell, thereby reducing their access to the target PBPs.[4]

Cross-resistance between Cefoperazone and other β-lactams is often dictated by the specific resistance mechanisms present in the bacteria. For instance, bacteria producing broad-spectrum β-lactamases will likely exhibit cross-resistance to multiple cephalosporins and penicillins.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in β-lactam resistance and a typical experimental workflow for determining cross-resistance.

Beta_Lactam_Resistance_Pathway cluster_membrane Bacterial Cell Envelope cluster_regulation Regulatory Pathway (e.g., AmpC induction) BetaLactam β-Lactam Antibiotic Porin Porin Channel BetaLactam->Porin Entry EffluxPump Efflux Pump BetaLactam->EffluxPump Efflux BetaLactamase β-Lactamase BetaLactam->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Porin->PBP Target Binding Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis_Inhibition Inhibits Murein_Fragments Murein Fragments PBP->Murein_Fragments Generates upon inhibition EffluxPump->BetaLactam Inactive_Antibiotic Inactive Antibiotic BetaLactamase->Inactive_Antibiotic Inactivation AmpG AmpG Murein_Fragments->AmpG AmpR AmpR (Transcriptional Regulator) AmpG->AmpR AmpC_Gene ampC gene AmpR->AmpC_Gene Activates Transcription AmpC_BetaLactamase AmpC β-Lactamase AmpC_Gene->AmpC_BetaLactamase Expression

Caption: Signaling pathway of β-lactam resistance.

Experimental_Workflow start Start isolate_bacteria Isolate and Culture Bacterial Strain start->isolate_bacteria prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) isolate_bacteria->prepare_inoculum inoculate_plates Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate_plates prepare_plates Prepare 96-well Plates with Serial Dilutions of Antibiotics prepare_plates->inoculate_plates incubate Incubate Plates (35°C for 16-20h) inoculate_plates->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze_data Analyze and Compare MIC Values read_mic->analyze_data end End analyze_data->end

Caption: Experimental workflow for MIC determination.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of Cefoperazone and other β-lactam antibiotics.

1. Preparation of Materials:

  • Antibiotics: Prepare stock solutions of Cefoperazone and comparator β-lactams in the appropriate solvent.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Use pure, overnight cultures of the test organisms.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

3. Plate Preparation and Inoculation:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the 2x concentrated antibiotic stock solution to the first column of wells.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • The final plate should contain a range of antibiotic concentrations. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.[13]

4. Incubation and Reading:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14] This can be determined visually or using a microplate reader.

Conclusion

The cross-resistance profile of Cefoperazone with other β-lactams is complex and dependent on the specific bacterial species and the underlying resistance mechanisms. While the addition of sulbactam can significantly enhance its activity against many β-lactamase-producing organisms, particularly Acinetobacter baumannii, its efficacy against strains with other resistance mechanisms, such as in Pseudomonas aeruginosa, may be limited.[2]

For researchers and drug development professionals, a thorough understanding of these cross-resistance patterns is crucial for the rational design of new antimicrobial agents and the development of effective combination therapies. The experimental protocols and data presented in this guide provide a framework for the continued evaluation of Cefoperazone and other β-lactams in the face of evolving bacterial resistance. Continuous surveillance and mechanistic studies are essential to stay ahead in the ongoing battle against antibiotic resistance.

References

Head-to-head comparison of Cefoperazone and Cefepime

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of cephalosporin (B10832234) antibiotics, Cefoperazone, a third-generation agent, and Cefepime (B1668827), a fourth-generation agent, are both pivotal in managing a spectrum of bacterial infections. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to inform research, clinical trial design, and drug development.

Mechanism of Action: A Shared Pathway

Both Cefoperazone and Cefepime are beta-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final step of peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, cell lysis.

Mechanism of Action of Beta-Lactam Antibiotics cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to BetaLactam Cefoperazone / Cefepime (Beta-Lactam Antibiotic) Inhibition Inhibition BetaLactam->Inhibition Inhibition->PBP

Caption: Mechanism of action for Cefoperazone and Cefepime.

In Vitro Antibacterial Spectrum: A Comparative Analysis

The in vitro activity of Cefoperazone and Cefepime reveals distinct differences in their spectrum, particularly against Gram-negative bacteria. Cefepime, as a fourth-generation cephalosporin, generally exhibits a broader spectrum of activity, especially against Enterobacteriaceae and Pseudomonas aeruginosa.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)

OrganismCefoperazoneCefepime
Gram-Positive
Staphylococcus aureus (MSSA)1.6 - 12.54
Streptococcus pneumoniae≤0.06 - 0.5≤0.06 - 1
Enterococcus faecalis>64>64
Gram-Negative
Escherichia coli0.25 - >128≤0.03 - 8
Klebsiella pneumoniae0.5 - >128≤0.03 - 8
Enterobacter cloacae1 - >128≤0.03 - 8
Pseudomonas aeruginosa8 - >1284 - 32
Acinetobacter baumannii16 - >1288 - 64

Note: MIC90 values are compiled from various sources and can vary based on geographic location and testing methodology.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic profiles of Cefoperazone and Cefepime influence their dosing regimens and clinical applications.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterCefoperazoneCefepime
Administration IV, IMIV, IM
Half-life ~2 hours~2 hours
Protein Binding 82-93%~20%
Metabolism Minimally metabolizedMinimally metabolized
Excretion Primarily biliaryPrimarily renal
Volume of Distribution 0.14 - 0.21 L/kg0.25 - 0.33 L/kg

Clinical Efficacy and Safety: Head-to-Head Trials

Clinical trials have directly compared the efficacy and safety of Cefoperazone, often in combination with a beta-lactamase inhibitor like sulbactam, against Cefepime, particularly in the treatment of serious infections such as hospital-acquired pneumonia (HAP) and healthcare-associated pneumonia (HCAP).

A randomized, multicenter, open-label, noninferiority trial evaluated the efficacy and safety of cefoperazone-sulbactam versus cefepime in treating patients with HAP/HCAP.[1][2]

Table 3: Clinical Outcomes in HAP/HCAP Trial (Intent-to-Treat Analysis)

OutcomeCefoperazone-Sulbactam (n=71)Cefepime (n=83)Risk Difference (95% CI)
Clinical Success at Early Post-therapy Visit 87.3%84.3%3.0% (-9.0% to 15.0%)
Clinical Cure at Test-of-Cure Visit 73.1%56.8%16.3% (0.0% to 33.0%)

The results of this trial indicated that cefoperazone-sulbactam was noninferior to cefepime in the treatment of HAP/HCAP.[3]

Safety Profile:

Both Cefoperazone and Cefepime are generally well-tolerated. Common adverse events for both drugs include diarrhea, rash, and nausea.[4] Cefoperazone has been associated with a risk of hypoprothrombinemia and a disulfiram-like reaction with alcohol. Cefepime has been linked to neurotoxicity, particularly in patients with renal impairment. In the aforementioned HAP/HCAP trial, the percentage of adverse events was comparable between the two groups.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity data presented is typically generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Microdilution Method (CLSI M07): This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

    • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a pure culture.

    • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

    • Incubation: The plate is incubated at 35°C for 16-20 hours.

    • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Workflow for a Comparative Clinical Trial Start Patient Screening (e.g., HAP/HCAP diagnosis) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Inclusion->Start No Randomization Randomization Inclusion->Randomization Yes ArmA Treatment Arm A: Cefoperazone-Sulbactam Randomization->ArmA ArmB Treatment Arm B: Cefepime Randomization->ArmB Treatment Administer Treatment (e.g., 10-14 days) ArmA->Treatment ArmB->Treatment FollowUp Follow-up Assessments (Early Post-therapy & Test-of-Cure) Treatment->FollowUp Data Data Collection: - Clinical Success - Microbiological Eradication - Adverse Events FollowUp->Data Analysis Statistical Analysis (Noninferiority Margin) Data->Analysis

Caption: A typical workflow for a clinical trial comparing two antibiotics.

Logical Relationships in Treatment Selection

The choice between Cefoperazone and Cefepime in a clinical setting is multifactorial, involving consideration of the suspected pathogen, local resistance patterns, patient-specific factors, and the drug's pharmacokinetic profile.

Logical Flow for Antibiotic Selection Infection Suspected Bacterial Infection GramStain Gram Stain & Culture Infection->GramStain GramNeg Gram-Negative Rods Identified GramStain->GramNeg Empiric Empiric Therapy GramNeg->Empiric Pseudomonas High risk for Pseudomonas aeruginosa? Empiric->Pseudomonas Cefepime Consider Cefepime Pseudomonas->Cefepime Yes Cefoperazone Consider Cefoperazone/Sulbactam Pseudomonas->Cefoperazone No Renal Renal Impairment? Cefepime->Renal Biliary Biliary Excretion Preferred? Cefoperazone->Biliary DoseAdjust Dose Adjustment Required Renal->DoseAdjust Yes Biliary->Cefoperazone Yes

Caption: A simplified decision-making flowchart for antibiotic selection.

Conclusion

Both Cefoperazone and Cefepime are potent cephalosporins with distinct clinical profiles. Cefepime generally offers a broader spectrum of in vitro activity against key Gram-negative pathogens. However, clinical trial evidence, particularly for Cefoperazone in combination with sulbactam, demonstrates noninferiority to Cefepime in specific indications like HAP/HCAP. The choice between these agents should be guided by local antimicrobial susceptibility data, the specific clinical context, and patient-specific factors such as renal function and the need for biliary excretion. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat bacterial infections.

References

Cefoperazone: A Comparative Analysis of Clinical Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of comparative studies involving Cefoperazone, a third-generation cephalosporin (B10832234) antibiotic. It is designed to offer an objective comparison of its performance against other antimicrobial agents, supported by experimental data from various clinical trials and meta-analyses. The information is intended to aid researchers, scientists, and drug development professionals in their understanding of Cefoperazone's therapeutic profile.

Executive Summary

Cefoperazone, particularly in its combination formulation with the β-lactamase inhibitor sulbactam, demonstrates robust clinical efficacy and a favorable safety profile across a spectrum of bacterial infections. Comparative studies, including several meta-analyses, indicate that cefoperazone-sulbactam is a potent therapeutic option, often comparable and at times superior to other broad-spectrum antibiotics such as piperacillin-tazobactam (B1260346) and other cephalosporins. It has shown significant success in treating severe community-acquired pneumonia, hospital-acquired pneumonia, intra-abdominal infections, and febrile neutropenia.

Comparative Efficacy of Cefoperazone-Sulbactam

The clinical efficacy of cefoperazone-sulbactam has been rigorously evaluated against various comparators in the treatment of different infectious diseases.

Pneumonia (Severe Community-Acquired and Hospital-Acquired)

In the management of severe community-acquired pneumonia (SCAP), cefoperazone-sulbactam has demonstrated clinical cure rates comparable to piperacillin-tazobactam. One retrospective study involving 815 SCAP patients reported a clinical cure rate of 84.2% for cefoperazone-sulbactam versus 80.3% for piperacillin-tazobactam.[1] After adjusting for disease severity, cefoperazone-sulbactam showed a tendency towards superior outcomes.[1][2]

For hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), the clinical efficacy of cefoperazone-sulbactam was found to be similar to that of piperacillin-tazobactam. A retrospective study of 410 patients showed clinical cure rates of 80.9% for cefoperazone-sulbactam and 80.1% for piperacillin-tazobactam.[3]

IndicationCefoperazone-SulbactamPiperacillin-TazobactamReference
Severe Community-Acquired Pneumonia (SCAP)
Clinical Cure Rate84.2%80.3%[1]
Clinical Effectiveness85.4%83.3%[1]
Overall Mortality Rate16.0%17.8%[1][2]
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)
Clinical Cure Rate80.9%80.1%[3]
All-Cause Mortality Rate23.9%20.9%[4]
Intra-Abdominal Infections

A meta-analysis of twelve studies with 1,674 patients suffering from intra-abdominal infections revealed that cefoperazone-sulbactam had a significantly higher clinical efficacy rate (87.7%) compared to comparator antibiotics (81.7%).[5] Furthermore, the microbiological eradication rate was also higher with cefoperazone-sulbactam.[5]

OutcomeCefoperazone-SulbactamComparator AntibioticsReference
Clinical Efficacy Rate87.7%81.7%[5]
Clinical Cure Rate (OR)1.54-[5]
Microbiological Eradication Rate (OR)2.54-[5]
Mortality RateNo significant difference-[5]
Comparison with Other Cephalosporins

A systematic review and meta-analysis of seven randomized controlled trials (RCTs) involving 1017 patients demonstrated the superior efficacy of cefoperazone-sulbactam over other cephalosporins in treating various infections.[6][7] The treatment success rate and microbial clearance rate were both significantly higher in the cefoperazone-sulbactam group.[6][7]

OutcomeCefoperazone-SulbactamOther CephalosporinsReference
Treatment Success Rate (RR)1.08-[6][7]
Microbial Clearance Rate (RR)1.22-[6][7]
Adverse ReactionsSimilar incidence-[6][7]

Experimental Protocols

The methodologies of the cited studies form the basis of the presented data. Below are generalized experimental protocols derived from the reviewed literature.

Study Design for Comparative Clinical Trials

A common study design is a multicenter, retrospective or prospective, randomized, controlled trial.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis Patient_Population Patients with Diagnosed Infection (e.g., Pneumonia, IAI) Inclusion_Criteria Inclusion Criteria Met Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Applied Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Cefoperazone_Arm Cefoperazone Group Randomization->Cefoperazone_Arm Comparator_Arm Comparator Group (e.g., Piperacillin-Tazobactam) Randomization->Comparator_Arm Primary_Outcome Primary Outcome Assessed (e.g., Clinical Cure) Cefoperazone_Arm->Primary_Outcome Comparator_Arm->Primary_Outcome Secondary_Outcomes Secondary Outcomes Assessed (e.g., Mortality, Microbiological Eradication) Primary_Outcome->Secondary_Outcomes Safety_Profile Adverse Events Monitored Secondary_Outcomes->Safety_Profile Statistical_Analysis Statistical Analysis Safety_Profile->Statistical_Analysis G cluster_comparators Comparator Antibiotics cluster_outcomes Comparative Outcomes Cefoperazone_Sulbactam Cefoperazone-Sulbactam Comparable_Efficacy Comparable Efficacy Cefoperazone_Sulbactam->Comparable_Efficacy vs. Piperacillin-Tazobactam (Pneumonia) Superior_Efficacy Superior Efficacy Cefoperazone_Sulbactam->Superior_Efficacy vs. Other Cephalosporins (Various Infections) Cefoperazone_Sulbactam->Superior_Efficacy vs. Comparator Antibiotics (Intra-abdominal Infections) Non_Inferior_Efficacy Non-Inferior Efficacy Cefoperazone_Sulbactam->Non_Inferior_Efficacy vs. Cefepime (HAP/HCAP) Piperacillin_Tazobactam Piperacillin-Tazobactam Piperacillin_Tazobactam->Comparable_Efficacy Other_Cephalosporins Other Cephalosporins Other_Cephalosporins->Superior_Efficacy Cefepime Cefepime Cefepime->Non_Inferior_Efficacy

References

Cefoperazone/Sulbactam: A Comparative Guide to Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the cefoperazone (B1668861)/sulbactam (B1307) combination with other widely used beta-lactam/beta-lactamase inhibitor combinations, including piperacillin (B28561)/tazobactam (B1681243), amoxicillin/clavulanate, and ampicillin/sulbactam. The information presented is intended to support research, scientific evaluation, and drug development efforts by offering a comprehensive overview of their relative performance based on available experimental data.

Executive Summary

Cefoperazone/sulbactam is a potent beta-lactam/beta-lactamase inhibitor combination with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant organisms (MDROs).[1] Sulbactam's inherent activity against certain bacteria, such as Acinetobacter baumannii, provides a distinct advantage.[2] Clinical and in-vitro studies demonstrate its efficacy in various infections, often comparable or superior to other combinations. However, like all antimicrobial agents, its effectiveness is dependent on local resistance patterns and the specific pathogen. This guide will delve into the comparative efficacy, in-vitro activity, pharmacokinetic and pharmacodynamic profiles, and safety of these critical antibiotic combinations.

Comparative Clinical Efficacy

Clinical trials have evaluated the efficacy of cefoperazone/sulbactam in various infections, frequently comparing it with piperacillin/tazobactam.

Table 1: Comparative Clinical Efficacy Rates

Infection TypeCefoperazone/Sulbactam Clinical Success RateComparator Clinical Success RateComparator AgentKey Findings
Intra-abdominal Infections91.9%81.8%Ceftazidime-Amikacin-MetronidazoleCefoperazone/sulbactam was demonstrated to be superior.[3]
Intra-abdominal Infections (Meta-Analysis)87.7%81.7%Various alternative antibioticsCefoperazone/sulbactam was associated with a higher clinical efficacy rate.[4]
Lower Respiratory Tract Infections (Pediatric)93.6%89.8%Amoxicillin-Clavulanic AcidBoth treatments were comparable in response rate.[5]
Febrile Neutropenia (Systemic Review)Not specified as a percentage, but comparable efficacyNot specified as a percentageOther antibioticsCefoperazone-sulbactam is an effective and safe option.[6]

A retrospective cohort study found that for multidrug-resistant Acinetobacter baumannii infections in critically ill patients, isolates in China were more susceptible to cefoperazone/sulbactam than to ampicillin/sulbactam (resistance rates of 48.8% vs. 59.1%).[7]

Comparative In-Vitro Activity

The in-vitro activity of these combinations varies against different pathogens, particularly against resistant strains.

Table 2: Comparative In-Vitro Susceptibility of Gram-Negative Bacilli

Beta-Lactam/Beta-Lactamase Inhibitor CombinationSensitivity against EnterobacteriaceaeSensitivity against Non-fermenters
Cefoperazone/Sulbactam84.89%Not specified
Piperacillin/Tazobactam53.95%Not specified
Amoxicillin/Clavulanic Acid4.71%Not specified
Ampicillin/Sulbactam4.71%Not specified

Data from a comparative evaluation of six β-lactam/β-lactamase inhibitor combinations.[8]

Table 3: Comparative MIC90 (μg/mL) Values against Specific Pathogens

OrganismCefoperazone/SulbactamPiperacillin/Tazobactam
ESBL-negative Enterobacteriaceae2/116/4
ESBL-producing Enterobacteriaceae128/64128/4
P. aeruginosa>12864/128
Carbapenem-resistant A. baumannii128/64>256/128

Data from a study evaluating dosages by Monte Carlo simulation.[9] Note: MIC90 values are presented for the beta-lactam/inhibitor components.

For carbapenem-resistant P. aeruginosa, the addition of sulbactam to cefoperazone did not significantly reduce the MIC values, whereas for carbapenem-resistant A. baumannii, the MIC values were notably reduced with the combination.[10]

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic profiles of these combinations are crucial for optimizing dosing regimens and ensuring therapeutic success.

Table 4: Comparative Pharmacokinetic Parameters

ParameterCefoperazoneSulbactamPiperacillinTazobactamAmoxicillinClavulanateAmpicillin
Half-life (t½) (hours) 1.8[4]1.0[4]1.14[7]0.92[7]1.3[11]1.0[11]1.09[12]
Protein Binding Not specifiedNot specifiedNot specifiedNot specified~18%[13]~25%[13]Not specified
Elimination Primarily biliaryPrimarily renalPrimarily renalPrimarily renalPrimarily renalPrimarily renalPrimarily renal

The pharmacokinetic parameters of cefoperazone and sulbactam are not significantly altered when administered in combination.[4] For piperacillin and tazobactam, co-administration leads to higher plasma concentrations and a longer half-life for tazobactam compared to when it is administered alone.[7]

Safety and Tolerability

The safety profiles of these combinations are generally similar to other beta-lactam antibiotics.

Table 5: Common Adverse Effects

Adverse EffectCefoperazone/SulbactamPiperacillin/TazobactamAmoxicillin/ClavulanateAmpicillin/Sulbactam
Diarrhea Most frequent[14]Common[15]9% (immediate-release), 14.5% (extended-release)[16]3%[17]
Rash Common[14]Common[15]3%[16]<2%[17]
Nausea Reported[14]Common[15]3%[16]<1%[17]
Vomiting Reported[14]Common[15]1%[16]<1%[17]
Thrombocytopenia Reported[14]ReportedRareRare
Hypoprothrombinemia Reported[14]Not commonly reportedNot commonly reportedNot commonly reported

A retrospective cohort study suggested that cefoperazone/sulbactam may be associated with a higher risk of prothrombin time prolongation and coagulation disorders compared to cefoperazone-tazobactam and ceftazidime.[18]

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method determines the in-vitro susceptibility of bacteria to various antimicrobial compounds.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test organism, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth.[19][20]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The entire surface of a Mueller-Hinton agar (B569324) plate is then evenly streaked with the swab in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[20][21]

  • Disk Application: Antimicrobial-impregnated paper disks are aseptically applied to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Disks should be placed at least 24 mm apart.[20][21]

  • Incubation: The plates are inverted and incubated at a specified temperature (typically 35°C ± 2°C) for 16-24 hours.[20][21]

  • Result Interpretation: The diameters of the zones of inhibition around each disk are measured to the nearest millimeter. These measurements are then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to each antimicrobial agent.[19]

Broth Microdilution Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plates are incubated at a specified temperature for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that appears clear. For beta-lactamase inhibitor combinations, a fixed concentration of the inhibitor (e.g., 4 µg/mL of tazobactam) may be used with varying concentrations of the beta-lactam.[22]

Visualizations

Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase_Enzyme Beta-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase_Enzyme Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Inactivated_Antibiotic Inactivated Antibiotic Beta_Lactamase_Enzyme->Inactivated_Antibiotic Beta_Lactam_Inhibitor Beta-Lactamase Inhibitor (e.g., Sulbactam) Beta_Lactam_Inhibitor->Beta_Lactamase_Enzyme Irreversibly Binds & Inactivates

Caption: Mechanism of Beta-Lactamase Inhibition.

Experimental_Workflow Start Start: Isolate pathogenic bacterium Prepare_Inoculum Prepare standardized inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply antibiotic disks Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-24 hours Apply_Disks->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (using CLSI standards) Measure_Zones->Interpret_Results End End: Report results Interpret_Results->End

Caption: Kirby-Bauer Susceptibility Testing Workflow.

References

The Correlation Between In Vitro Cefoperazone Susceptibility and In Vivo Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro susceptibility data for Cefoperazone with its observed in vivo clinical and bacteriological outcomes. The information herein is intended to assist researchers, scientists, and drug development professionals in understanding the predictive value of in vitro testing for the clinical efficacy of this third-generation cephalosporin.

Data Presentation: Correlating MICs with Clinical Success

The following tables summarize quantitative data from various studies, correlating the in vitro Minimum Inhibitory Concentration (MIC) of Cefoperazone with in vivo outcomes such as clinical cure rates and bacteriological eradication. While much of the recent literature focuses on the combination of Cefoperazone with sulbactam, this guide emphasizes data on Cefoperazone as a single agent where available.

Table 1: In Vitro Susceptibility of Escherichia coli to Cefoperazone and Corresponding In Vivo Outcomes in Bacteremia

Cefoperazone MIC (mg/L)Susceptibility CategoryNumber of IsolatesIn Vivo Clinical Outcome (Cefoperazone/Sulbactam treatment)
≤ 16Susceptible160 (64.8%)Favorable outcome reported.[1][2]
32Intermediate8 (3.2%)Data not specified.
≥ 64Resistant79 (32.0%)High risk of mortality noted with Cefoperazone/Sulbactam MICs ≥ 64 mg/L.[1]

Table 2: In Vitro Susceptibility of Various Clinical Isolates to Cefoperazone

Bacterial SpeciesNumber of IsolatesCefoperazone MIC50 (mg/L)Cefoperazone MIC90 (mg/L)
Escherichia coli (ESBL-producing)58>64>64
Klebsiella pneumoniae (ESBL-producing)5864>64
Carbapenem-resistant Enterobacteriaceae57>64>64
Carbapenem-resistant Pseudomonas aeruginosa49>64>64
Carbapenem-resistant Acinetobacter baumannii122>64>64

Data from a study assessing various Cefoperazone-sulbactam combinations.[3]

Table 3: In Vivo Efficacy of Cefoperazone Monotherapy in Serious Bacterial Infections

Infection TypeNumber of PatientsClinical Cure RateMicrobiological Eradication Rate
Various severe infections2295%100%

Based on an initial Indian experience with Cefoperazone monotherapy.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Cefoperazone against bacterial isolates, based on established protocols.

Objective: To determine the lowest concentration of Cefoperazone that inhibits the visible growth of a bacterium in vitro.

Materials:

  • Cefoperazone antibiotic powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Cefoperazone Stock Solution: Aseptically prepare a stock solution of Cefoperazone in a suitable solvent and dilute it in CAMHB to twice the highest concentration to be tested.

  • Serial Dilutions: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x Cefoperazone stock solution to the first column of wells. Perform serial twofold dilutions by transferring 100 µL from each well to the subsequent well in the same row, discarding the final 100 µL from the last well. This creates a gradient of Cefoperazone concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefoperazone at which there is no visible growth of the bacteria. This can be determined by visual inspection or with the aid of a microplate reader.

In Vivo Efficacy Testing: Murine Peritonitis Model

This protocol describes a common animal model used to evaluate the in vivo efficacy of antibiotics like Cefoperazone.

Objective: To assess the therapeutic efficacy of Cefoperazone in treating a systemic bacterial infection in a mouse model.

Materials:

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Virulent bacterial strain with a known Cefoperazone MIC

  • Cefoperazone for injection

  • Sterile saline or appropriate vehicle

  • Syringes and needles for injection

  • Animal housing and monitoring equipment

Procedure:

  • Infection Induction: Infect mice intraperitoneally with a standardized inoculum of the bacterial strain. The inoculum size should be predetermined to cause a lethal or sublethal infection within a specific timeframe.

  • Treatment Initiation: At a specified time post-infection (e.g., 1-2 hours), administer Cefoperazone to the treatment group of mice. The dosage, route of administration (e.g., subcutaneous or intravenous), and frequency of administration should be based on pharmacokinetic and pharmacodynamic studies.

  • Control Group: A control group of infected mice should receive a placebo (vehicle) instead of the antibiotic.

  • Monitoring: Monitor the mice for signs of illness, such as lethargy, ruffled fur, and hunched posture, and record survival over a defined period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At selected time points, a subset of mice from each group can be euthanized to determine the bacterial load in various organs (e.g., spleen, liver, peritoneal fluid) through quantitative culture.

  • Data Analysis: The primary endpoint is typically the survival rate. Statistical analysis (e.g., Kaplan-Meier survival analysis) is used to compare the survival curves of the treated and control groups. A significant increase in survival in the Cefoperazone-treated group indicates in vivo efficacy.

Mandatory Visualizations

In_Vitro_In_Vivo_Correlation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation cluster_clinical Clinical Application ClinicalIsolate Bacterial Isolate from Patient MIC_Test Broth Microdilution MIC Testing ClinicalIsolate->MIC_Test Susceptibility Testing AnimalModel Animal Infection Model (e.g., Murine Peritonitis) ClinicalIsolate->AnimalModel Infect with Characterized Strain MIC_Value Determine MIC Value (e.g., ≤16, 32, ≥64 mg/L) MIC_Test->MIC_Value PatientTreatment Patient Treatment with Cefoperazone MIC_Value->PatientTreatment Guides Dosing & Treatment Choice ClinicalOutcome Observe Clinical Outcome (Cure, Failure) MIC_Value->ClinicalOutcome Correlates with Success/Failure CefoperazoneTreatment Cefoperazone Monotherapy AnimalModel->CefoperazoneTreatment Administer Treatment Outcome Measure Outcome (Survival, Bacterial Load) CefoperazoneTreatment->Outcome Outcome->ClinicalOutcome Predicts Efficacy PatientTreatment->ClinicalOutcome

Caption: Workflow for correlating in vitro susceptibility with in vivo outcomes.

Signaling_Pathway_Placeholder cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to Cefoperazone Cefoperazone Cefoperazone->PBP Binds to

Caption: Mechanism of action of Cefoperazone.

References

Safety Operating Guide

Proper Disposal of Cefoperazone (Cefobis): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Cefoperazone, a third-generation cephalosporin (B10832234) antibiotic, is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to prevent environmental contamination and mitigate the development of antimicrobial resistance. This guide provides a comprehensive, step-by-step approach to the disposal of Cefoperazone, in line with established best practices for pharmaceutical waste management.

Hazardous Waste Classification

Cefoperazone is not explicitly listed as a "P" or "U" hazardous waste by the Environmental Protection Agency (EPA).[1][2][3] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the following characteristics:

  • Ignitability: Cefoperazone is not considered an ignitable waste.[4]

  • Corrosivity: It does not meet the criteria for corrosive waste.[4]

  • Reactivity: Cefoperazone is not classified as a reactive waste.[4]

  • Toxicity: Whether it would be considered toxic would be determined by the Toxicity Characteristic Leaching Procedure (TCLP).

In the absence of evidence that it exhibits these characteristics, Cefoperazone waste is typically managed as non-hazardous pharmaceutical waste. However, it is crucial to consult your institution's specific waste management policies and local regulations, as these may be more stringent than federal guidelines.

Step-by-Step Disposal Procedures

The following procedures provide a clear framework for the safe handling and disposal of Cefoperazone waste in a laboratory setting.

1. Segregation of Waste:

Proper segregation is the first and most critical step in waste management.

  • Do not mix Cefoperazone waste with general laboratory trash, biohazardous waste, or other chemical waste streams.

  • Keep Cefoperazone solutions and contaminated materials separate from other pharmaceutical waste unless explicitly permitted by your institution's waste management plan.

2. Containerization:

Use appropriate, clearly labeled containers for Cefoperazone waste.

  • Solid Waste: Collect unused or expired Cefoperazone powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials in a designated, leak-proof container.

  • Liquid Waste: Aqueous solutions of Cefoperazone should be collected in a separate, sealed, and leak-proof container. Do not pour Cefoperazone solutions down the drain.

  • Sharps: Any sharps contaminated with Cefoperazone, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container.

3. Labeling:

All waste containers must be clearly and accurately labeled.

  • The label should include:

    • "Pharmaceutical Waste for Incineration"

    • "Cefoperazone"

    • The concentration (if applicable)

    • The date of accumulation

    • The name of the generating laboratory or researcher

4. Storage:

Store Cefoperazone waste in a secure, designated area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Ensure that incompatible chemicals are not stored in close proximity. Cefoperazone is known to be incompatible with aminoglycosides and ambroxol (B1667023) hydrochloride.[5][6]

5. Final Disposal:

The recommended method for the final disposal of Cefoperazone and other pharmaceutical waste is incineration by a licensed hazardous waste contractor.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your Cefoperazone waste.

  • Do not attempt to treat or neutralize Cefoperazone waste in the laboratory unless you have a specific, approved protocol from your EHS department. While some research explores the degradation of cephalosporins, these methods are not standard laboratory disposal procedures.[7]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling Cefoperazone and its waste.

  • Avoid creating aerosols of Cefoperazone powder.

  • In case of a spill, follow your laboratory's established spill cleanup procedure for chemical spills.

Experimental Protocols

While specific experimental protocols for the large-scale inactivation of Cefoperazone in a laboratory setting are not standard practice for disposal, some studies have investigated the degradation of cephalosporins. For informational purposes, one study on the degradation of a similar cephalosporin, Cephalosporin C, in fermentation residues explored the following methods:

Treatment MethodDosage/ConditionsRemoval Efficiency
Ionizing Radiation100 kGy85.5%
Ozonation5.2 g O₃/L79.9%
Thermal Treatment90 °C for 4 hours87.3%

This data is provided for informational purposes only and does not constitute a recommended laboratory disposal protocol.

Cefoperazone Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Cefoperazone waste in a laboratory setting.

G cluster_0 Step 1: Generation & Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Cefoperazone Waste\n(Solid, Liquid, Sharps) Cefoperazone Waste (Solid, Liquid, Sharps) Segregate at Point of Generation Segregate at Point of Generation Cefoperazone Waste\n(Solid, Liquid, Sharps)->Segregate at Point of Generation Solid Waste Container\n(Labeled) Solid Waste Container (Labeled) Segregate at Point of Generation->Solid Waste Container\n(Labeled) Liquid Waste Container\n(Labeled) Liquid Waste Container (Labeled) Segregate at Point of Generation->Liquid Waste Container\n(Labeled) Sharps Container\n(Labeled) Sharps Container (Labeled) Segregate at Point of Generation->Sharps Container\n(Labeled) Secure Designated Storage Area Secure Designated Storage Area Solid Waste Container\n(Labeled)->Secure Designated Storage Area Liquid Waste Container\n(Labeled)->Secure Designated Storage Area Sharps Container\n(Labeled)->Secure Designated Storage Area Arrange Pickup with EHS Arrange Pickup with EHS Secure Designated Storage Area->Arrange Pickup with EHS Transport by Licensed Contractor Transport by Licensed Contractor Arrange Pickup with EHS->Transport by Licensed Contractor Incineration Incineration Transport by Licensed Contractor->Incineration

Cefoperazone Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefobis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cefobis (cefoperazone), a cephalosporin (B10832234) antibiotic. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and responsible research setting.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to Personal Protective Equipment (PPE) is crucial to prevent exposure through inhalation, skin contact, or eye contact.[1] this compound may cause sensitization by inhalation and skin contact.[2][3][4]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Required PPE Specifications & Best Practices
Weighing and Aliquoting Powder Double Gloves, Disposable Gown, N95 Respirator, Safety GogglesConduct within a certified chemical fume hood or ventilated enclosure to minimize dust generation.[1] Use nitrile gloves and change them frequently.[1] Ensure the gown is low-permeability with long sleeves and tight-fitting cuffs.[1]
Reconstituting and Handling Solutions Gloves, Lab Coat, Safety Glasses with Side ShieldsWhile the risk of aerosolization is lower, appropriate PPE is still necessary to protect against splashes.
Administering to Animals Gloves, Lab Coat, Safety GlassesHandle with care to avoid accidental needlesticks or splashes.
Spill Cleanup Double Gloves, Disposable Gown, N95 Respirator, Safety GogglesFor powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne before carefully scooping into a hazardous waste container.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is essential for minimizing the risk of exposure to this compound. The following diagram and protocol outline the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handling_don Don PPE prep_hood->handling_don handling_work Conduct Work in Hood handling_don->handling_work handling_decon Decontaminate Surfaces handling_work->handling_decon disposal_waste Dispose of Waste handling_decon->disposal_waste disposal_doff Doff PPE disposal_waste->disposal_doff disposal_wash Wash Hands disposal_doff->disposal_wash start This compound Waste Generated is_contaminated Is the item contaminated with this compound? start->is_contaminated is_sharps Is it a sharp? is_contaminated->is_sharps Yes decontaminate Decontaminate Container is_contaminated->decontaminate No (Packaging) sharps_container Sharps Container is_sharps->sharps_container Yes haz_waste Hazardous Pharmaceutical Waste Container is_sharps->haz_waste No (PPE, labware) general_waste General Waste decontaminate->general_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.